LY 215890
描述
属性
CAS 编号 |
153502-35-3 |
|---|---|
分子式 |
C13H12ClN5O5S |
分子量 |
385.78 g/mol |
IUPAC 名称 |
(6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H12ClN5O5S/c14-4-1-2-6-8(11(21)19(6)9(4)12(22)23)17-10(20)7(18-24)5-3-25-13(15)16-5/h3,6,8,24H,1-2H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t6-,8+/m1/s1 |
InChI 键 |
FIWZSPHSVMRFPH-NPBNKCFNSA-N |
手性 SMILES |
C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)C(=O)O)Cl |
规范 SMILES |
C1CC(=C(N2C1C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
7-(((2-amino-4-thiazolyl)hydroximinoacetyl)amino)-3-chloro-1-carba-1-dethia-3-cephem-4-carboxylic acid LY 215890 LY-215890 LY215890 |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Synthesis of Galunisertib (LY2157299), a TGF-β Receptor I Kinase Inhibitor
A Note on Nomenclature: Initial searches for "LY215890" revealed conflicting information, with sources identifying it as both an antibacterial agent and a Transforming Growth Factor-beta (TGF-β) inhibitor. Further investigation clarified that LY215890 is a cephem antibiotic, while the TGF-β inhibitor developed by Eli Lilly is designated as LY2157299, with the non-proprietary name Galunisertib (B1674415). Given the user's request for information on signaling pathways, a topic highly relevant to cancer therapeutics, this guide will focus on Galunisertib (LY2157299), assuming it to be the compound of interest.
Executive Summary
Galunisertib (LY2157299) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β receptor I (TGF-βRI) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). Developed by Eli Lilly and Company, Galunisertib has been investigated in numerous preclinical and clinical studies for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Galunisertib. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and medicinal chemistry.
Discovery and Lead Optimization
The discovery of Galunisertib stemmed from a focused effort to develop small molecule inhibitors of the TGF-β signaling pathway, which is known to play a crucial role in tumor progression, metastasis, and immune evasion.[1][2] The development program at Eli Lilly screened a large library of small molecule inhibitors using a TGF-β-dependent cell-based assay.[3]
Promising compounds were further evaluated for their ability to inhibit the autophosphorylation of the isolated human TGF-βRI kinase domain.[3] This screening cascade led to the identification of a diheteroaryl-substituted pyrazole, LY364947, as a potent inhibitor with an IC50 of 51 nM.[3] Subsequent structure-activity relationship (SAR) studies and optimization of the dihydropyrrolopyrazole series led to the discovery of Galunisertib (LY2157299), an orally bioavailable inhibitor with an improved kinase selectivity profile.[3][4]
Chemical Synthesis
Galunisertib, with the chemical formula C22H19N5O, is synthesized via a four-step convergent approach.[4][5] The IUPAC name for Galunisertib is 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxamide.[4]
While a detailed, step-by-step protocol with specific reagents and conditions is proprietary, the general synthetic strategy involves the coupling of key heterocyclic intermediates. The synthesis culminates in the formation of the dihydropyrrolopyrazole core linked to the quinoline-6-carboxamide (B1312354) moiety.
Mechanism of Action and Signaling Pathway
Galunisertib exerts its therapeutic effect by selectively inhibiting the serine/threonine kinase activity of TGF-βRI (ALK5).[1][6] This inhibition is competitive with ATP, as Galunisertib binds to the ATP-binding site of the TGF-βRI kinase domain.[4]
The TGF-β signaling pathway is initiated by the binding of TGF-β ligands (TGF-β1, -β2, and -β3) to the TGF-β receptor II (TGF-βRII).[7] This binding recruits and phosphorylates TGF-βRI, leading to the activation of its kinase domain. Activated TGF-βRI then phosphorylates the downstream signaling molecules, SMAD2 and SMAD3.[2][8] Phosphorylated SMAD2 and SMAD3 form a complex with SMAD4, which then translocates to the nucleus and regulates the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and invasion.[9]
By inhibiting the kinase activity of TGF-βRI, Galunisertib prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling pathway.[1][2][8]
Quantitative Data
Table 1: In Vitro Enzymatic and Cell-Based Activity of Galunisertib
| Target/Assay | Result Type | Value | Reference |
| TGF-βRI (ALK5) | IC50 | 56 nM | [10][11] |
| TGF-βRI (ALK5) | IC50 | 172 nM | [12] |
| TGF-βRI (ALK5) (autophosphorylation) | IC50 | 51 nM | [4] |
| TGF-βRI | Ki | 86 nM | [4] |
| ALK4/ACVR1B | IC50 | 77.7 nM | [12] |
| TGF-βRII (binding) | IC50 | 430 nM | [4] |
| TGF-β ligand (SMAD2/3 reporter) | IC50 | 221 nM | [4] |
| BMP ligand (SMAD1/5/8 reporter) | IC50 | >10,000 nM | [4] |
| 4T1-LP pSMAD activity | IC50 | 1.77 µM | [4] |
| EMT6-LM2 pSMAD activity | IC50 | 0.89 µM | [4] |
| Mv1Lu p3TP-Lux reporter | IC50 | 0.25 µM | [4] |
| NIH3T3 proliferation (TGF-β stimulated) | IC50 | 0.396 µM | [4] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Galunisertib
| Parameter | Species/Model | Value | Reference |
| Dosing Regimen (clinical) | Human | 150 mg BID, 14 days on/14 days off | [3] |
| Dosing (preclinical) | Mouse (4T1 xenograft) | 75 mg/kg BID, oral | [4][13] |
| Therapeutic Window (predicted) | Human | Up to 300 mg/day | [14] |
Experimental Protocols
TGF-βRI Kinase Inhibition Assay (Autophosphorylation)
This assay measures the ability of a compound to inhibit the autophosphorylation of the TGF-βRI kinase domain.
Detailed Methodology:
-
A constitutively active mutant of the TGF-βRI kinase domain (T204D) is used to enhance the sensitivity of the assay.[4]
-
The kinase is incubated with varying concentrations of Galunisertib.
-
The kinase reaction is initiated by the addition of a substrate (e.g., casein) and [γ-33P]ATP.[10]
-
After incubation, the reaction is stopped, and the amount of radiolabeled phosphate (B84403) incorporated into the substrate is measured, typically using a filter binding assay and scintillation counting.
-
The concentration of Galunisertib that inhibits 50% of the kinase activity (IC50) is determined.
pSMAD2 ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the levels of phosphorylated SMAD2 in cell lysates or peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic marker of TGF-βRI inhibition.[6][8]
Detailed Methodology:
-
Cells are treated with TGF-β1 in the presence or absence of Galunisertib.
-
Cell lysates are prepared using a suitable lysis buffer. For in vivo studies, PBMCs are isolated from blood samples.[6]
-
An ELISA plate is coated with a capture antibody that binds to total SMAD2/3.
-
Cell lysates or PBMC extracts are added to the wells.
-
A detection antibody specific for the phosphorylated form of SMAD2 is added.
-
An enzyme-conjugated secondary antibody that binds to the detection antibody is then added.
-
A colorimetric substrate is added, and the absorbance is measured using a plate reader.
-
The levels of pSMAD2 are normalized to the levels of total SMAD2, which is measured in a parallel ELISA using a detection antibody for total SMAD2.[6]
In Vivo Tumor Xenograft Model (4T1)
This model is used to evaluate the anti-tumor efficacy of Galunisertib in an immunocompetent mouse model of breast cancer.
Detailed Methodology:
-
4T1 murine breast cancer cells are injected into the mammary fat pad of female Balb/c mice.[1][15]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
Galunisertib is administered orally, typically twice daily (BID), at a specified dose (e.g., 75 mg/kg).[1][13] The control group receives the vehicle.
-
Tumor volume and mouse body weight are measured regularly.
-
At the end of the study, tumors and lungs are harvested to assess primary tumor growth and metastasis.
Cell Migration Assay (U87MG)
This assay assesses the effect of Galunisertib on the migration of U87MG human glioblastoma cells, a process often promoted by TGF-β.[4][13]
Detailed Methodology:
-
U87MG cells are seeded in the upper chamber of a transwell insert.
-
The lower chamber contains media with or without TGF-β1 as a chemoattractant.
-
Galunisertib is added to the upper chamber at various concentrations.
-
After incubation, non-migrated cells on the upper surface of the insert are removed.
-
Cells that have migrated to the lower surface are fixed, stained, and counted.
-
The inhibition of migration is calculated relative to the TGF-β1-stimulated control.
Conclusion
Galunisertib (LY2157299) is a well-characterized, potent, and selective inhibitor of the TGF-βRI kinase. Its discovery and development have provided a valuable tool for investigating the role of TGF-β signaling in cancer and have shown promise as a potential therapeutic agent. The data and protocols summarized in this guide offer a comprehensive resource for researchers in the field of oncology drug discovery and development.
References
- 1. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 924898-09-9|4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxamide hydrate|BLD Pharm [bldpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination Therapy of TGF-β Blockade and Commensal-derived Probiotics Provides Enhanced Antitumor Immune Response and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
In-Depth Technical Guide: Discovery and Synthesis of Galunisertib (LY2157299), a TGF-β Receptor I Kinase Inhibitor
A Note on Nomenclature: Initial searches for "LY215890" revealed conflicting information, with sources identifying it as both an antibacterial agent and a Transforming Growth Factor-beta (TGF-β) inhibitor. Further investigation clarified that LY215890 is a cephem antibiotic, while the TGF-β inhibitor developed by Eli Lilly is designated as LY2157299, with the non-proprietary name Galunisertib. Given the user's request for information on signaling pathways, a topic highly relevant to cancer therapeutics, this guide will focus on Galunisertib (LY2157299), assuming it to be the compound of interest.
Executive Summary
Galunisertib (LY2157299) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β receptor I (TGF-βRI) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). Developed by Eli Lilly and Company, Galunisertib has been investigated in numerous preclinical and clinical studies for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Galunisertib. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and medicinal chemistry.
Discovery and Lead Optimization
The discovery of Galunisertib stemmed from a focused effort to develop small molecule inhibitors of the TGF-β signaling pathway, which is known to play a crucial role in tumor progression, metastasis, and immune evasion.[1][2] The development program at Eli Lilly screened a large library of small molecule inhibitors using a TGF-β-dependent cell-based assay.[3]
Promising compounds were further evaluated for their ability to inhibit the autophosphorylation of the isolated human TGF-βRI kinase domain.[3] This screening cascade led to the identification of a diheteroaryl-substituted pyrazole, LY364947, as a potent inhibitor with an IC50 of 51 nM.[3] Subsequent structure-activity relationship (SAR) studies and optimization of the dihydropyrrolopyrazole series led to the discovery of Galunisertib (LY2157299), an orally bioavailable inhibitor with an improved kinase selectivity profile.[3][4]
Chemical Synthesis
Galunisertib, with the chemical formula C22H19N5O, is synthesized via a four-step convergent approach.[4][5] The IUPAC name for Galunisertib is 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxamide.[4]
While a detailed, step-by-step protocol with specific reagents and conditions is proprietary, the general synthetic strategy involves the coupling of key heterocyclic intermediates. The synthesis culminates in the formation of the dihydropyrrolopyrazole core linked to the quinoline-6-carboxamide moiety.
Mechanism of Action and Signaling Pathway
Galunisertib exerts its therapeutic effect by selectively inhibiting the serine/threonine kinase activity of TGF-βRI (ALK5).[1][6] This inhibition is competitive with ATP, as Galunisertib binds to the ATP-binding site of the TGF-βRI kinase domain.[4]
The TGF-β signaling pathway is initiated by the binding of TGF-β ligands (TGF-β1, -β2, and -β3) to the TGF-β receptor II (TGF-βRII).[7] This binding recruits and phosphorylates TGF-βRI, leading to the activation of its kinase domain. Activated TGF-βRI then phosphorylates the downstream signaling molecules, SMAD2 and SMAD3.[2][8] Phosphorylated SMAD2 and SMAD3 form a complex with SMAD4, which then translocates to the nucleus and regulates the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and invasion.[9]
By inhibiting the kinase activity of TGF-βRI, Galunisertib prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling pathway.[1][2][8]
Quantitative Data
Table 1: In Vitro Enzymatic and Cell-Based Activity of Galunisertib
| Target/Assay | Result Type | Value | Reference |
| TGF-βRI (ALK5) | IC50 | 56 nM | [10][11] |
| TGF-βRI (ALK5) | IC50 | 172 nM | [12] |
| TGF-βRI (ALK5) (autophosphorylation) | IC50 | 51 nM | [4] |
| TGF-βRI | Ki | 86 nM | [4] |
| ALK4/ACVR1B | IC50 | 77.7 nM | [12] |
| TGF-βRII (binding) | IC50 | 430 nM | [4] |
| TGF-β ligand (SMAD2/3 reporter) | IC50 | 221 nM | [4] |
| BMP ligand (SMAD1/5/8 reporter) | IC50 | >10,000 nM | [4] |
| 4T1-LP pSMAD activity | IC50 | 1.77 µM | [4] |
| EMT6-LM2 pSMAD activity | IC50 | 0.89 µM | [4] |
| Mv1Lu p3TP-Lux reporter | IC50 | 0.25 µM | [4] |
| NIH3T3 proliferation (TGF-β stimulated) | IC50 | 0.396 µM | [4] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Galunisertib
| Parameter | Species/Model | Value | Reference |
| Dosing Regimen (clinical) | Human | 150 mg BID, 14 days on/14 days off | [3] |
| Dosing (preclinical) | Mouse (4T1 xenograft) | 75 mg/kg BID, oral | [4][13] |
| Therapeutic Window (predicted) | Human | Up to 300 mg/day | [14] |
Experimental Protocols
TGF-βRI Kinase Inhibition Assay (Autophosphorylation)
This assay measures the ability of a compound to inhibit the autophosphorylation of the TGF-βRI kinase domain.
Detailed Methodology:
-
A constitutively active mutant of the TGF-βRI kinase domain (T204D) is used to enhance the sensitivity of the assay.[4]
-
The kinase is incubated with varying concentrations of Galunisertib.
-
The kinase reaction is initiated by the addition of a substrate (e.g., casein) and [γ-33P]ATP.[10]
-
After incubation, the reaction is stopped, and the amount of radiolabeled phosphate incorporated into the substrate is measured, typically using a filter binding assay and scintillation counting.
-
The concentration of Galunisertib that inhibits 50% of the kinase activity (IC50) is determined.
pSMAD2 ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the levels of phosphorylated SMAD2 in cell lysates or peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic marker of TGF-βRI inhibition.[6][8]
Detailed Methodology:
-
Cells are treated with TGF-β1 in the presence or absence of Galunisertib.
-
Cell lysates are prepared using a suitable lysis buffer. For in vivo studies, PBMCs are isolated from blood samples.[6]
-
An ELISA plate is coated with a capture antibody that binds to total SMAD2/3.
-
Cell lysates or PBMC extracts are added to the wells.
-
A detection antibody specific for the phosphorylated form of SMAD2 is added.
-
An enzyme-conjugated secondary antibody that binds to the detection antibody is then added.
-
A colorimetric substrate is added, and the absorbance is measured using a plate reader.
-
The levels of pSMAD2 are normalized to the levels of total SMAD2, which is measured in a parallel ELISA using a detection antibody for total SMAD2.[6]
In Vivo Tumor Xenograft Model (4T1)
This model is used to evaluate the anti-tumor efficacy of Galunisertib in an immunocompetent mouse model of breast cancer.
Detailed Methodology:
-
4T1 murine breast cancer cells are injected into the mammary fat pad of female Balb/c mice.[1][15]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
Galunisertib is administered orally, typically twice daily (BID), at a specified dose (e.g., 75 mg/kg).[1][13] The control group receives the vehicle.
-
Tumor volume and mouse body weight are measured regularly.
-
At the end of the study, tumors and lungs are harvested to assess primary tumor growth and metastasis.
Cell Migration Assay (U87MG)
This assay assesses the effect of Galunisertib on the migration of U87MG human glioblastoma cells, a process often promoted by TGF-β.[4][13]
Detailed Methodology:
-
U87MG cells are seeded in the upper chamber of a transwell insert.
-
The lower chamber contains media with or without TGF-β1 as a chemoattractant.
-
Galunisertib is added to the upper chamber at various concentrations.
-
After incubation, non-migrated cells on the upper surface of the insert are removed.
-
Cells that have migrated to the lower surface are fixed, stained, and counted.
-
The inhibition of migration is calculated relative to the TGF-β1-stimulated control.
Conclusion
Galunisertib (LY2157299) is a well-characterized, potent, and selective inhibitor of the TGF-βRI kinase. Its discovery and development have provided a valuable tool for investigating the role of TGF-β signaling in cancer and have shown promise as a potential therapeutic agent. The data and protocols summarized in this guide offer a comprehensive resource for researchers in the field of oncology drug discovery and development.
References
- 1. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 924898-09-9|4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxamide hydrate|BLD Pharm [bldpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination Therapy of TGF-β Blockade and Commensal-derived Probiotics Provides Enhanced Antitumor Immune Response and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
No Publicly Available Data on the Antibacterial Action of LY 215890
Following a comprehensive review of publicly accessible scientific literature and databases, no information was found regarding the antibacterial mechanism of action, or any antibacterial properties, of a compound designated as LY 215890. Searches for this identifier in relation to antimicrobial or antibacterial activity have not yielded any relevant results.
It is possible that this compound is an internal compound designation not yet disclosed in public research, a misidentified compound, or a substance not investigated for antibacterial efficacy. The available scientific data does not contain any records of its mechanism of action against bacteria, quantitative data on its activity (such as Minimum Inhibitory Concentrations), or any associated experimental protocols.
Therefore, the requested in-depth technical guide, including data tables, experimental methodologies, and visualizations of signaling pathways, cannot be generated due to the absence of foundational information on the antibacterial properties of this compound in the public domain.
For researchers, scientists, and drug development professionals seeking information on novel antibacterial agents, it is recommended to consult proprietary research databases or internal documentation if this compound is part of an ongoing, unpublished research program. Without any primary or secondary literature to analyze, a technical guide on its core antibacterial mechanism cannot be responsibly constructed.
No Publicly Available Data on the Antibacterial Action of LY 215890
Following a comprehensive review of publicly accessible scientific literature and databases, no information was found regarding the antibacterial mechanism of action, or any antibacterial properties, of a compound designated as LY 215890. Searches for this identifier in relation to antimicrobial or antibacterial activity have not yielded any relevant results.
It is possible that this compound is an internal compound designation not yet disclosed in public research, a misidentified compound, or a substance not investigated for antibacterial efficacy. The available scientific data does not contain any records of its mechanism of action against bacteria, quantitative data on its activity (such as Minimum Inhibitory Concentrations), or any associated experimental protocols.
Therefore, the requested in-depth technical guide, including data tables, experimental methodologies, and visualizations of signaling pathways, cannot be generated due to the absence of foundational information on the antibacterial properties of this compound in the public domain.
For researchers, scientists, and drug development professionals seeking information on novel antibacterial agents, it is recommended to consult proprietary research databases or internal documentation if this compound is part of an ongoing, unpublished research program. Without any primary or secondary literature to analyze, a technical guide on its core antibacterial mechanism cannot be responsibly constructed.
The Genesis and Scientific Lineage of LY215890: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The designation LY215890 is associated with an antibacterial agent developed by Eli Lilly and Company. However, the closely related compound, Galunisertib (B1674415) (LY2157299) , also a product of Eli Lilly's research and development, represents a significant endeavor in the field of oncology.[1][2] This technical guide will focus on Galunisertib, a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGF-βRI) kinase, due to its complex signaling pathway interactions and extensive investigation in clinical trials.[2][3][4][5] This document will provide an in-depth exploration of its origin, mechanism of action, and the experimental data that defined its preclinical and clinical journey. It is important to note that the development of Galunisertib was discontinued (B1498344) by Eli Lilly in January 2020.[1]
Introduction: The Emergence of a TGF-β Pathway Inhibitor
Galunisertib (LY2157299) was developed by Eli Lilly and Company, a pharmaceutical firm with a long history of innovation in medicine.[1][2] The rationale for its development stemmed from the growing understanding of the pivotal role of the TGF-β signaling pathway in cancer progression. While TGF-β can act as a tumor suppressor in the early stages of cancer, in advanced malignancies, it often switches to a pro-oncogenic role, promoting tumor growth, invasion, metastasis, and immunosuppression.[2] This paradoxical role made the TGF-β pathway a compelling, albeit challenging, target for therapeutic intervention.
The objective was to create a small molecule inhibitor that could selectively block the TGF-βRI kinase (also known as Activin receptor-Like Kinase 5 or ALK5), thereby disrupting the downstream signaling cascade and mitigating the pro-tumoral effects of TGF-β.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for Galunisertib (LY2157299).
Table 1: In Vitro Potency of Galunisertib
| Target | Assay Type | IC50 (nM) | Reference |
| TGF-β Receptor I (ALK5) | Kinase Assay | 56 | [3][4] |
Table 2: Physicochemical Properties of Galunisertib
| Property | Value | Reference |
| Molecular Formula | C22H19N5O | [4] |
| Molecular Weight | 369.4 g/mol | [4] |
| CAS Number | 700874-72-2 | [4] |
Mechanism of Action: Disrupting the TGF-β Signaling Cascade
Galunisertib exerts its therapeutic effect by acting as a competitive inhibitor of the ATP-binding site of the TGF-βRI kinase.[2] This inhibition prevents the phosphorylation and activation of the receptor, which in turn blocks the downstream signaling cascade mediated by SMAD proteins.[2]
Signaling Pathway Diagram
Caption: TGF-β Signaling Pathway and the inhibitory action of Galunisertib.
Experimental Protocols
In Vitro Kinase Assay for TGF-βRI (ALK5) Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of Galunisertib against the TGF-βRI kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human TGF-βRI (ALK5) kinase domain is expressed and purified. A synthetic peptide substrate (e.g., a generic kinase substrate like poly(Glu, Tyr) or a specific SMAD-derived peptide) is used.
-
Reaction Mixture: The assay is typically performed in a 96- or 384-well plate format. Each well contains the TGF-βRI enzyme, the peptide substrate, ATP (at a concentration near its Km for the enzyme), and varying concentrations of Galunisertib dissolved in DMSO.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescent Assay: Using a system like ADP-Glo™, which measures the amount of ADP produced, correlating with kinase activity.
-
Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.
-
-
Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control (no inhibitor). The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cell-Based Assay for SMAD2 Phosphorylation
Objective: To assess the ability of Galunisertib to inhibit TGF-β-induced SMAD2 phosphorylation in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line that expresses TGF-β receptors and exhibits a robust SMAD2 phosphorylation response to TGF-β stimulation (e.g., HaCaT keratinocytes or various cancer cell lines) is cultured to sub-confluency.
-
Serum Starvation: Cells are typically serum-starved for a period (e.g., 12-24 hours) to reduce basal levels of signaling pathway activation.
-
Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of Galunisertib for a defined time (e.g., 1-2 hours).
-
TGF-β Stimulation: Recombinant human TGF-β1 is added to the culture medium to stimulate the signaling pathway.
-
Cell Lysis: After a short incubation period with TGF-β1 (e.g., 30-60 minutes), the cells are washed with cold PBS and lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blot Analysis:
-
Total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SMAD2 (p-SMAD2).
-
A loading control, such as an antibody against total SMAD2 or a housekeeping protein (e.g., GAPDH), is used to ensure equal protein loading.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the p-SMAD2 bands is quantified and normalized to the total SMAD2 or loading control. The results are expressed as a percentage of the TGF-β1-stimulated control.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for Galunisertib (LY2157299).
Conclusion
Galunisertib (LY2157299) emerged from Eli Lilly's targeted drug discovery program as a potent and selective inhibitor of the TGF-βRI kinase. Its development was underpinned by a strong scientific rationale to modulate the pro-oncogenic activities of the TGF-β signaling pathway. While the clinical development of Galunisertib was ultimately discontinued, the extensive preclinical and clinical research conducted with this compound has significantly contributed to the understanding of TGF-β signaling in cancer and has informed the ongoing development of other therapeutic agents targeting this complex pathway. The methodologies and data generated during its investigation remain a valuable resource for the scientific community.
References
- 1. Galunisertib - Wikipedia [en.wikipedia.org]
- 2. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. abmole.com [abmole.com]
The Genesis and Scientific Lineage of LY215890: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The designation LY215890 is associated with an antibacterial agent developed by Eli Lilly and Company. However, the closely related compound, Galunisertib (LY2157299) , also a product of Eli Lilly's research and development, represents a significant endeavor in the field of oncology.[1][2] This technical guide will focus on Galunisertib, a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGF-βRI) kinase, due to its complex signaling pathway interactions and extensive investigation in clinical trials.[2][3][4][5] This document will provide an in-depth exploration of its origin, mechanism of action, and the experimental data that defined its preclinical and clinical journey. It is important to note that the development of Galunisertib was discontinued by Eli Lilly in January 2020.[1]
Introduction: The Emergence of a TGF-β Pathway Inhibitor
Galunisertib (LY2157299) was developed by Eli Lilly and Company, a pharmaceutical firm with a long history of innovation in medicine.[1][2] The rationale for its development stemmed from the growing understanding of the pivotal role of the TGF-β signaling pathway in cancer progression. While TGF-β can act as a tumor suppressor in the early stages of cancer, in advanced malignancies, it often switches to a pro-oncogenic role, promoting tumor growth, invasion, metastasis, and immunosuppression.[2] This paradoxical role made the TGF-β pathway a compelling, albeit challenging, target for therapeutic intervention.
The objective was to create a small molecule inhibitor that could selectively block the TGF-βRI kinase (also known as Activin receptor-Like Kinase 5 or ALK5), thereby disrupting the downstream signaling cascade and mitigating the pro-tumoral effects of TGF-β.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for Galunisertib (LY2157299).
Table 1: In Vitro Potency of Galunisertib
| Target | Assay Type | IC50 (nM) | Reference |
| TGF-β Receptor I (ALK5) | Kinase Assay | 56 | [3][4] |
Table 2: Physicochemical Properties of Galunisertib
| Property | Value | Reference |
| Molecular Formula | C22H19N5O | [4] |
| Molecular Weight | 369.4 g/mol | [4] |
| CAS Number | 700874-72-2 | [4] |
Mechanism of Action: Disrupting the TGF-β Signaling Cascade
Galunisertib exerts its therapeutic effect by acting as a competitive inhibitor of the ATP-binding site of the TGF-βRI kinase.[2] This inhibition prevents the phosphorylation and activation of the receptor, which in turn blocks the downstream signaling cascade mediated by SMAD proteins.[2]
Signaling Pathway Diagram
Caption: TGF-β Signaling Pathway and the inhibitory action of Galunisertib.
Experimental Protocols
In Vitro Kinase Assay for TGF-βRI (ALK5) Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of Galunisertib against the TGF-βRI kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human TGF-βRI (ALK5) kinase domain is expressed and purified. A synthetic peptide substrate (e.g., a generic kinase substrate like poly(Glu, Tyr) or a specific SMAD-derived peptide) is used.
-
Reaction Mixture: The assay is typically performed in a 96- or 384-well plate format. Each well contains the TGF-βRI enzyme, the peptide substrate, ATP (at a concentration near its Km for the enzyme), and varying concentrations of Galunisertib dissolved in DMSO.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescent Assay: Using a system like ADP-Glo™, which measures the amount of ADP produced, correlating with kinase activity.
-
Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.
-
-
Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control (no inhibitor). The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cell-Based Assay for SMAD2 Phosphorylation
Objective: To assess the ability of Galunisertib to inhibit TGF-β-induced SMAD2 phosphorylation in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line that expresses TGF-β receptors and exhibits a robust SMAD2 phosphorylation response to TGF-β stimulation (e.g., HaCaT keratinocytes or various cancer cell lines) is cultured to sub-confluency.
-
Serum Starvation: Cells are typically serum-starved for a period (e.g., 12-24 hours) to reduce basal levels of signaling pathway activation.
-
Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of Galunisertib for a defined time (e.g., 1-2 hours).
-
TGF-β Stimulation: Recombinant human TGF-β1 is added to the culture medium to stimulate the signaling pathway.
-
Cell Lysis: After a short incubation period with TGF-β1 (e.g., 30-60 minutes), the cells are washed with cold PBS and lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blot Analysis:
-
Total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SMAD2 (p-SMAD2).
-
A loading control, such as an antibody against total SMAD2 or a housekeeping protein (e.g., GAPDH), is used to ensure equal protein loading.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the p-SMAD2 bands is quantified and normalized to the total SMAD2 or loading control. The results are expressed as a percentage of the TGF-β1-stimulated control.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for Galunisertib (LY2157299).
Conclusion
Galunisertib (LY2157299) emerged from Eli Lilly's targeted drug discovery program as a potent and selective inhibitor of the TGF-βRI kinase. Its development was underpinned by a strong scientific rationale to modulate the pro-oncogenic activities of the TGF-β signaling pathway. While the clinical development of Galunisertib was ultimately discontinued, the extensive preclinical and clinical research conducted with this compound has significantly contributed to the understanding of TGF-β signaling in cancer and has informed the ongoing development of other therapeutic agents targeting this complex pathway. The methodologies and data generated during its investigation remain a valuable resource for the scientific community.
References
- 1. Galunisertib - Wikipedia [en.wikipedia.org]
- 2. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. abmole.com [abmole.com]
An In-depth Technical Guide on the Transforming Growth Factor-β (TGF-β) Receptor I Kinase Inhibitor Galunisertib (LY2157299)
Disclaimer: Initial searches for "LY215890" indicate its primary classification as an antibacterial agent. However, the query's focus on TGF-β inhibition strongly suggests a potential misidentification. This guide will focus on Galunisertib (B1674415) (LY2157299) , a well-characterized and clinically investigated TGF-β receptor I (TGF-βRI) kinase inhibitor developed by Eli Lilly, which aligns with the core requirements of the user's request.
This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of Galunisertib (LY2157299) for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Galunisertib is a small molecule inhibitor belonging to the dihydropyrrolopyrazole class of compounds.[1] It was identified through structure-based drug design as a potent and selective inhibitor of the TGF-βRI kinase.[1]
Chemical Structure:
Figure 1: Chemical structure of Galunisertib (LY2157299).[1]
Table 1: Chemical and Physical Properties of Galunisertib (LY2157299)
| Property | Value | Reference |
| IUPAC Name | 4-[2-(6-methyl-2-pyridinyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide | [2] |
| Molecular Formula | C22H19N5O | [2][3][4] |
| Molecular Weight | 369.42 g/mol | [3][4] |
| CAS Number | 700874-72-2 | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO to 50 mM | [5] |
Mechanism of Action and Signaling Pathway
Galunisertib is a selective and potent inhibitor of the TGF-β receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[6][7] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the TGF-βRI kinase domain.[1] This binding prevents the phosphorylation and activation of downstream signaling molecules, primarily SMAD2 and SMAD3.[1][8] The inhibition of the canonical TGF-β/SMAD signaling pathway leads to the modulation of various cellular processes that are often dysregulated in cancer.[2]
The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in later stages by promoting cell migration, invasion, and immunosuppression.[9] By inhibiting this pathway, Galunisertib can reverse these pro-tumoral effects.[1][8]
Quantitative Data
In Vitro Potency and Selectivity
Galunisertib demonstrates potent inhibition of TGF-βRI and selectivity against other kinases.
Table 2: In Vitro Kinase Inhibitory Activity of Galunisertib
| Kinase Target | IC50 / Ki | Reference |
| TGF-βRI (ALK5) | IC50 = 56 nM | [3][6][7][10] |
| ALK4 | IC50 = 77.7 nM | [11] |
| TGF-βRII | IC50 = 172 nM | [11] |
| MINK | Submicromolar IC50 | [11] |
| ALK6 | Submicromolar IC50 | [11] |
| ACVR2B | Submicromolar IC50 | [11] |
| TGF-β receptor type I/II (dual) | Ki = 38 nM (type I), 300 nM (type II) for LY2109761 | [7] |
Pharmacokinetic Properties in Humans
Pharmacokinetic studies of Galunisertib have been conducted in healthy subjects and cancer patients.
Table 3: Human Pharmacokinetic Parameters of Galunisertib
| Parameter | Value | Study Population | Reference |
| Plasma Half-life (t1/2) | 8.6 hours | Healthy Subjects | [12] |
| Time to Maximum Plasma Concentration (Tmax) | ~2 hours post-dose | Japanese patients with advanced solid tumors | [13] |
| Primary Route of Elimination | Metabolism | Healthy Subjects | [12] |
| Excretion | 64.5% in feces, 36.8% in urine | Healthy Subjects | [12] |
Experimental Protocols
Western Blot Analysis of SMAD2 Phosphorylation
This protocol is used to assess the inhibitory effect of Galunisertib on the TGF-β signaling pathway by measuring the phosphorylation of SMAD2.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, NIH/3T3) and grow to 80-90% confluency. Serum-starve the cells for 18-22 hours. Pre-treat cells with varying concentrations of Galunisertib or vehicle control (DMSO) for a specified time (e.g., 1-2 hours). Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Sonicate the lysate to shear DNA and ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-SMAD2 (e.g., Ser465/467) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total SMAD2 or β-actin).
Cell Proliferation Assay
This assay determines the effect of Galunisertib on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., hepatocellular carcinoma cell lines) in 96-well plates at a specified density.
-
Treatment: After allowing the cells to adhere, treat them with a range of concentrations of Galunisertib, with or without TGF-β stimulation.
-
Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for inhibition of proliferation if applicable.[9]
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of Galunisertib in a preclinical animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nu/nu mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., MX1, Calu6) into the flanks of the mice.
-
Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer Galunisertib (e.g., 75 mg/kg) or vehicle control orally, twice daily.[14]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pSMAD2).
-
Analysis: Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy.[14]
Conclusion
Galunisertib (LY2157299) is a potent and selective small molecule inhibitor of the TGF-βRI kinase. It effectively blocks the canonical TGF-β/SMAD signaling pathway, leading to anti-tumor effects in various preclinical models. The well-characterized mechanism of action, favorable pharmacokinetic profile, and manageable safety profile have supported its investigation in numerous clinical trials for various cancers. This technical guide provides a foundational understanding of Galunisertib for researchers and drug development professionals interested in targeting the TGF-β pathway in oncology.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Galunisertib | C22H19N5O | CID 10090485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Galunisertib (LY2157299), TGFB kinase antagonist (CAS 700874-72-2) | Abcam [abcam.com]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Disposition and metabolism of [14C]-galunisertib, a TGF-βRI kinase/ALK5 inhibitor, following oral administration in healthy subjects and mechanistic prediction of the effect of itraconazole on galunisertib pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 1 study of galunisertib, a TGF-beta receptor I kinase inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
An In-depth Technical Guide on the Transforming Growth Factor-β (TGF-β) Receptor I Kinase Inhibitor Galunisertib (LY2157299)
Disclaimer: Initial searches for "LY215890" indicate its primary classification as an antibacterial agent. However, the query's focus on TGF-β inhibition strongly suggests a potential misidentification. This guide will focus on Galunisertib (LY2157299) , a well-characterized and clinically investigated TGF-β receptor I (TGF-βRI) kinase inhibitor developed by Eli Lilly, which aligns with the core requirements of the user's request.
This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of Galunisertib (LY2157299) for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Galunisertib is a small molecule inhibitor belonging to the dihydropyrrolopyrazole class of compounds.[1] It was identified through structure-based drug design as a potent and selective inhibitor of the TGF-βRI kinase.[1]
Chemical Structure:
Figure 1: Chemical structure of Galunisertib (LY2157299).[1]
Table 1: Chemical and Physical Properties of Galunisertib (LY2157299)
| Property | Value | Reference |
| IUPAC Name | 4-[2-(6-methyl-2-pyridinyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide | [2] |
| Molecular Formula | C22H19N5O | [2][3][4] |
| Molecular Weight | 369.42 g/mol | [3][4] |
| CAS Number | 700874-72-2 | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO to 50 mM | [5] |
Mechanism of Action and Signaling Pathway
Galunisertib is a selective and potent inhibitor of the TGF-β receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[6][7] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the TGF-βRI kinase domain.[1] This binding prevents the phosphorylation and activation of downstream signaling molecules, primarily SMAD2 and SMAD3.[1][8] The inhibition of the canonical TGF-β/SMAD signaling pathway leads to the modulation of various cellular processes that are often dysregulated in cancer.[2]
The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in later stages by promoting cell migration, invasion, and immunosuppression.[9] By inhibiting this pathway, Galunisertib can reverse these pro-tumoral effects.[1][8]
Quantitative Data
In Vitro Potency and Selectivity
Galunisertib demonstrates potent inhibition of TGF-βRI and selectivity against other kinases.
Table 2: In Vitro Kinase Inhibitory Activity of Galunisertib
| Kinase Target | IC50 / Ki | Reference |
| TGF-βRI (ALK5) | IC50 = 56 nM | [3][6][7][10] |
| ALK4 | IC50 = 77.7 nM | [11] |
| TGF-βRII | IC50 = 172 nM | [11] |
| MINK | Submicromolar IC50 | [11] |
| ALK6 | Submicromolar IC50 | [11] |
| ACVR2B | Submicromolar IC50 | [11] |
| TGF-β receptor type I/II (dual) | Ki = 38 nM (type I), 300 nM (type II) for LY2109761 | [7] |
Pharmacokinetic Properties in Humans
Pharmacokinetic studies of Galunisertib have been conducted in healthy subjects and cancer patients.
Table 3: Human Pharmacokinetic Parameters of Galunisertib
| Parameter | Value | Study Population | Reference |
| Plasma Half-life (t1/2) | 8.6 hours | Healthy Subjects | [12] |
| Time to Maximum Plasma Concentration (Tmax) | ~2 hours post-dose | Japanese patients with advanced solid tumors | [13] |
| Primary Route of Elimination | Metabolism | Healthy Subjects | [12] |
| Excretion | 64.5% in feces, 36.8% in urine | Healthy Subjects | [12] |
Experimental Protocols
Western Blot Analysis of SMAD2 Phosphorylation
This protocol is used to assess the inhibitory effect of Galunisertib on the TGF-β signaling pathway by measuring the phosphorylation of SMAD2.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, NIH/3T3) and grow to 80-90% confluency. Serum-starve the cells for 18-22 hours. Pre-treat cells with varying concentrations of Galunisertib or vehicle control (DMSO) for a specified time (e.g., 1-2 hours). Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Sonicate the lysate to shear DNA and ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-SMAD2 (e.g., Ser465/467) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total SMAD2 or β-actin).
Cell Proliferation Assay
This assay determines the effect of Galunisertib on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., hepatocellular carcinoma cell lines) in 96-well plates at a specified density.
-
Treatment: After allowing the cells to adhere, treat them with a range of concentrations of Galunisertib, with or without TGF-β stimulation.
-
Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for inhibition of proliferation if applicable.[9]
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of Galunisertib in a preclinical animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nu/nu mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., MX1, Calu6) into the flanks of the mice.
-
Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer Galunisertib (e.g., 75 mg/kg) or vehicle control orally, twice daily.[14]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pSMAD2).
-
Analysis: Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy.[14]
Conclusion
Galunisertib (LY2157299) is a potent and selective small molecule inhibitor of the TGF-βRI kinase. It effectively blocks the canonical TGF-β/SMAD signaling pathway, leading to anti-tumor effects in various preclinical models. The well-characterized mechanism of action, favorable pharmacokinetic profile, and manageable safety profile have supported its investigation in numerous clinical trials for various cancers. This technical guide provides a foundational understanding of Galunisertib for researchers and drug development professionals interested in targeting the TGF-β pathway in oncology.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Galunisertib | C22H19N5O | CID 10090485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Galunisertib (LY2157299), TGFB kinase antagonist (CAS 700874-72-2) | Abcam [abcam.com]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Disposition and metabolism of [14C]-galunisertib, a TGF-βRI kinase/ALK5 inhibitor, following oral administration in healthy subjects and mechanistic prediction of the effect of itraconazole on galunisertib pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 1 study of galunisertib, a TGF-beta receptor I kinase inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
The Antibacterial Spectrum of LY215890: An In-Depth Analysis
Initial investigations to compile a comprehensive technical guide on the antibacterial spectrum of the compound designated LY215890 have yielded no publicly available data identifying this molecule as an antibacterial agent. Extensive searches of scientific literature and pharmaceutical development pipelines have not provided any information on its in vitro or in vivo activity against bacterial pathogens.
The designation "LY" followed by a number is characteristic of compounds investigated by Eli Lilly and Company. However, there is no indication in the public domain that LY215890 has been developed as an antibiotic. Historical and current pipelines of Eli Lilly feature a range of anti-infective agents, but LY215890 is not mentioned among them.
It is possible that LY215890 represents an internal, preclinical, or discontinued (B1498344) project for which no data was ever publicly disclosed. Alternatively, the designation may be inaccurate or may pertain to a therapeutic agent with a different mechanism of action.
Without primary or secondary data sources describing the antibacterial properties of LY215890, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation "LY215890" and its association with antibacterial research. Should a corrected designation or relevant data become available, a comprehensive analysis of its antibacterial spectrum could be conducted.
The Antibacterial Spectrum of LY215890: An In-Depth Analysis
Initial investigations to compile a comprehensive technical guide on the antibacterial spectrum of the compound designated LY215890 have yielded no publicly available data identifying this molecule as an antibacterial agent. Extensive searches of scientific literature and pharmaceutical development pipelines have not provided any information on its in vitro or in vivo activity against bacterial pathogens.
The designation "LY" followed by a number is characteristic of compounds investigated by Eli Lilly and Company. However, there is no indication in the public domain that LY215890 has been developed as an antibiotic. Historical and current pipelines of Eli Lilly feature a range of anti-infective agents, but LY215890 is not mentioned among them.
It is possible that LY215890 represents an internal, preclinical, or discontinued project for which no data was ever publicly disclosed. Alternatively, the designation may be inaccurate or may pertain to a therapeutic agent with a different mechanism of action.
Without primary or secondary data sources describing the antibacterial properties of LY215890, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation "LY215890" and its association with antibacterial research. Should a corrected designation or relevant data become available, a comprehensive analysis of its antibacterial spectrum could be conducted.
In-Depth Technical Guide: Cefiderocol's Activity Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The unique outer membrane structure of these pathogens provides an effective barrier against many conventional antibiotics. Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) antibiotic that employs a "Trojan horse" strategy to circumvent these resistance mechanisms and deliver its bactericidal payload. This document provides a comprehensive technical overview of Cefiderocol's activity against Gram-negative bacteria, including its mechanism of action, quantitative susceptibility data, and detailed experimental protocols.
Mechanism of Action: A "Trojan Horse" Approach
Cefiderocol's unique mechanism of action relies on its ability to exploit the bacterial iron acquisition system.[1][2] Iron is an essential nutrient for bacterial growth and survival, and Gram-negative bacteria have evolved sophisticated systems to scavenge this element from their environment.
-
Siderophore Mimicry: Cefiderocol is a catechol-substituted siderophore cephalosporin.[3] Its chemical structure allows it to chelate ferric iron (Fe³⁺) with high affinity, effectively mimicking the natural siderophores that bacteria use to capture iron.[4][5]
-
Active Transport: The Cefiderocol-iron complex is actively transported across the outer membrane of Gram-negative bacteria through various iron transporter proteins, such as cirA and fiu in E. coli and PiuA in P. aeruginosa.[4] This active transport mechanism allows Cefiderocol to bypass the porin channels that are often modified or downregulated in resistant strains, thus overcoming a common resistance mechanism.[1]
-
Periplasmic Accumulation and Target Engagement: Once in the periplasmic space, Cefiderocol dissociates from the iron and binds with high affinity to penicillin-binding proteins (PBPs), primarily PBP3.[3][4]
-
Inhibition of Cell Wall Synthesis: The binding of Cefiderocol to PBPs inhibits the final step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall.[4][5] This disruption leads to cell lysis and bacterial death.
Signaling Pathway Diagram
Caption: Cefiderocol's "Trojan horse" mechanism of action.
Quantitative Susceptibility Data
The in vitro activity of Cefiderocol has been extensively evaluated against a broad range of Gram-negative bacilli, including multidrug-resistant and carbapenem-resistant isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.
Table 1: Cefiderocol MICs against Enterobacterales Isolates
| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference |
| Enterobacterales (All) | 8,047 | 0.06 | 0.5 | 99.8 | [6] |
| Carbapenem-Resistant Enterobacterales (CRE) | 169 | 0.5 | 4 | 98.2 | [6] |
| Klebsiella pneumoniae (Carbapenem-Resistant) | 105 | 0.125 | 1 | 100 | [7] |
Table 2: Cefiderocol MICs against Non-Fermenting Gram-negative Bacilli
| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference |
| Pseudomonas aeruginosa (All) | 2,282 | 0.12 | 0.5 | 99.6 | [6] |
| Pseudomonas aeruginosa (Carbapenem-Resistant) | 74 | 1 | 4 | 100 | [7] |
| Acinetobacter baumannii (Carbapenem-Resistant) | 126 | 2 | 128 | 62.7 | [7] |
| Stenotrophomonas maltophilia | 72 | 0.06 | 0.125 | 98.6 | [7] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The determination of Cefiderocol's MIC requires a specific testing medium due to its iron-chelating properties.
Protocol: Broth Microdilution for Cefiderocol MIC Testing
-
Medium Preparation: Prepare iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI). This is crucial as standard Mueller-Hinton broth contains iron concentrations that can interfere with Cefiderocol's activity.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Within 15 minutes, dilute the standardized inoculum in ID-CAMHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of Cefiderocol in ID-CAMHB in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for the tested organisms (e.g., 0.03 to 32 mg/L).[8]
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of Cefiderocol that completely inhibits visible growth of the organism.[7]
Experimental Workflow Diagram
Caption: Workflow for Cefiderocol MIC determination.
Conclusion
Cefiderocol represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its novel "Trojan horse" mechanism of action allows it to overcome common resistance mechanisms, demonstrating potent in vitro activity against a wide range of clinically important pathogens. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals working to address the critical threat of antimicrobial resistance.
References
- 1. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Cefiderocol, a new antibiotic against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Performance evaluation of the UMIC® Cefiderocol to determine MIC in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cefiderocol's Activity Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The unique outer membrane structure of these pathogens provides an effective barrier against many conventional antibiotics. Cefiderocol is a novel siderophore cephalosporin antibiotic that employs a "Trojan horse" strategy to circumvent these resistance mechanisms and deliver its bactericidal payload. This document provides a comprehensive technical overview of Cefiderocol's activity against Gram-negative bacteria, including its mechanism of action, quantitative susceptibility data, and detailed experimental protocols.
Mechanism of Action: A "Trojan Horse" Approach
Cefiderocol's unique mechanism of action relies on its ability to exploit the bacterial iron acquisition system.[1][2] Iron is an essential nutrient for bacterial growth and survival, and Gram-negative bacteria have evolved sophisticated systems to scavenge this element from their environment.
-
Siderophore Mimicry: Cefiderocol is a catechol-substituted siderophore cephalosporin.[3] Its chemical structure allows it to chelate ferric iron (Fe³⁺) with high affinity, effectively mimicking the natural siderophores that bacteria use to capture iron.[4][5]
-
Active Transport: The Cefiderocol-iron complex is actively transported across the outer membrane of Gram-negative bacteria through various iron transporter proteins, such as cirA and fiu in E. coli and PiuA in P. aeruginosa.[4] This active transport mechanism allows Cefiderocol to bypass the porin channels that are often modified or downregulated in resistant strains, thus overcoming a common resistance mechanism.[1]
-
Periplasmic Accumulation and Target Engagement: Once in the periplasmic space, Cefiderocol dissociates from the iron and binds with high affinity to penicillin-binding proteins (PBPs), primarily PBP3.[3][4]
-
Inhibition of Cell Wall Synthesis: The binding of Cefiderocol to PBPs inhibits the final step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall.[4][5] This disruption leads to cell lysis and bacterial death.
Signaling Pathway Diagram
Caption: Cefiderocol's "Trojan horse" mechanism of action.
Quantitative Susceptibility Data
The in vitro activity of Cefiderocol has been extensively evaluated against a broad range of Gram-negative bacilli, including multidrug-resistant and carbapenem-resistant isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.
Table 1: Cefiderocol MICs against Enterobacterales Isolates
| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference |
| Enterobacterales (All) | 8,047 | 0.06 | 0.5 | 99.8 | [6] |
| Carbapenem-Resistant Enterobacterales (CRE) | 169 | 0.5 | 4 | 98.2 | [6] |
| Klebsiella pneumoniae (Carbapenem-Resistant) | 105 | 0.125 | 1 | 100 | [7] |
Table 2: Cefiderocol MICs against Non-Fermenting Gram-negative Bacilli
| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference |
| Pseudomonas aeruginosa (All) | 2,282 | 0.12 | 0.5 | 99.6 | [6] |
| Pseudomonas aeruginosa (Carbapenem-Resistant) | 74 | 1 | 4 | 100 | [7] |
| Acinetobacter baumannii (Carbapenem-Resistant) | 126 | 2 | 128 | 62.7 | [7] |
| Stenotrophomonas maltophilia | 72 | 0.06 | 0.125 | 98.6 | [7] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The determination of Cefiderocol's MIC requires a specific testing medium due to its iron-chelating properties.
Protocol: Broth Microdilution for Cefiderocol MIC Testing
-
Medium Preparation: Prepare iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI). This is crucial as standard Mueller-Hinton broth contains iron concentrations that can interfere with Cefiderocol's activity.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Within 15 minutes, dilute the standardized inoculum in ID-CAMHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of Cefiderocol in ID-CAMHB in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for the tested organisms (e.g., 0.03 to 32 mg/L).[8]
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of Cefiderocol that completely inhibits visible growth of the organism.[7]
Experimental Workflow Diagram
Caption: Workflow for Cefiderocol MIC determination.
Conclusion
Cefiderocol represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its novel "Trojan horse" mechanism of action allows it to overcome common resistance mechanisms, demonstrating potent in vitro activity against a wide range of clinically important pathogens. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals working to address the critical threat of antimicrobial resistance.
References
- 1. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Cefiderocol, a new antibiotic against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Performance evaluation of the UMIC® Cefiderocol to determine MIC in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Initial in vitro studies of LY 215890
An In-Depth Technical Guide to the Initial In Vitro Studies of LY215890 (Galunisertib)
Introduction
LY215890, more commonly known as Galunisertib (B1674415) or LY2157299, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TβRI) kinase. The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is a hallmark of various pathologies, most notably cancer, where it can paradoxically switch from a tumor-suppressing to a tumor-promoting role, fostering invasion, metastasis, and immune evasion.[3] This technical guide provides a comprehensive overview of the initial in vitro studies that characterized the pharmacological profile of Galunisertib, offering insights into its mechanism of action and anti-tumor potential.
Data Presentation
The following tables summarize the key quantitative data from the initial in vitro characterization of Galunisertib.
Table 1: In Vitro Enzymatic Activity of Galunisertib
| Target | Assay Type | Result (IC50) |
| TGFβRI (ALK5) | Kinase Assay | 56 nM |
| TGFβRI (T204D mutant) | Autophosphorylation Kinase Assay | 0.051 µM |
| ALK4 (ACVR1B) | Kinase Assay | 77.7 nM |
| MINK | Kinase Assay | 0.19 µM |
| TGFβRII | Kinase Assay | 0.21 µM |
| RIPK2 | Kinase Assay | 0.22 µM |
| CSNK1A1 | Kinase Assay | 0.26 µM |
| MAP4K4 | Kinase Assay | 0.28 µM |
| GAK | Kinase Assay | 0.31 µM |
| CSNK1E1 | Kinase Assay | 0.4 µM |
| ALK6 (BMPR1B) | Kinase Assay | 0.471 µM |
| Braf | Kinase Assay | 0.5 µM |
| TNIK | Kinase Assay | 0.51 µM |
| ACVR2B | Kinase Assay | 0.694 µM |
| RSK4 | Kinase Assay | 0.72 µM |
| Abl1 | Kinase Assay | 0.86 µM |
| ZAK | Kinase Assay | 0.86 µM |
| NLK | Kinase Assay | 0.91 µM |
Data compiled from multiple sources.[1][3]
Table 2: In Vitro Cell-Based Activity of Galunisertib
| Cell Line/Assay Type | Endpoint Measured | Result (IC50) |
| Mv1Lu | p3TP-Lux Reporter Activity | 0.25 µM |
| Mv1Lu | Cell Proliferation | 0.56 µM |
| NIH3T3 | TGF-β-stimulated Cell Proliferation | 0.40 µM |
| NIH3T3 | PDGF-stimulated Cell Proliferation | >20 µM |
| NIH3T3 | bFGF-stimulated Cell Proliferation | >20 µM |
| 4T1-LP (murine breast cancer) | TGF-β1-induced pSMAD | 1.765 µM |
| EMT6-LM2 (murine breast cancer) | TGF-β1-induced pSMAD | 0.8941 µM |
Data compiled from a preclinical assessment of Galunisertib.[1]
Experimental Protocols
This section details the methodologies for the key in vitro experiments used to characterize Galunisertib.
In Vitro Kinase Assay (TβRI/ALK5)
This assay determines the direct inhibitory effect of Galunisertib on the enzymatic activity of the TβRI kinase.
Objective: To calculate the IC50 value of Galunisertib against TβRI.
Materials:
-
Recombinant human TβRI (ALK5), potentially a constitutively active mutant like T204D for enhanced sensitivity.[1]
-
Kinase substrate (e.g., a generic substrate like casein or a specific peptide).
-
Adenosine 5'-triphosphate (ATP), radio-labeled (e.g., [γ-³³P]ATP) or non-labeled depending on the detection method.
-
Galunisertib stock solution (in DMSO).
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
96-well assay plates.
-
Stop solution (e.g., phosphoric acid or EDTA).
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactivity, or ADP-Glo™ Kinase Assay kit for luminescence).
Procedure:
-
Prepare serial dilutions of Galunisertib in kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
Add the recombinant TβRI enzyme to the wells of the assay plate.
-
Add the diluted Galunisertib or control solutions to the respective wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Quantify the kinase activity. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³³P]ATP, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced via a luminescence readout.
-
Plot the percentage of kinase inhibition against the logarithm of Galunisertib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
SMAD2/3 Phosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of Galunisertib to inhibit the TGF-β-induced phosphorylation of SMAD2 and SMAD3, the direct downstream targets of TβRI.
Objective: To determine the effect of Galunisertib on TGF-β-mediated SMAD2/3 phosphorylation in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., 4T1-LP, EMT6-LM2).[1]
-
Cell culture medium and supplements.
-
Recombinant human TGF-β1.
-
Galunisertib stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-SMAD2, anti-total-SMAD2, anti-phospho-SMAD3, anti-total-SMAD3, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of Galunisertib or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for a short period (e.g., 30-60 minutes) to induce SMAD phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total SMAD2/3 and the loading control to ensure equal protein loading and to normalize the phospho-SMAD levels.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To evaluate the effect of Galunisertib on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest.
-
96-well cell culture plates.
-
Cell culture medium.
-
Galunisertib stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[4]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells at a predetermined optimal density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of Galunisertib. Include vehicle-treated and untreated controls.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[5]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the Galunisertib concentration to determine the IC50 for cell proliferation.
Mandatory Visualization
TGF-β Signaling Pathway and Inhibition by LY215890
Caption: TGF-β signaling pathway and the inhibitory action of LY215890.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase assay to determine IC50.
References
- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchhub.com [researchhub.com]
Initial in vitro studies of LY 215890
An In-Depth Technical Guide to the Initial In Vitro Studies of LY215890 (Galunisertib)
Introduction
LY215890, more commonly known as Galunisertib or LY2157299, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TβRI) kinase. The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is a hallmark of various pathologies, most notably cancer, where it can paradoxically switch from a tumor-suppressing to a tumor-promoting role, fostering invasion, metastasis, and immune evasion.[3] This technical guide provides a comprehensive overview of the initial in vitro studies that characterized the pharmacological profile of Galunisertib, offering insights into its mechanism of action and anti-tumor potential.
Data Presentation
The following tables summarize the key quantitative data from the initial in vitro characterization of Galunisertib.
Table 1: In Vitro Enzymatic Activity of Galunisertib
| Target | Assay Type | Result (IC50) |
| TGFβRI (ALK5) | Kinase Assay | 56 nM |
| TGFβRI (T204D mutant) | Autophosphorylation Kinase Assay | 0.051 µM |
| ALK4 (ACVR1B) | Kinase Assay | 77.7 nM |
| MINK | Kinase Assay | 0.19 µM |
| TGFβRII | Kinase Assay | 0.21 µM |
| RIPK2 | Kinase Assay | 0.22 µM |
| CSNK1A1 | Kinase Assay | 0.26 µM |
| MAP4K4 | Kinase Assay | 0.28 µM |
| GAK | Kinase Assay | 0.31 µM |
| CSNK1E1 | Kinase Assay | 0.4 µM |
| ALK6 (BMPR1B) | Kinase Assay | 0.471 µM |
| Braf | Kinase Assay | 0.5 µM |
| TNIK | Kinase Assay | 0.51 µM |
| ACVR2B | Kinase Assay | 0.694 µM |
| RSK4 | Kinase Assay | 0.72 µM |
| Abl1 | Kinase Assay | 0.86 µM |
| ZAK | Kinase Assay | 0.86 µM |
| NLK | Kinase Assay | 0.91 µM |
Data compiled from multiple sources.[1][3]
Table 2: In Vitro Cell-Based Activity of Galunisertib
| Cell Line/Assay Type | Endpoint Measured | Result (IC50) |
| Mv1Lu | p3TP-Lux Reporter Activity | 0.25 µM |
| Mv1Lu | Cell Proliferation | 0.56 µM |
| NIH3T3 | TGF-β-stimulated Cell Proliferation | 0.40 µM |
| NIH3T3 | PDGF-stimulated Cell Proliferation | >20 µM |
| NIH3T3 | bFGF-stimulated Cell Proliferation | >20 µM |
| 4T1-LP (murine breast cancer) | TGF-β1-induced pSMAD | 1.765 µM |
| EMT6-LM2 (murine breast cancer) | TGF-β1-induced pSMAD | 0.8941 µM |
Data compiled from a preclinical assessment of Galunisertib.[1]
Experimental Protocols
This section details the methodologies for the key in vitro experiments used to characterize Galunisertib.
In Vitro Kinase Assay (TβRI/ALK5)
This assay determines the direct inhibitory effect of Galunisertib on the enzymatic activity of the TβRI kinase.
Objective: To calculate the IC50 value of Galunisertib against TβRI.
Materials:
-
Recombinant human TβRI (ALK5), potentially a constitutively active mutant like T204D for enhanced sensitivity.[1]
-
Kinase substrate (e.g., a generic substrate like casein or a specific peptide).
-
Adenosine 5'-triphosphate (ATP), radio-labeled (e.g., [γ-³³P]ATP) or non-labeled depending on the detection method.
-
Galunisertib stock solution (in DMSO).
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
96-well assay plates.
-
Stop solution (e.g., phosphoric acid or EDTA).
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactivity, or ADP-Glo™ Kinase Assay kit for luminescence).
Procedure:
-
Prepare serial dilutions of Galunisertib in kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
Add the recombinant TβRI enzyme to the wells of the assay plate.
-
Add the diluted Galunisertib or control solutions to the respective wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Quantify the kinase activity. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³³P]ATP, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced via a luminescence readout.
-
Plot the percentage of kinase inhibition against the logarithm of Galunisertib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
SMAD2/3 Phosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of Galunisertib to inhibit the TGF-β-induced phosphorylation of SMAD2 and SMAD3, the direct downstream targets of TβRI.
Objective: To determine the effect of Galunisertib on TGF-β-mediated SMAD2/3 phosphorylation in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., 4T1-LP, EMT6-LM2).[1]
-
Cell culture medium and supplements.
-
Recombinant human TGF-β1.
-
Galunisertib stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-SMAD2, anti-total-SMAD2, anti-phospho-SMAD3, anti-total-SMAD3, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of Galunisertib or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for a short period (e.g., 30-60 minutes) to induce SMAD phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total SMAD2/3 and the loading control to ensure equal protein loading and to normalize the phospho-SMAD levels.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To evaluate the effect of Galunisertib on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest.
-
96-well cell culture plates.
-
Cell culture medium.
-
Galunisertib stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[4]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells at a predetermined optimal density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of Galunisertib. Include vehicle-treated and untreated controls.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[5]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the Galunisertib concentration to determine the IC50 for cell proliferation.
Mandatory Visualization
TGF-β Signaling Pathway and Inhibition by LY215890
Caption: TGF-β signaling pathway and the inhibitory action of LY215890.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase assay to determine IC50.
References
- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchhub.com [researchhub.com]
Early Biological Activity of LY215890 (Galunisertib): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early preclinical research on LY215890, also known as galunisertib (B1674415). Developed by Eli Lilly and Company, galunisertib is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor type I (TGFβRI) kinase.[1][2] Early research focused on characterizing its inhibitory activity on the TGF-β signaling pathway and evaluating its anti-tumor effects in various preclinical models. This document summarizes the key quantitative data, details the experimental methodologies employed in these foundational studies, and visualizes the critical pathways and workflows.
Core Mechanism of Action
Galunisertib targets the TGFβRI kinase, a key component of the TGF-β signaling pathway.[3] TGF-β ligands (TGF-β1, -β2, and -β3) initiate signaling by binding to the TGF-β receptor type II (TGFβRII), which then recruits and phosphorylates TGFβRI. This activation of TGFβRI leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3.[4] Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes, including proliferation, differentiation, migration, and immune response.[5] In the context of cancer, aberrant TGF-β signaling can promote tumor growth, invasion, metastasis, and suppress anti-tumor immunity.[1][3] Galunisertib abrogates this signaling cascade by inhibiting the kinase activity of TGFβRI, thereby preventing the phosphorylation of SMAD2 and SMAD3.[3][5]
Quantitative Biological Activity
The early preclinical evaluation of galunisertib involved a series of in vitro and in vivo experiments to quantify its potency and efficacy. The following tables summarize the key quantitative findings from these studies.
In Vitro Kinase and Cellular Assays
Galunisertib demonstrated potent inhibition of the TGFβRI kinase and downstream cellular signaling in various cell-based assays.
| Assay Type | Target/Cell Line | Parameter | Value (µM) | Reference |
| Kinase Inhibition | TGFβRI/Alk5 | IC50 | 0.172 | [1] |
| Kinase Inhibition | TGFβRII | IC50 | 0.21 | [1] |
| Kinase Inhibition | Alk4/ACVR1B | IC50 | 0.08 | [1] |
| Kinase Inhibition | ACVR2B | IC50 | 0.69 | [1] |
| Kinase Inhibition | Alk6/BMPR1B | IC50 | 0.47 | [1] |
| pSMAD Inhibition | NIH3T3 | IC50 | 0.064 | [2] |
| Cell Proliferation | NIH3T3 | IC50 | 0.396 | [1][2] |
| pSMAD Inhibition | 4T1-LP | IC50 | 1.765 | [1][2] |
| pSMAD Inhibition | EMT6-LM2 | IC50 | 0.8941 | [1][2] |
| Reporter Assay | p3TP-Lux | IC50 | Not explicitly quantified, but dose-dependent inhibition shown | [2] |
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of galunisertib was evaluated in several murine tumor models, including human tumor xenografts and syngeneic models.
| Tumor Model | Treatment | Dosing Schedule | Outcome | Reference |
| MX1 (human breast cancer xenograft) | Galunisertib (75 mg/kg) | Twice daily | Significant tumor growth delay (p = 0.014) | [6] |
| Calu6 (human lung cancer xenograft) | Galunisertib (75 mg/kg) | Twice daily | Significant tumor growth delay (p = 0.034) | [6] |
| 4T1 (syngeneic breast cancer) | Galunisertib (75 mg/kg) | Twice daily | Significant reduction in tumor volume (p < 0.01) | [6] |
| U87MG (glioblastoma xenograft) | Galunisertib in combination with Lomustine | Not specified | Significant reduction in tumor volume compared to single agents | [1][2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the early preclinical evaluation of galunisertib.
TGFβRI Kinase Inhibition Assay
The inhibitory activity of galunisertib against the TGFβRI kinase was determined using a biochemical assay.
-
Enzyme: Recombinant human TGFβRI kinase domain (e.g., expressed in Sf9 insect cells with a constitutively active mutation T204D).[5]
-
Substrate: A synthetic peptide substrate for TGFβRI.
-
Detection: The assay measured the incorporation of phosphate (B84403) from ATP into the substrate. This was typically quantified using a radiometric method (e.g., with [γ-³³P]ATP) or a non-radioactive method like ADP-Glo™ kinase assay, which measures ADP formation.
-
Procedure:
-
The TGFβRI enzyme was incubated with varying concentrations of galunisertib.
-
The kinase reaction was initiated by the addition of the peptide substrate and ATP.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The reaction was stopped, and the amount of phosphorylated substrate or ADP produced was quantified.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
SMAD Phosphorylation Inhibition Assay
The ability of galunisertib to inhibit TGF-β-induced SMAD2 phosphorylation was assessed in cellular assays.
-
Cell Lines: Various cell lines were used, including NIH3T3, 4T1-LP, and EMT6-LM2.[1][2]
-
Stimulation: Cells were stimulated with a known concentration of TGF-β1 to induce SMAD2 phosphorylation.
-
Treatment: Cells were pre-incubated with a range of galunisertib concentrations prior to TGF-β1 stimulation.
-
Detection: The levels of phosphorylated SMAD2 (pSMAD2) and total SMAD2 (tSMAD2) were measured using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.[1]
-
Procedure:
-
Cells were seeded in multi-well plates and allowed to attach.
-
Cells were then treated with varying concentrations of galunisertib for a specified pre-incubation period.
-
TGF-β1 was added to the wells to stimulate SMAD2 phosphorylation.
-
After a defined incubation period, cell lysates were prepared.
-
The levels of pSMAD2 and tSMAD2 in the lysates were quantified by ELISA or Western blot.
-
The percentage inhibition of pSMAD2 was calculated relative to cells treated with TGF-β1 alone.
-
IC50 values were determined from the dose-response curves.
-
Cell Proliferation Assay
The effect of galunisertib on TGF-β-induced cell proliferation was evaluated.
-
Cell Line: NIH3T3 fibroblasts were a commonly used cell line for this assay.[1][2]
-
Stimulation: TGF-β1 was used to induce proliferation.
-
Treatment: Cells were treated with increasing concentrations of galunisertib in the presence of TGF-β1.
-
Detection: Cell proliferation was measured using methods such as the incorporation of tritiated thymidine (B127349) ([³H]-thymidine) or colorimetric assays like the MTT or WST-1 assay.
-
Procedure:
-
NIH3T3 cells were seeded in 96-well plates in a low-serum medium.
-
Cells were then treated with a fixed concentration of TGF-β1 and varying concentrations of galunisertib.
-
The plates were incubated for a period of 48-72 hours.
-
A proliferation-detecting reagent (e.g., [³H]-thymidine or MTT) was added to the wells.
-
After a further incubation period, the amount of incorporated radioactivity or colorimetric signal was measured.
-
IC50 values were calculated from the resulting dose-response curves.
-
In Vitro Cell Migration Assay
The inhibitory effect of galunisertib on TGF-β-induced cell migration was assessed using a Boyden chamber or similar transwell assay.
-
Cell Line: Human U87MG glioblastoma cells were utilized.[1][2]
-
Chemoattractant: TGF-β1 was used as a chemoattractant in the lower chamber.
-
Treatment: Cells were pre-treated with different concentrations of galunisertib before being seeded into the upper chamber.
-
Detection: Migrated cells on the underside of the transwell membrane were fixed, stained, and counted.
-
Procedure:
-
U87MG cells were serum-starved prior to the assay.
-
The lower chamber of the transwell plate was filled with a medium containing TGF-β1.
-
Cells, pre-treated with galunisertib, were seeded into the upper chamber.
-
The plate was incubated for a sufficient time to allow for cell migration.
-
Non-migrated cells on the upper surface of the membrane were removed.
-
Migrated cells on the lower surface were fixed and stained (e.g., with crystal violet).
-
The number of migrated cells was quantified by microscopy.
-
In Vivo Tumor Xenograft Studies
The anti-tumor efficacy of galunisertib was evaluated in mice bearing human tumor xenografts.
-
Animal Model: Immune-compromised mice (e.g., nude or SCID mice) were used.
-
Tumor Implantation: Human tumor cells (e.g., MX1, Calu6, U87MG) were implanted subcutaneously into the flanks of the mice.[1][6]
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. Galunisertib was typically administered orally twice daily.[6]
-
Efficacy Endpoint: Tumor volumes were measured regularly using calipers. The primary endpoint was tumor growth delay or inhibition.
-
Procedure:
-
A suspension of tumor cells was injected subcutaneously into the mice.
-
Tumor growth was monitored until tumors reached a predetermined size (e.g., 100-200 mm³).
-
Mice were then treated with galunisertib or a vehicle control according to the specified dosing schedule.
-
Tumor dimensions were measured at regular intervals, and tumor volume was calculated.
-
The anti-tumor effect was assessed by comparing the tumor growth in the treated group to the control group.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity and evaluation of LY215890.
Caption: Canonical TGF-β Signaling Pathway and the inhibitory action of LY215890.
Caption: Workflow for the SMAD Phosphorylation Inhibition Assay.
Caption: Workflow for In Vivo Tumor Xenograft Studies.
References
- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1b/2a study of galunisertib, a small molecule inhibitor of transforming growth factor-beta receptor I, in combination with standard temozolomide-based radiochemotherapy in patients with newly diagnosed malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Early Biological Activity of LY215890 (Galunisertib): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early preclinical research on LY215890, also known as galunisertib. Developed by Eli Lilly and Company, galunisertib is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor type I (TGFβRI) kinase.[1][2] Early research focused on characterizing its inhibitory activity on the TGF-β signaling pathway and evaluating its anti-tumor effects in various preclinical models. This document summarizes the key quantitative data, details the experimental methodologies employed in these foundational studies, and visualizes the critical pathways and workflows.
Core Mechanism of Action
Galunisertib targets the TGFβRI kinase, a key component of the TGF-β signaling pathway.[3] TGF-β ligands (TGF-β1, -β2, and -β3) initiate signaling by binding to the TGF-β receptor type II (TGFβRII), which then recruits and phosphorylates TGFβRI. This activation of TGFβRI leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3.[4] Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes, including proliferation, differentiation, migration, and immune response.[5] In the context of cancer, aberrant TGF-β signaling can promote tumor growth, invasion, metastasis, and suppress anti-tumor immunity.[1][3] Galunisertib abrogates this signaling cascade by inhibiting the kinase activity of TGFβRI, thereby preventing the phosphorylation of SMAD2 and SMAD3.[3][5]
Quantitative Biological Activity
The early preclinical evaluation of galunisertib involved a series of in vitro and in vivo experiments to quantify its potency and efficacy. The following tables summarize the key quantitative findings from these studies.
In Vitro Kinase and Cellular Assays
Galunisertib demonstrated potent inhibition of the TGFβRI kinase and downstream cellular signaling in various cell-based assays.
| Assay Type | Target/Cell Line | Parameter | Value (µM) | Reference |
| Kinase Inhibition | TGFβRI/Alk5 | IC50 | 0.172 | [1] |
| Kinase Inhibition | TGFβRII | IC50 | 0.21 | [1] |
| Kinase Inhibition | Alk4/ACVR1B | IC50 | 0.08 | [1] |
| Kinase Inhibition | ACVR2B | IC50 | 0.69 | [1] |
| Kinase Inhibition | Alk6/BMPR1B | IC50 | 0.47 | [1] |
| pSMAD Inhibition | NIH3T3 | IC50 | 0.064 | [2] |
| Cell Proliferation | NIH3T3 | IC50 | 0.396 | [1][2] |
| pSMAD Inhibition | 4T1-LP | IC50 | 1.765 | [1][2] |
| pSMAD Inhibition | EMT6-LM2 | IC50 | 0.8941 | [1][2] |
| Reporter Assay | p3TP-Lux | IC50 | Not explicitly quantified, but dose-dependent inhibition shown | [2] |
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of galunisertib was evaluated in several murine tumor models, including human tumor xenografts and syngeneic models.
| Tumor Model | Treatment | Dosing Schedule | Outcome | Reference |
| MX1 (human breast cancer xenograft) | Galunisertib (75 mg/kg) | Twice daily | Significant tumor growth delay (p = 0.014) | [6] |
| Calu6 (human lung cancer xenograft) | Galunisertib (75 mg/kg) | Twice daily | Significant tumor growth delay (p = 0.034) | [6] |
| 4T1 (syngeneic breast cancer) | Galunisertib (75 mg/kg) | Twice daily | Significant reduction in tumor volume (p < 0.01) | [6] |
| U87MG (glioblastoma xenograft) | Galunisertib in combination with Lomustine | Not specified | Significant reduction in tumor volume compared to single agents | [1][2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the early preclinical evaluation of galunisertib.
TGFβRI Kinase Inhibition Assay
The inhibitory activity of galunisertib against the TGFβRI kinase was determined using a biochemical assay.
-
Enzyme: Recombinant human TGFβRI kinase domain (e.g., expressed in Sf9 insect cells with a constitutively active mutation T204D).[5]
-
Substrate: A synthetic peptide substrate for TGFβRI.
-
Detection: The assay measured the incorporation of phosphate from ATP into the substrate. This was typically quantified using a radiometric method (e.g., with [γ-³³P]ATP) or a non-radioactive method like ADP-Glo™ kinase assay, which measures ADP formation.
-
Procedure:
-
The TGFβRI enzyme was incubated with varying concentrations of galunisertib.
-
The kinase reaction was initiated by the addition of the peptide substrate and ATP.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The reaction was stopped, and the amount of phosphorylated substrate or ADP produced was quantified.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
SMAD Phosphorylation Inhibition Assay
The ability of galunisertib to inhibit TGF-β-induced SMAD2 phosphorylation was assessed in cellular assays.
-
Cell Lines: Various cell lines were used, including NIH3T3, 4T1-LP, and EMT6-LM2.[1][2]
-
Stimulation: Cells were stimulated with a known concentration of TGF-β1 to induce SMAD2 phosphorylation.
-
Treatment: Cells were pre-incubated with a range of galunisertib concentrations prior to TGF-β1 stimulation.
-
Detection: The levels of phosphorylated SMAD2 (pSMAD2) and total SMAD2 (tSMAD2) were measured using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.[1]
-
Procedure:
-
Cells were seeded in multi-well plates and allowed to attach.
-
Cells were then treated with varying concentrations of galunisertib for a specified pre-incubation period.
-
TGF-β1 was added to the wells to stimulate SMAD2 phosphorylation.
-
After a defined incubation period, cell lysates were prepared.
-
The levels of pSMAD2 and tSMAD2 in the lysates were quantified by ELISA or Western blot.
-
The percentage inhibition of pSMAD2 was calculated relative to cells treated with TGF-β1 alone.
-
IC50 values were determined from the dose-response curves.
-
Cell Proliferation Assay
The effect of galunisertib on TGF-β-induced cell proliferation was evaluated.
-
Cell Line: NIH3T3 fibroblasts were a commonly used cell line for this assay.[1][2]
-
Stimulation: TGF-β1 was used to induce proliferation.
-
Treatment: Cells were treated with increasing concentrations of galunisertib in the presence of TGF-β1.
-
Detection: Cell proliferation was measured using methods such as the incorporation of tritiated thymidine ([³H]-thymidine) or colorimetric assays like the MTT or WST-1 assay.
-
Procedure:
-
NIH3T3 cells were seeded in 96-well plates in a low-serum medium.
-
Cells were then treated with a fixed concentration of TGF-β1 and varying concentrations of galunisertib.
-
The plates were incubated for a period of 48-72 hours.
-
A proliferation-detecting reagent (e.g., [³H]-thymidine or MTT) was added to the wells.
-
After a further incubation period, the amount of incorporated radioactivity or colorimetric signal was measured.
-
IC50 values were calculated from the resulting dose-response curves.
-
In Vitro Cell Migration Assay
The inhibitory effect of galunisertib on TGF-β-induced cell migration was assessed using a Boyden chamber or similar transwell assay.
-
Cell Line: Human U87MG glioblastoma cells were utilized.[1][2]
-
Chemoattractant: TGF-β1 was used as a chemoattractant in the lower chamber.
-
Treatment: Cells were pre-treated with different concentrations of galunisertib before being seeded into the upper chamber.
-
Detection: Migrated cells on the underside of the transwell membrane were fixed, stained, and counted.
-
Procedure:
-
U87MG cells were serum-starved prior to the assay.
-
The lower chamber of the transwell plate was filled with a medium containing TGF-β1.
-
Cells, pre-treated with galunisertib, were seeded into the upper chamber.
-
The plate was incubated for a sufficient time to allow for cell migration.
-
Non-migrated cells on the upper surface of the membrane were removed.
-
Migrated cells on the lower surface were fixed and stained (e.g., with crystal violet).
-
The number of migrated cells was quantified by microscopy.
-
In Vivo Tumor Xenograft Studies
The anti-tumor efficacy of galunisertib was evaluated in mice bearing human tumor xenografts.
-
Animal Model: Immune-compromised mice (e.g., nude or SCID mice) were used.
-
Tumor Implantation: Human tumor cells (e.g., MX1, Calu6, U87MG) were implanted subcutaneously into the flanks of the mice.[1][6]
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. Galunisertib was typically administered orally twice daily.[6]
-
Efficacy Endpoint: Tumor volumes were measured regularly using calipers. The primary endpoint was tumor growth delay or inhibition.
-
Procedure:
-
A suspension of tumor cells was injected subcutaneously into the mice.
-
Tumor growth was monitored until tumors reached a predetermined size (e.g., 100-200 mm³).
-
Mice were then treated with galunisertib or a vehicle control according to the specified dosing schedule.
-
Tumor dimensions were measured at regular intervals, and tumor volume was calculated.
-
The anti-tumor effect was assessed by comparing the tumor growth in the treated group to the control group.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity and evaluation of LY215890.
Caption: Canonical TGF-β Signaling Pathway and the inhibitory action of LY215890.
Caption: Workflow for the SMAD Phosphorylation Inhibition Assay.
Caption: Workflow for In Vivo Tumor Xenograft Studies.
References
- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1b/2a study of galunisertib, a small molecule inhibitor of transforming growth factor-beta receptor I, in combination with standard temozolomide-based radiochemotherapy in patients with newly diagnosed malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Preparation of LY 215890 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of LY 215890, a cephem-class antibiotic. The information herein is intended to ensure accurate and reproducible experimental results.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for accurate preparation of stock solutions and for maintaining the integrity of the compound.
| Property | Value |
| Molecular Weight | 385.78 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Recommended Solvent | DMSO |
| Short-Term Storage | 0 - 4°C (days to weeks) |
| Long-Term Storage | -20°C (months to years) |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. The principles can be adapted to prepare solutions of different concentrations.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Pre-Preparation:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Ensure the work area is clean and sterile, especially if the stock solution will be used in cell culture.
-
-
Calculating the Required Mass:
-
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 385.78 g/mol = 3.8578 mg
-
-
-
Weighing the Compound:
-
Carefully weigh out the calculated mass of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolving the Compound:
-
Add the desired volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage (months to years). For short-term storage (days to weeks), aliquots can be kept at 4°C.
-
Safety Precautions
-
Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for the preparation of this compound stock solution.
Signaling Pathway: Mechanism of Action
This compound is a β-lactam antibiotic that inhibits bacterial cell wall synthesis.[1] The diagram below outlines this mechanism of action. Cephalosporins, like other β-lactam antibiotics, disrupt the synthesis of the peptidoglycan layer of bacterial cell walls.[1] They bind to and inhibit penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2][3] This inhibition prevents the cross-linking of peptidoglycan chains, weakening the cell wall and ultimately leading to cell lysis and bacterial death.[4][5]
Caption: Mechanism of action of this compound on bacterial cell wall synthesis.
References
- 1. Cephalosporin - Wikipedia [en.wikipedia.org]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 5. youtube.com [youtube.com]
Application Notes and Protocols: Preparation of LY 215890 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of LY 215890, a cephem-class antibiotic. The information herein is intended to ensure accurate and reproducible experimental results.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for accurate preparation of stock solutions and for maintaining the integrity of the compound.
| Property | Value |
| Molecular Weight | 385.78 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Recommended Solvent | DMSO |
| Short-Term Storage | 0 - 4°C (days to weeks) |
| Long-Term Storage | -20°C (months to years) |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. The principles can be adapted to prepare solutions of different concentrations.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Pre-Preparation:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Ensure the work area is clean and sterile, especially if the stock solution will be used in cell culture.
-
-
Calculating the Required Mass:
-
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 385.78 g/mol = 3.8578 mg
-
-
-
Weighing the Compound:
-
Carefully weigh out the calculated mass of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolving the Compound:
-
Add the desired volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage (months to years). For short-term storage (days to weeks), aliquots can be kept at 4°C.
-
Safety Precautions
-
Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for the preparation of this compound stock solution.
Signaling Pathway: Mechanism of Action
This compound is a β-lactam antibiotic that inhibits bacterial cell wall synthesis.[1] The diagram below outlines this mechanism of action. Cephalosporins, like other β-lactam antibiotics, disrupt the synthesis of the peptidoglycan layer of bacterial cell walls.[1] They bind to and inhibit penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2][3] This inhibition prevents the cross-linking of peptidoglycan chains, weakening the cell wall and ultimately leading to cell lysis and bacterial death.[4][5]
Caption: Mechanism of action of this compound on bacterial cell wall synthesis.
References
- 1. Cephalosporin - Wikipedia [en.wikipedia.org]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for LY215890 (Galunisertib) in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY215890, also known as Galunisertib (B1674415), is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TGF-βRI) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in various pathologies, most notably in cancer, where it can promote tumor growth, invasion, and immunosuppression. In the context of in vitro cell culture, LY215890 serves as an invaluable tool for elucidating the roles of TGF-β signaling in both normal physiology and disease states. These application notes provide a comprehensive overview of the use of LY215890 in a laboratory setting, complete with detailed protocols for key experiments.
Mechanism of Action
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β receptor II (TGF-βRII). This binding event recruits and activates TGF-βRI (ALK5), which in turn phosphorylates the downstream effector proteins, SMAD2 and SMAD3.[1] The phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[1] LY215890 exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.[1][2]
TGF-β Signaling Pathway and Inhibition by LY215890
Caption: TGF-β signaling pathway and the inhibitory action of LY215890 on ALK5.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Galunisertib (LY2157299, a close analog of LY215890) in various in vitro assays and cancer cell lines. These values are crucial for determining the appropriate concentration range for your experiments.
| Cell Line/Assay | Assay Type | IC50 (µM) | Reference |
| TGFβRI/Alk5 Kinase | Kinase Assay | 0.172 | [1] |
| Mv1Lu | p3TP-Lux Reporter Assay | 0.251 | [1] |
| NIH3T3 | TGFβ1-induced Proliferation | 0.396 | [1] |
| 4T1-LP (Murine Breast Cancer) | pSMAD Inhibition | 1.765 | [1] |
| EMT6-LM2 (Murine Breast Cancer) | pSMAD Inhibition | 0.8941 | [1] |
| Ovarian Cancer Cell Lines | MTT Proliferation Assay | 100 - 400 | [2] |
| Cancer-Associated Fibroblasts (CAFs) | MTT Proliferation Assay | 100 - 400 | [2] |
Experimental Protocols
Herein are detailed protocols for common in vitro applications of LY215890. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of LY215890 on cell viability and proliferation.
Materials:
-
Target cells in culture
-
Complete culture medium
-
LY215890 (Galunisertib)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of LY215890 in complete culture medium. The final concentrations should bracket the expected IC50 value (e.g., 0.1 µM to 500 µM). Include a vehicle control (DMSO) at the same final concentration as the highest LY215890 concentration.
-
Remove the existing medium from the wells and add 100 µL of the prepared LY215890 dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for pSMAD2/3 Inhibition
This protocol is used to confirm the inhibitory effect of LY215890 on the TGF-β signaling pathway by measuring the phosphorylation of SMAD2/3.
Materials:
-
Target cells in culture
-
6-well cell culture plates
-
LY215890 (Galunisertib)
-
Recombinant human TGF-β1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSMAD2/3, anti-SMAD2/3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of LY215890 or vehicle control for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the pSMAD2/3 signal to total SMAD2/3 and the loading control (β-actin).
Protocol 3: Transwell Cell Migration Assay
This protocol assesses the effect of LY215890 on cell migration.
Materials:
-
Target cells in culture
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free culture medium
-
Complete culture medium (with serum as a chemoattractant)
-
LY215890 (Galunisertib)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in serum-free medium for 12-24 hours.
-
Assay Setup:
-
Add 600 µL of complete culture medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in serum-free medium containing different concentrations of LY215890 or vehicle control.
-
Add 100-200 µL of the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10-15 minutes.
-
Stain the cells with crystal violet solution for 20-30 minutes.
-
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro effects of LY215890.
Typical Experimental Workflow for LY215890 In Vitro Studies
Caption: A logical workflow for in vitro experiments using LY215890.
References
Application Notes and Protocols for LY215890 (Galunisertib) in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY215890, also known as Galunisertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TGF-βRI) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in various pathologies, most notably in cancer, where it can promote tumor growth, invasion, and immunosuppression. In the context of in vitro cell culture, LY215890 serves as an invaluable tool for elucidating the roles of TGF-β signaling in both normal physiology and disease states. These application notes provide a comprehensive overview of the use of LY215890 in a laboratory setting, complete with detailed protocols for key experiments.
Mechanism of Action
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β receptor II (TGF-βRII). This binding event recruits and activates TGF-βRI (ALK5), which in turn phosphorylates the downstream effector proteins, SMAD2 and SMAD3.[1] The phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[1] LY215890 exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.[1][2]
TGF-β Signaling Pathway and Inhibition by LY215890
Caption: TGF-β signaling pathway and the inhibitory action of LY215890 on ALK5.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Galunisertib (LY2157299, a close analog of LY215890) in various in vitro assays and cancer cell lines. These values are crucial for determining the appropriate concentration range for your experiments.
| Cell Line/Assay | Assay Type | IC50 (µM) | Reference |
| TGFβRI/Alk5 Kinase | Kinase Assay | 0.172 | [1] |
| Mv1Lu | p3TP-Lux Reporter Assay | 0.251 | [1] |
| NIH3T3 | TGFβ1-induced Proliferation | 0.396 | [1] |
| 4T1-LP (Murine Breast Cancer) | pSMAD Inhibition | 1.765 | [1] |
| EMT6-LM2 (Murine Breast Cancer) | pSMAD Inhibition | 0.8941 | [1] |
| Ovarian Cancer Cell Lines | MTT Proliferation Assay | 100 - 400 | [2] |
| Cancer-Associated Fibroblasts (CAFs) | MTT Proliferation Assay | 100 - 400 | [2] |
Experimental Protocols
Herein are detailed protocols for common in vitro applications of LY215890. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of LY215890 on cell viability and proliferation.
Materials:
-
Target cells in culture
-
Complete culture medium
-
LY215890 (Galunisertib)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of LY215890 in complete culture medium. The final concentrations should bracket the expected IC50 value (e.g., 0.1 µM to 500 µM). Include a vehicle control (DMSO) at the same final concentration as the highest LY215890 concentration.
-
Remove the existing medium from the wells and add 100 µL of the prepared LY215890 dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for pSMAD2/3 Inhibition
This protocol is used to confirm the inhibitory effect of LY215890 on the TGF-β signaling pathway by measuring the phosphorylation of SMAD2/3.
Materials:
-
Target cells in culture
-
6-well cell culture plates
-
LY215890 (Galunisertib)
-
Recombinant human TGF-β1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSMAD2/3, anti-SMAD2/3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of LY215890 or vehicle control for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the pSMAD2/3 signal to total SMAD2/3 and the loading control (β-actin).
Protocol 3: Transwell Cell Migration Assay
This protocol assesses the effect of LY215890 on cell migration.
Materials:
-
Target cells in culture
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free culture medium
-
Complete culture medium (with serum as a chemoattractant)
-
LY215890 (Galunisertib)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in serum-free medium for 12-24 hours.
-
Assay Setup:
-
Add 600 µL of complete culture medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in serum-free medium containing different concentrations of LY215890 or vehicle control.
-
Add 100-200 µL of the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10-15 minutes.
-
Stain the cells with crystal violet solution for 20-30 minutes.
-
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro effects of LY215890.
Typical Experimental Workflow for LY215890 In Vitro Studies
Caption: A logical workflow for in vitro experiments using LY215890.
References
Application Notes & Protocols: Determination of Inhibitory Concentration for LY215890
These application notes provide a comprehensive overview and detailed protocols for determining the in vitro inhibitory activity of LY215890 (Galunisertib), a potent and selective inhibitor of the TGF-β receptor I (TGFβRI) kinase. The primary application discussed is the determination of the half-maximal inhibitory concentration (IC50) in cancer cell lines, a key metric for assessing the compound's potency.
Introduction to LY215890
LY215890, also known as Galunisertib, is a small molecule inhibitor that specifically targets the serine/threonine kinase activity of the TGF-β receptor I (also known as activin receptor-like kinase 5, or ALK5). The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. In the context of cancer, aberrant TGF-β signaling can promote tumor growth, invasion, metastasis, and immunosuppression. By inhibiting TGFβRI, LY215890 blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby abrogating the canonical TGF-β signaling cascade. This mechanism makes LY215890 a subject of investigation for various cancer therapies, particularly for gliomas and other solid tumors.
Principle of In Vitro Inhibition Assay
The in vitro inhibitory activity of LY215890 is typically quantified by its IC50 value. This value represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. For anti-cancer compounds, this is often the concentration that inhibits cell proliferation or viability by 50%. The most common method involves treating cultured cancer cells with a serial dilution of LY215890 and measuring the resulting cell viability after a set incubation period (e.g., 72 hours). Cell viability can be assessed using various colorimetric or luminescent assays, such as the MTT, MTS, or CellTiter-Glo® assays, which measure metabolic activity as a proxy for the number of viable cells.
Quantitative Data: IC50 of LY215890 in Various Cell Lines
The potency of LY215890 can vary depending on the cell line and its reliance on the TGF-β signaling pathway. The following table summarizes representative IC50 values for the inhibition of Smad2 phosphorylation and cell proliferation in different cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| Hs 766T | Pancreatic Cancer | p-Smad Inhibition | 47 |
| FaDu | Pharyngeal Carcinoma | p-Smad Inhibition | 56 |
| A549 | Lung Carcinoma | p-Smad Inhibition | 68 |
| NCI-H460 | Non-Small Cell Lung Cancer | Cell Proliferation (72h) | > 10,000 |
| U87 MG | Glioblastoma | Cell Proliferation (72h) | > 10,000 |
| PC-3 | Prostate Cancer | Cell Proliferation (72h) | > 10,000 |
Note: The high IC50 values for cell proliferation suggest that LY215890's primary effect in many cell lines is cytostatic (inhibiting growth) rather than cytotoxic (killing cells) as a monotherapy, and its anti-tumor effects in vivo are often attributed to modulation of the tumor microenvironment.
Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical TGF-β signaling pathway and highlights the specific point of inhibition by LY215890.
Caption: TGF-β signaling pathway and inhibition by LY215890.
Experimental Protocol: Cell Viability IC50 Determination
This protocol outlines a method for determining the IC50 of LY215890 using a common colorimetric reagent, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
5.1. Materials and Reagents
-
Cancer cell line of interest (e.g., U87 MG, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
LY215890 (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
MTT reagent (5 mg/mL in PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
5.2. Experimental Workflow Diagram
Application Notes & Protocols: Determination of Inhibitory Concentration for LY215890
These application notes provide a comprehensive overview and detailed protocols for determining the in vitro inhibitory activity of LY215890 (Galunisertib), a potent and selective inhibitor of the TGF-β receptor I (TGFβRI) kinase. The primary application discussed is the determination of the half-maximal inhibitory concentration (IC50) in cancer cell lines, a key metric for assessing the compound's potency.
Introduction to LY215890
LY215890, also known as Galunisertib, is a small molecule inhibitor that specifically targets the serine/threonine kinase activity of the TGF-β receptor I (also known as activin receptor-like kinase 5, or ALK5). The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. In the context of cancer, aberrant TGF-β signaling can promote tumor growth, invasion, metastasis, and immunosuppression. By inhibiting TGFβRI, LY215890 blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby abrogating the canonical TGF-β signaling cascade. This mechanism makes LY215890 a subject of investigation for various cancer therapies, particularly for gliomas and other solid tumors.
Principle of In Vitro Inhibition Assay
The in vitro inhibitory activity of LY215890 is typically quantified by its IC50 value. This value represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. For anti-cancer compounds, this is often the concentration that inhibits cell proliferation or viability by 50%. The most common method involves treating cultured cancer cells with a serial dilution of LY215890 and measuring the resulting cell viability after a set incubation period (e.g., 72 hours). Cell viability can be assessed using various colorimetric or luminescent assays, such as the MTT, MTS, or CellTiter-Glo® assays, which measure metabolic activity as a proxy for the number of viable cells.
Quantitative Data: IC50 of LY215890 in Various Cell Lines
The potency of LY215890 can vary depending on the cell line and its reliance on the TGF-β signaling pathway. The following table summarizes representative IC50 values for the inhibition of Smad2 phosphorylation and cell proliferation in different cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| Hs 766T | Pancreatic Cancer | p-Smad Inhibition | 47 |
| FaDu | Pharyngeal Carcinoma | p-Smad Inhibition | 56 |
| A549 | Lung Carcinoma | p-Smad Inhibition | 68 |
| NCI-H460 | Non-Small Cell Lung Cancer | Cell Proliferation (72h) | > 10,000 |
| U87 MG | Glioblastoma | Cell Proliferation (72h) | > 10,000 |
| PC-3 | Prostate Cancer | Cell Proliferation (72h) | > 10,000 |
Note: The high IC50 values for cell proliferation suggest that LY215890's primary effect in many cell lines is cytostatic (inhibiting growth) rather than cytotoxic (killing cells) as a monotherapy, and its anti-tumor effects in vivo are often attributed to modulation of the tumor microenvironment.
Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical TGF-β signaling pathway and highlights the specific point of inhibition by LY215890.
Caption: TGF-β signaling pathway and inhibition by LY215890.
Experimental Protocol: Cell Viability IC50 Determination
This protocol outlines a method for determining the IC50 of LY215890 using a common colorimetric reagent, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
5.1. Materials and Reagents
-
Cancer cell line of interest (e.g., U87 MG, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
LY215890 (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT reagent (5 mg/mL in PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
5.2. Experimental Workflow Diagram
Application Notes: Investigating the Potential Antimicrobial Effects of LY215890 using the Zone of Inhibition Assay
Introduction
LY215890, also known as Galunisertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β receptor I (TGF-βRI/ALK5) kinase.[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[3][4] Canonically, the pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI).[5][6] The activated TGF-βRI propagates the signal by phosphorylating downstream effector proteins, primarily Smad2 and Smad3.[6][7] These phosphorylated Smads form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.[3][7] LY215890 exerts its function by inhibiting the kinase activity of TGF-βRI, thereby blocking the phosphorylation of Smad proteins and halting the signaling cascade.[4][8]
While the primary application of LY215890 is in oncology and fibrosis research, its effects on microbial systems are not well-documented. The following protocol describes the use of the Kirby-Bauer disk diffusion (Zone of Inhibition) assay to investigate the potential direct or indirect antimicrobial properties of LY215890.[9][10][11] This assay serves as a fundamental screening method to determine if a chemical compound can inhibit the growth of a specific microorganism.[9][12]
Principle of the Assay
The zone of inhibition test is a qualitative method where a sterile filter paper disc impregnated with a test compound is placed on an agar (B569324) plate that has been uniformly inoculated with a specific microorganism.[9][13] The compound diffuses from the disc into the surrounding agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear circular area of no growth, known as the "zone of inhibition," will form around the disc after an incubation period.[10][13] The diameter of this zone is proportional to the susceptibility of the organism to the compound.[9]
Hypothetical Data Summary
The following table presents hypothetical results from a zone of inhibition assay performed with LY215890 against common bacterial strains. This data is for illustrative purposes only.
| Test Compound | Concentration (µ g/disc ) | Staphylococcus aureus (ATCC 25923) Zone Diameter (mm) | Escherichia coli (ATCC 25922) Zone Diameter (mm) | Pseudomonas aeruginosa (ATCC 27853) Zone Diameter (mm) |
| LY215890 | 10 | 0 | 0 | 0 |
| LY215890 | 50 | 0 | 0 | 0 |
| LY215890 | 100 | 6 | 0 | 0 |
| Gentamicin (Positive Control) | 10 | 21 | 19 | 17 |
| DMSO (Vehicle Control) | 10 µL | 0 | 0 | 0 |
Note: A zone diameter of 6 mm corresponds to the diameter of the disc itself, indicating no inhibition of growth.
Detailed Experimental Protocol
This protocol is based on the standardized Kirby-Bauer disk diffusion susceptibility test.[11][13]
1. Materials and Reagents
-
LY215890 powder
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Sterile blank filter paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Tryptic Soy Broth (TSB) or other suitable broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Positive control antibiotic discs (e.g., Gentamicin)
-
Incubator (35 ± 2°C)[13]
-
Calipers or a ruler for measuring in millimeters[14]
-
Sterile micropipette and tips
-
Forceps
2. Preparation of LY215890 Discs
-
Stock Solution: Prepare a stock solution of LY215890 in sterile DMSO. For example, dissolve 10 mg of LY215890 in 1 mL of DMSO to create a 10 mg/mL stock.
-
Working Solutions: Create serial dilutions from the stock solution to achieve the desired final concentrations per disc.
-
Disc Impregnation:
-
In a sterile environment (e.g., a laminar flow hood), place sterile blank paper discs into a sterile petri dish.
-
Carefully apply a precise volume (e.g., 10 µL) of each LY215890 working solution onto a separate disc.[15] For a 100 µ g/disc concentration from a 10 mg/mL stock, apply 10 µL.
-
Prepare a vehicle control disc by applying 10 µL of pure sterile DMSO.
-
Allow the discs to dry completely in the sterile environment before use to ensure the solvent evaporates.[15][16]
-
3. Inoculum Preparation
-
Select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate.[13]
-
Transfer the colonies to a tube containing 4-5 mL of TSB.
-
Incubate the broth at 35-37°C until it achieves a turbidity comparable to the 0.5 McFarland standard. This typically takes 2-6 hours and corresponds to approximately 1-2 x 10⁸ CFU/mL.
4. Inoculation of MHA Plates
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[13]
-
Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[11]
-
Allow the plate to sit for 3-5 minutes to allow the surface moisture to be absorbed.
5. Application of Discs
-
Using sterile forceps, place the prepared LY215890 discs, the vehicle control disc, and a positive control antibiotic disc onto the inoculated agar surface.
-
Space the discs sufficiently far apart (e.g., at least 24 mm from center to center) to prevent the zones of inhibition from overlapping.[13]
-
Gently press each disc down to ensure complete contact with the agar surface. Do not move a disc once it has been placed.[13]
6. Incubation
-
Invert the plates and place them in an incubator set to 35 ± 2°C.
-
Incubate for 16-18 hours.[13]
7. Measurement and Interpretation
-
After incubation, examine the plates for a confluent lawn of growth.
-
Measure the diameter of the zone of complete growth inhibition (the clear zone) around each disc to the nearest millimeter (mm), including the diameter of the disc itself.[14]
-
Measurements can be made from the back of the plate against a dark, non-reflective background.[14]
-
A larger zone of inhibition indicates greater antimicrobial potency.[9] The absence of a zone or a zone equal to the disc diameter (6 mm) indicates that the compound is not effective at the tested concentration.
Visualizations
Caption: TGF-β signaling pathway with the point of inhibition by LY215890.
Caption: Experimental workflow for the Zone of Inhibition Assay.
References
- 1. abmole.com [abmole.com]
- 2. TGF-β Receptor Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action and efficacy of LY2109761, a TGF-β receptor inhibitor, targeting tumor microenvironment in liver cancer after TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. asm.org [asm.org]
- 12. microchemlab.com [microchemlab.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. Methods of measuring zones of inhibition with the Bauer-Kirby disk susceptibility test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US4168206A - Impregnated disk method for testing antifungal susceptibility - Google Patents [patents.google.com]
Application Notes: Investigating the Potential Antimicrobial Effects of LY215890 using the Zone of Inhibition Assay
Introduction
LY215890, also known as Galunisertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β receptor I (TGF-βRI/ALK5) kinase.[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[3][4] Canonically, the pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI).[5][6] The activated TGF-βRI propagates the signal by phosphorylating downstream effector proteins, primarily Smad2 and Smad3.[6][7] These phosphorylated Smads form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.[3][7] LY215890 exerts its function by inhibiting the kinase activity of TGF-βRI, thereby blocking the phosphorylation of Smad proteins and halting the signaling cascade.[4][8]
While the primary application of LY215890 is in oncology and fibrosis research, its effects on microbial systems are not well-documented. The following protocol describes the use of the Kirby-Bauer disk diffusion (Zone of Inhibition) assay to investigate the potential direct or indirect antimicrobial properties of LY215890.[9][10][11] This assay serves as a fundamental screening method to determine if a chemical compound can inhibit the growth of a specific microorganism.[9][12]
Principle of the Assay
The zone of inhibition test is a qualitative method where a sterile filter paper disc impregnated with a test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism.[9][13] The compound diffuses from the disc into the surrounding agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear circular area of no growth, known as the "zone of inhibition," will form around the disc after an incubation period.[10][13] The diameter of this zone is proportional to the susceptibility of the organism to the compound.[9]
Hypothetical Data Summary
The following table presents hypothetical results from a zone of inhibition assay performed with LY215890 against common bacterial strains. This data is for illustrative purposes only.
| Test Compound | Concentration (µ g/disc ) | Staphylococcus aureus (ATCC 25923) Zone Diameter (mm) | Escherichia coli (ATCC 25922) Zone Diameter (mm) | Pseudomonas aeruginosa (ATCC 27853) Zone Diameter (mm) |
| LY215890 | 10 | 0 | 0 | 0 |
| LY215890 | 50 | 0 | 0 | 0 |
| LY215890 | 100 | 6 | 0 | 0 |
| Gentamicin (Positive Control) | 10 | 21 | 19 | 17 |
| DMSO (Vehicle Control) | 10 µL | 0 | 0 | 0 |
Note: A zone diameter of 6 mm corresponds to the diameter of the disc itself, indicating no inhibition of growth.
Detailed Experimental Protocol
This protocol is based on the standardized Kirby-Bauer disk diffusion susceptibility test.[11][13]
1. Materials and Reagents
-
LY215890 powder
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile blank filter paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Tryptic Soy Broth (TSB) or other suitable broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Positive control antibiotic discs (e.g., Gentamicin)
-
Incubator (35 ± 2°C)[13]
-
Calipers or a ruler for measuring in millimeters[14]
-
Sterile micropipette and tips
-
Forceps
2. Preparation of LY215890 Discs
-
Stock Solution: Prepare a stock solution of LY215890 in sterile DMSO. For example, dissolve 10 mg of LY215890 in 1 mL of DMSO to create a 10 mg/mL stock.
-
Working Solutions: Create serial dilutions from the stock solution to achieve the desired final concentrations per disc.
-
Disc Impregnation:
-
In a sterile environment (e.g., a laminar flow hood), place sterile blank paper discs into a sterile petri dish.
-
Carefully apply a precise volume (e.g., 10 µL) of each LY215890 working solution onto a separate disc.[15] For a 100 µ g/disc concentration from a 10 mg/mL stock, apply 10 µL.
-
Prepare a vehicle control disc by applying 10 µL of pure sterile DMSO.
-
Allow the discs to dry completely in the sterile environment before use to ensure the solvent evaporates.[15][16]
-
3. Inoculum Preparation
-
Select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate.[13]
-
Transfer the colonies to a tube containing 4-5 mL of TSB.
-
Incubate the broth at 35-37°C until it achieves a turbidity comparable to the 0.5 McFarland standard. This typically takes 2-6 hours and corresponds to approximately 1-2 x 10⁸ CFU/mL.
4. Inoculation of MHA Plates
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[13]
-
Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[11]
-
Allow the plate to sit for 3-5 minutes to allow the surface moisture to be absorbed.
5. Application of Discs
-
Using sterile forceps, place the prepared LY215890 discs, the vehicle control disc, and a positive control antibiotic disc onto the inoculated agar surface.
-
Space the discs sufficiently far apart (e.g., at least 24 mm from center to center) to prevent the zones of inhibition from overlapping.[13]
-
Gently press each disc down to ensure complete contact with the agar surface. Do not move a disc once it has been placed.[13]
6. Incubation
-
Invert the plates and place them in an incubator set to 35 ± 2°C.
-
Incubate for 16-18 hours.[13]
7. Measurement and Interpretation
-
After incubation, examine the plates for a confluent lawn of growth.
-
Measure the diameter of the zone of complete growth inhibition (the clear zone) around each disc to the nearest millimeter (mm), including the diameter of the disc itself.[14]
-
Measurements can be made from the back of the plate against a dark, non-reflective background.[14]
-
A larger zone of inhibition indicates greater antimicrobial potency.[9] The absence of a zone or a zone equal to the disc diameter (6 mm) indicates that the compound is not effective at the tested concentration.
Visualizations
Caption: TGF-β signaling pathway with the point of inhibition by LY215890.
Caption: Experimental workflow for the Zone of Inhibition Assay.
References
- 1. abmole.com [abmole.com]
- 2. TGF-β Receptor Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action and efficacy of LY2109761, a TGF-β receptor inhibitor, targeting tumor microenvironment in liver cancer after TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. asm.org [asm.org]
- 12. microchemlab.com [microchemlab.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. Methods of measuring zones of inhibition with the Bauer-Kirby disk susceptibility test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US4168206A - Impregnated disk method for testing antifungal susceptibility - Google Patents [patents.google.com]
Application Notes and Protocols: LY215890 in the Study of Bacterial Resistance Mechanisms
Introduction
LY215890 is a potent and selective inhibitor of the p70 S6 Kinase 1 (S6K1), a downstream effector of the PI3K/mTOR signaling pathway. While extensively studied in the context of cancer cell proliferation and survival, emerging research has pointed towards the potential involvement of host cell signaling pathways, including the mTOR/S6K1 axis, in the host response to bacterial infections and the development of antibiotic tolerance. These application notes provide a framework for utilizing LY215890 as a tool to investigate the interplay between host cell signaling and bacterial resistance mechanisms. It is hypothesized that by modulating host S6K1 activity, one can influence the intracellular environment and thereby affect the survival and resistance phenotype of invading bacteria.
Mechanism of Action of LY215890
LY215890 acts as an ATP-competitive inhibitor of S6K1, preventing the phosphorylation of its downstream targets, most notably the ribosomal protein S6. This inhibition leads to a reduction in protein synthesis and cell proliferation in eukaryotic cells. In the context of bacterial infection, inhibiting host S6K1 may alter cellular processes such as autophagy, cytokine production, and metabolic responses, which are crucial for controlling intracellular pathogens.
Caption: Mechanism of LY215890 in modulating host cell response.
Quantitative Data Summary
The following tables summarize key quantitative parameters for LY215890 based on its activity against eukaryotic cells. These values are provided as a reference for designing experiments to study its effects on host-pathogen interactions.
Table 1: In Vitro Potency of LY215890
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (S6K1) | 3.4 nM | In vitro kinase assay | |
| IC₅₀ (Cell Proliferation) | 50-200 nM | Various Cancer Cell Lines |
Table 2: Pharmacokinetic Properties of LY215890
| Parameter | Species | Value | Route |
| Bioavailability | Mouse | ~45% | Oral |
| Half-life (t₁/₂) | Mouse | ~4 hours | Oral |
Experimental Protocols
The following protocols are designed to investigate the effect of LY215890 on intracellular bacterial survival and resistance.
Protocol 3.1: Intracellular Bacterial Survival Assay
This protocol assesses the effect of LY215890 on the survival of bacteria within host cells.
Materials:
-
Host cell line (e.g., A549, RAW 264.7)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
LY215890 (stock solution in DMSO)
-
Gentamicin (B1671437) or other appropriate antibiotic for killing extracellular bacteria
-
Phosphate-buffered saline (PBS)
-
0.1% Triton X-100 in PBS
-
Tryptic Soy Agar (TSA) plates or other appropriate solid media
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed host cells into 24-well plates at a density of 1 x 10⁵ cells/well and incubate overnight.
-
LY215890 Treatment: Pre-treat the host cells with varying concentrations of LY215890 (e.g., 0, 10, 50, 100, 200 nM) for 2 hours. Include a vehicle control (DMSO).
-
Bacterial Infection: Infect the cells with the bacterial strain at a multiplicity of infection (MOI) of 10 for 1 hour.
-
Extracellular Bacteria Removal: Aspirate the medium, wash the cells three times with PBS, and add fresh medium containing gentamicin (concentration to be determined based on the bacterial strain) to kill extracellular bacteria.
-
Incubation: Incubate the infected cells for the desired time points (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells with PBS and then lyse them with 0.1% Triton X-100 in PBS.
-
Colony Forming Unit (CFU) Enumeration: Perform serial dilutions of the cell lysates in PBS and plate them on TSA plates. Incubate the plates overnight at 37°C.
-
Data Analysis: Count the colonies to determine the number of CFUs per well. Compare the CFU counts between LY215890-treated and untreated cells.
Application Notes and Protocols: LY215890 in the Study of Bacterial Resistance Mechanisms
Introduction
LY215890 is a potent and selective inhibitor of the p70 S6 Kinase 1 (S6K1), a downstream effector of the PI3K/mTOR signaling pathway. While extensively studied in the context of cancer cell proliferation and survival, emerging research has pointed towards the potential involvement of host cell signaling pathways, including the mTOR/S6K1 axis, in the host response to bacterial infections and the development of antibiotic tolerance. These application notes provide a framework for utilizing LY215890 as a tool to investigate the interplay between host cell signaling and bacterial resistance mechanisms. It is hypothesized that by modulating host S6K1 activity, one can influence the intracellular environment and thereby affect the survival and resistance phenotype of invading bacteria.
Mechanism of Action of LY215890
LY215890 acts as an ATP-competitive inhibitor of S6K1, preventing the phosphorylation of its downstream targets, most notably the ribosomal protein S6. This inhibition leads to a reduction in protein synthesis and cell proliferation in eukaryotic cells. In the context of bacterial infection, inhibiting host S6K1 may alter cellular processes such as autophagy, cytokine production, and metabolic responses, which are crucial for controlling intracellular pathogens.
Caption: Mechanism of LY215890 in modulating host cell response.
Quantitative Data Summary
The following tables summarize key quantitative parameters for LY215890 based on its activity against eukaryotic cells. These values are provided as a reference for designing experiments to study its effects on host-pathogen interactions.
Table 1: In Vitro Potency of LY215890
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (S6K1) | 3.4 nM | In vitro kinase assay | |
| IC₅₀ (Cell Proliferation) | 50-200 nM | Various Cancer Cell Lines |
Table 2: Pharmacokinetic Properties of LY215890
| Parameter | Species | Value | Route |
| Bioavailability | Mouse | ~45% | Oral |
| Half-life (t₁/₂) | Mouse | ~4 hours | Oral |
Experimental Protocols
The following protocols are designed to investigate the effect of LY215890 on intracellular bacterial survival and resistance.
Protocol 3.1: Intracellular Bacterial Survival Assay
This protocol assesses the effect of LY215890 on the survival of bacteria within host cells.
Materials:
-
Host cell line (e.g., A549, RAW 264.7)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
LY215890 (stock solution in DMSO)
-
Gentamicin or other appropriate antibiotic for killing extracellular bacteria
-
Phosphate-buffered saline (PBS)
-
0.1% Triton X-100 in PBS
-
Tryptic Soy Agar (TSA) plates or other appropriate solid media
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed host cells into 24-well plates at a density of 1 x 10⁵ cells/well and incubate overnight.
-
LY215890 Treatment: Pre-treat the host cells with varying concentrations of LY215890 (e.g., 0, 10, 50, 100, 200 nM) for 2 hours. Include a vehicle control (DMSO).
-
Bacterial Infection: Infect the cells with the bacterial strain at a multiplicity of infection (MOI) of 10 for 1 hour.
-
Extracellular Bacteria Removal: Aspirate the medium, wash the cells three times with PBS, and add fresh medium containing gentamicin (concentration to be determined based on the bacterial strain) to kill extracellular bacteria.
-
Incubation: Incubate the infected cells for the desired time points (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells with PBS and then lyse them with 0.1% Triton X-100 in PBS.
-
Colony Forming Unit (CFU) Enumeration: Perform serial dilutions of the cell lysates in PBS and plate them on TSA plates. Incubate the plates overnight at 37°C.
-
Data Analysis: Count the colonies to determine the number of CFUs per well. Compare the CFU counts between LY215890-treated and untreated cells.
LY2157299 (Galunisertib): A Potent and Selective TGF-β Receptor I Kinase Inhibitor for Drug Discovery Research
Application Notes and Protocols for Researchers
Introduction
LY2157299, also known as Galunisertib (B1674415), is a highly potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGFβRI) kinase, also known as Activin-Like Kinase 5 (ALK5).[1][2][3] The TGF-β signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, most notably cancer, where it can promote tumor growth, metastasis, and immune evasion.[1][4] LY2157299 serves as an invaluable tool compound for investigating the multifaceted roles of TGF-β signaling in both physiological and pathological contexts. By specifically targeting TGFβRI, LY2157299 blocks the phosphorylation of downstream SMAD2, thereby inhibiting the canonical TGF-β signaling cascade.[1][5] These application notes provide a comprehensive overview of LY2157299, including its mechanism of action, key quantitative data, and detailed protocols for its use in in vitro and in vivo research settings.
Data Presentation
In Vitro Potency and Activity of LY2157299
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (TGFβRI/ALK5) | 56 nM | Cell-free kinase assay | [2][3][6][7][8] |
| IC50 (TGFβRII) | 2 µM | Autophosphorylation assay | [9] |
| IC50 (TGFβRII Binding) | 0.43 µM | Confirmatory binding assay | [9] |
| IC50 (TGFβ1-induced Proliferation) | 0.396 µM | NIH3T3 fibroblasts | [10] |
| IC50 (Cytotoxicity - OVCAR8) | 226.71 ± 4.87 µM | MTT assay | [11] |
| IC50 (Cytotoxicity - CAOV3) | 159.93 ± 3.94 µM | MTT assay | [11] |
In Vivo Efficacy of LY2157299
| Cancer Model | Dosing Regimen | Outcome | Reference |
| 4T1 Syngeneic Murine Breast Cancer | 75 mg/kg, twice daily (oral) | Modest anti-tumor effect as monotherapy | [12] |
| MX1 Human Breast Cancer Xenograft | 75 mg/kg, twice daily (oral) | Significant reduction in tumor volume | [12] |
| Calu6 Human Lung Cancer Xenograft | 75 mg/kg, twice daily (oral) | Significant reduction in tumor volume | [12] |
| Ovarian Cancer Xenograft (OVCAR8) | Not specified | Delayed tumor growth and suppressed ascites formation | [11] |
| Neuroblastoma Patient-Derived Xenograft | Not specified | Reduced tumor growth and increased survival (in combination with dinutuximab and NK cells) | [13] |
Signaling Pathway and Mechanism of Action
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII). This binding event recruits and activates the TGF-β type I receptor (TGFβRI), which in turn phosphorylates the downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.
LY2157299 acts as an ATP-competitive inhibitor of the TGFβRI kinase. By binding to the ATP-binding pocket of TGFβRI, it prevents the receptor from phosphorylating SMAD2 and SMAD3, thereby blocking the entire downstream signaling cascade.
Caption: Mechanism of LY2157299 in the TGF-β signaling pathway.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is adapted from a study on ovarian cancer cell lines.[11]
Objective: To determine the effect of LY2157299 on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., OVCAR8, CAOV3)
-
Complete cell culture medium
-
LY2157299 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of LY2157299 in complete medium.
-
Remove the medium from the wells and add 100 µL of the LY2157299 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest LY2157299 concentration).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A generalized workflow for an in vitro MTT assay.
Western Blot Analysis of SMAD2 Phosphorylation
This protocol is based on the general methodology for assessing TGF-β pathway inhibition.[11]
Objective: To determine the inhibitory effect of LY2157299 on TGF-β-induced SMAD2 phosphorylation.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
LY2157299
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2, anti-total-SMAD2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of LY2157299 for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
In Vivo Tumor Xenograft Study
This is a generalized protocol based on descriptions of in vivo studies with LY2157299.[12]
Objective: To evaluate the anti-tumor efficacy of LY2157299 in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
LY2157299
-
Vehicle control (e.g., appropriate buffer for oral gavage)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer LY2157299 (e.g., 75 mg/kg) or vehicle control to the respective groups, typically via oral gavage, twice daily.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: A generalized flowchart for an in vivo xenograft study.
Conclusion
LY2157299 (Galunisertib) is a well-characterized and selective inhibitor of TGFβRI, making it an essential tool for dissecting the roles of TGF-β signaling in cancer and other diseases. Its proven efficacy in a range of preclinical models underscores its potential for both basic research and as a lead compound in drug discovery programs. The protocols provided herein offer a starting point for researchers to investigate the effects of LY2157299 in their specific experimental systems. Careful consideration of appropriate cell lines, in vivo models, and dosing regimens will be crucial for obtaining robust and reproducible data.
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galunisertib (LY2157299), TGFB kinase antagonist (CAS 700874-72-2) | Abcam [abcam.com]
- 3. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. oncotarget.com [oncotarget.com]
- 13. TGFβR1 Blockade with Galunisertib (LY2157299) Enhances Anti-Neuroblastoma Activity of the Anti-GD2 Antibody Dinutuximab (ch14.18) with Natural Killer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
LY2157299 (Galunisertib): A Potent and Selective TGF-β Receptor I Kinase Inhibitor for Drug Discovery Research
Application Notes and Protocols for Researchers
Introduction
LY2157299, also known as Galunisertib, is a highly potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGFβRI) kinase, also known as Activin-Like Kinase 5 (ALK5).[1][2][3] The TGF-β signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, most notably cancer, where it can promote tumor growth, metastasis, and immune evasion.[1][4] LY2157299 serves as an invaluable tool compound for investigating the multifaceted roles of TGF-β signaling in both physiological and pathological contexts. By specifically targeting TGFβRI, LY2157299 blocks the phosphorylation of downstream SMAD2, thereby inhibiting the canonical TGF-β signaling cascade.[1][5] These application notes provide a comprehensive overview of LY2157299, including its mechanism of action, key quantitative data, and detailed protocols for its use in in vitro and in vivo research settings.
Data Presentation
In Vitro Potency and Activity of LY2157299
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (TGFβRI/ALK5) | 56 nM | Cell-free kinase assay | [2][3][6][7][8] |
| IC50 (TGFβRII) | 2 µM | Autophosphorylation assay | [9] |
| IC50 (TGFβRII Binding) | 0.43 µM | Confirmatory binding assay | [9] |
| IC50 (TGFβ1-induced Proliferation) | 0.396 µM | NIH3T3 fibroblasts | [10] |
| IC50 (Cytotoxicity - OVCAR8) | 226.71 ± 4.87 µM | MTT assay | [11] |
| IC50 (Cytotoxicity - CAOV3) | 159.93 ± 3.94 µM | MTT assay | [11] |
In Vivo Efficacy of LY2157299
| Cancer Model | Dosing Regimen | Outcome | Reference |
| 4T1 Syngeneic Murine Breast Cancer | 75 mg/kg, twice daily (oral) | Modest anti-tumor effect as monotherapy | [12] |
| MX1 Human Breast Cancer Xenograft | 75 mg/kg, twice daily (oral) | Significant reduction in tumor volume | [12] |
| Calu6 Human Lung Cancer Xenograft | 75 mg/kg, twice daily (oral) | Significant reduction in tumor volume | [12] |
| Ovarian Cancer Xenograft (OVCAR8) | Not specified | Delayed tumor growth and suppressed ascites formation | [11] |
| Neuroblastoma Patient-Derived Xenograft | Not specified | Reduced tumor growth and increased survival (in combination with dinutuximab and NK cells) | [13] |
Signaling Pathway and Mechanism of Action
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII). This binding event recruits and activates the TGF-β type I receptor (TGFβRI), which in turn phosphorylates the downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.
LY2157299 acts as an ATP-competitive inhibitor of the TGFβRI kinase. By binding to the ATP-binding pocket of TGFβRI, it prevents the receptor from phosphorylating SMAD2 and SMAD3, thereby blocking the entire downstream signaling cascade.
Caption: Mechanism of LY2157299 in the TGF-β signaling pathway.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is adapted from a study on ovarian cancer cell lines.[11]
Objective: To determine the effect of LY2157299 on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., OVCAR8, CAOV3)
-
Complete cell culture medium
-
LY2157299 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of LY2157299 in complete medium.
-
Remove the medium from the wells and add 100 µL of the LY2157299 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest LY2157299 concentration).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A generalized workflow for an in vitro MTT assay.
Western Blot Analysis of SMAD2 Phosphorylation
This protocol is based on the general methodology for assessing TGF-β pathway inhibition.[11]
Objective: To determine the inhibitory effect of LY2157299 on TGF-β-induced SMAD2 phosphorylation.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
LY2157299
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2, anti-total-SMAD2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of LY2157299 for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
In Vivo Tumor Xenograft Study
This is a generalized protocol based on descriptions of in vivo studies with LY2157299.[12]
Objective: To evaluate the anti-tumor efficacy of LY2157299 in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
LY2157299
-
Vehicle control (e.g., appropriate buffer for oral gavage)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer LY2157299 (e.g., 75 mg/kg) or vehicle control to the respective groups, typically via oral gavage, twice daily.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: A generalized flowchart for an in vivo xenograft study.
Conclusion
LY2157299 (Galunisertib) is a well-characterized and selective inhibitor of TGFβRI, making it an essential tool for dissecting the roles of TGF-β signaling in cancer and other diseases. Its proven efficacy in a range of preclinical models underscores its potential for both basic research and as a lead compound in drug discovery programs. The protocols provided herein offer a starting point for researchers to investigate the effects of LY2157299 in their specific experimental systems. Careful consideration of appropriate cell lines, in vivo models, and dosing regimens will be crucial for obtaining robust and reproducible data.
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galunisertib (LY2157299), TGFB kinase antagonist (CAS 700874-72-2) | Abcam [abcam.com]
- 3. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. oncotarget.com [oncotarget.com]
- 13. TGFβR1 Blockade with Galunisertib (LY2157299) Enhances Anti-Neuroblastoma Activity of the Anti-GD2 Antibody Dinutuximab (ch14.18) with Natural Killer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing LY215890 Efficacy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: LY215890, also known as Galunisertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β Receptor I (TβRI) kinase.[1] The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in later stages.[2] By inhibiting TβRI, LY215890 blocks the phosphorylation of downstream mediators like Smad2 and Smad3, thereby interfering with the pro-tumorigenic effects of TGF-β.[1][3] Assessing the efficacy of LY215890 in vitro is a critical step in preclinical evaluation. This document provides detailed protocols for key assays to characterize its biological activity.
TGF-β/Smad Signaling Pathway and Mechanism of Action of LY215890
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TβRII receptor, which then recruits and phosphorylates TβRI. The activated TβRI kinase subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[3] These phosphorylated R-Smads form a complex with the common-mediator Smad (co-Smad), Smad4. This entire complex translocates into the nucleus, where it regulates the transcription of target genes involved in processes like cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT).[4][5] LY215890 exerts its inhibitory effect by blocking the kinase activity of TβRI (also known as ALK5), preventing the phosphorylation of Smad2 and Smad3 and halting the downstream signaling cascade.[1]
Cell Viability and Proliferation Assays
Application Notes: These assays are fundamental for determining the cytotoxic or cytostatic effects of LY215890 on cancer cells. Assays like the MTT or XTT assay measure the metabolic activity of cells, which is proportional to the number of viable cells.[6][7][8] A reduction in metabolic activity in LY215890-treated cells compared to controls indicates a decrease in cell viability or proliferation.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of LY215890 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of LY215890 that inhibits 50% of cell growth).
Data Presentation: Example Table
| LY215890 Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100.0 |
| 0.1 | 1.18 ± 0.06 | 94.4 |
| 1 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 50 | 0.31 ± 0.03 | 24.8 |
| 100 | 0.15 ± 0.02 | 12.0 |
Apoptosis Assays
Application Notes: TGF-β signaling can be anti-apoptotic in advanced cancers.[2] Therefore, its inhibition by LY215890 may induce programmed cell death. Apoptosis can be detected by several methods, including Annexin V staining for early apoptotic events (phosphatidylserine exposure) and TUNEL assays for late-stage events (DNA fragmentation).[9] Caspase activity assays can also measure the activation of key executioner caspases like caspase-3/7.[10]
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with various concentrations of LY215890 and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation: Example Table
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.1 |
| LY215890 (10 µM) | 75.1 ± 3.5 | 15.8 ± 2.4 | 9.1 ± 1.9 |
| LY215890 (50 µM) | 48.9 ± 4.2 | 35.2 ± 3.1 | 15.9 ± 2.5 |
Cell Migration and Invasion Assays
Application Notes: A key pro-tumorigenic role of TGF-β is the promotion of cell migration and invasion, which are critical for metastasis.[12] The Transwell assay (or Boyden chamber assay) is a standard method to quantify the migratory and invasive potential of cells in vitro.[13][14] LY215890 is expected to inhibit TGF-β-induced migration and invasion. For invasion assays, the transwell membrane is coated with an extracellular matrix (ECM) component like Matrigel.[13][15]
Protocol: Transwell Invasion Assay
-
Chamber Preparation: Rehydrate 8.0 µm pore size Transwell inserts by adding warm, serum-free medium to the inside and outside of the insert for 2 hours at 37°C. For invasion assays, first coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed 5 x 10^4 cells into the upper chamber of the Transwell insert.
-
Chemoattractant and Treatment: In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS). Add different concentrations of LY215890 to both the upper and lower chambers.
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Cell Removal and Staining: After incubation, remove the non-invading cells from the top of the membrane with a cotton swab. Fix the cells that have invaded to the bottom of the membrane with methanol (B129727) and stain with Crystal Violet.
-
Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields for each insert.
Data Presentation: Example Table
| Treatment | Average Invaded Cells per Field (Mean ± SD) | Invasion Inhibition (%) |
| Vehicle Control | 152 ± 15 | 0.0 |
| LY215890 (1 µM) | 115 ± 12 | 24.3 |
| LY215890 (10 µM) | 58 ± 9 | 61.8 |
| LY215890 (50 µM) | 18 ± 5 | 88.2 |
Western Blotting for Target Engagement and Pathway Modulation
Application Notes: Western blotting is essential to confirm that LY215890 is engaging its target and modulating the intended signaling pathway. The primary readout is a decrease in the phosphorylation of Smad2 and/or Smad3 in response to TGF-β stimulation in LY215890-treated cells.[1] Additionally, one can measure the expression of downstream target genes of the TGF-β pathway (e.g., EMT markers like Snail, Slug, or matrix proteins like fibronectin).
Protocol: Western Blotting for Phospho-Smad2
-
Cell Lysis: Seed cells and grow to 70-80% confluency. Serum-starve cells overnight, then pre-treat with LY215890 for 1-2 hours. Stimulate with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[16][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[19][20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Smad2, total Smad2, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Densitometry: Quantify band intensities using image analysis software. Normalize the phospho-Smad2 signal to total Smad2 and the loading control.
Data Presentation: Example Table
| Treatment | p-Smad2 / Total Smad2 (Relative Densitometry) |
| Control (No TGF-β) | 0.15 ± 0.04 |
| TGF-β Stimulation (Vehicle) | 1.00 ± 0.12 |
| TGF-β + LY215890 (1 µM) | 0.45 ± 0.09 |
| TGF-β + LY215890 (10 µM) | 0.18 ± 0.05 |
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New insights into TGF-β/Smad signaling in tissue fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Smad Dependent TGF-β and BMP Signaling Pathway in Bone Remodeling and Therapies [frontiersin.org]
- 5. The Smad Dependent TGF-β and BMP Signaling Pathway in Bone Remodeling and Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro bioassay for transforming growth factor-beta using XTT method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 9. flowcore.hsc.wvu.edu [flowcore.hsc.wvu.edu]
- 10. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 11. biotium.com [biotium.com]
- 12. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad.com [bio-rad.com]
- 17. addgene.org [addgene.org]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. old.57357.org [old.57357.org]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Assessing LY215890 Efficacy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: LY215890, also known as Galunisertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β Receptor I (TβRI) kinase.[1] The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in later stages.[2] By inhibiting TβRI, LY215890 blocks the phosphorylation of downstream mediators like Smad2 and Smad3, thereby interfering with the pro-tumorigenic effects of TGF-β.[1][3] Assessing the efficacy of LY215890 in vitro is a critical step in preclinical evaluation. This document provides detailed protocols for key assays to characterize its biological activity.
TGF-β/Smad Signaling Pathway and Mechanism of Action of LY215890
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TβRII receptor, which then recruits and phosphorylates TβRI. The activated TβRI kinase subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[3] These phosphorylated R-Smads form a complex with the common-mediator Smad (co-Smad), Smad4. This entire complex translocates into the nucleus, where it regulates the transcription of target genes involved in processes like cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT).[4][5] LY215890 exerts its inhibitory effect by blocking the kinase activity of TβRI (also known as ALK5), preventing the phosphorylation of Smad2 and Smad3 and halting the downstream signaling cascade.[1]
Cell Viability and Proliferation Assays
Application Notes: These assays are fundamental for determining the cytotoxic or cytostatic effects of LY215890 on cancer cells. Assays like the MTT or XTT assay measure the metabolic activity of cells, which is proportional to the number of viable cells.[6][7][8] A reduction in metabolic activity in LY215890-treated cells compared to controls indicates a decrease in cell viability or proliferation.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of LY215890 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of LY215890 that inhibits 50% of cell growth).
Data Presentation: Example Table
| LY215890 Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100.0 |
| 0.1 | 1.18 ± 0.06 | 94.4 |
| 1 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 50 | 0.31 ± 0.03 | 24.8 |
| 100 | 0.15 ± 0.02 | 12.0 |
Apoptosis Assays
Application Notes: TGF-β signaling can be anti-apoptotic in advanced cancers.[2] Therefore, its inhibition by LY215890 may induce programmed cell death. Apoptosis can be detected by several methods, including Annexin V staining for early apoptotic events (phosphatidylserine exposure) and TUNEL assays for late-stage events (DNA fragmentation).[9] Caspase activity assays can also measure the activation of key executioner caspases like caspase-3/7.[10]
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with various concentrations of LY215890 and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation: Example Table
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.1 |
| LY215890 (10 µM) | 75.1 ± 3.5 | 15.8 ± 2.4 | 9.1 ± 1.9 |
| LY215890 (50 µM) | 48.9 ± 4.2 | 35.2 ± 3.1 | 15.9 ± 2.5 |
Cell Migration and Invasion Assays
Application Notes: A key pro-tumorigenic role of TGF-β is the promotion of cell migration and invasion, which are critical for metastasis.[12] The Transwell assay (or Boyden chamber assay) is a standard method to quantify the migratory and invasive potential of cells in vitro.[13][14] LY215890 is expected to inhibit TGF-β-induced migration and invasion. For invasion assays, the transwell membrane is coated with an extracellular matrix (ECM) component like Matrigel.[13][15]
Protocol: Transwell Invasion Assay
-
Chamber Preparation: Rehydrate 8.0 µm pore size Transwell inserts by adding warm, serum-free medium to the inside and outside of the insert for 2 hours at 37°C. For invasion assays, first coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed 5 x 10^4 cells into the upper chamber of the Transwell insert.
-
Chemoattractant and Treatment: In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS). Add different concentrations of LY215890 to both the upper and lower chambers.
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Cell Removal and Staining: After incubation, remove the non-invading cells from the top of the membrane with a cotton swab. Fix the cells that have invaded to the bottom of the membrane with methanol and stain with Crystal Violet.
-
Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields for each insert.
Data Presentation: Example Table
| Treatment | Average Invaded Cells per Field (Mean ± SD) | Invasion Inhibition (%) |
| Vehicle Control | 152 ± 15 | 0.0 |
| LY215890 (1 µM) | 115 ± 12 | 24.3 |
| LY215890 (10 µM) | 58 ± 9 | 61.8 |
| LY215890 (50 µM) | 18 ± 5 | 88.2 |
Western Blotting for Target Engagement and Pathway Modulation
Application Notes: Western blotting is essential to confirm that LY215890 is engaging its target and modulating the intended signaling pathway. The primary readout is a decrease in the phosphorylation of Smad2 and/or Smad3 in response to TGF-β stimulation in LY215890-treated cells.[1] Additionally, one can measure the expression of downstream target genes of the TGF-β pathway (e.g., EMT markers like Snail, Slug, or matrix proteins like fibronectin).
Protocol: Western Blotting for Phospho-Smad2
-
Cell Lysis: Seed cells and grow to 70-80% confluency. Serum-starve cells overnight, then pre-treat with LY215890 for 1-2 hours. Stimulate with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[16][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[19][20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Smad2, total Smad2, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Densitometry: Quantify band intensities using image analysis software. Normalize the phospho-Smad2 signal to total Smad2 and the loading control.
Data Presentation: Example Table
| Treatment | p-Smad2 / Total Smad2 (Relative Densitometry) |
| Control (No TGF-β) | 0.15 ± 0.04 |
| TGF-β Stimulation (Vehicle) | 1.00 ± 0.12 |
| TGF-β + LY215890 (1 µM) | 0.45 ± 0.09 |
| TGF-β + LY215890 (10 µM) | 0.18 ± 0.05 |
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New insights into TGF-β/Smad signaling in tissue fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Smad Dependent TGF-β and BMP Signaling Pathway in Bone Remodeling and Therapies [frontiersin.org]
- 5. The Smad Dependent TGF-β and BMP Signaling Pathway in Bone Remodeling and Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro bioassay for transforming growth factor-beta using XTT method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 9. flowcore.hsc.wvu.edu [flowcore.hsc.wvu.edu]
- 10. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 11. biotium.com [biotium.com]
- 12. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad.com [bio-rad.com]
- 17. addgene.org [addgene.org]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. old.57357.org [old.57357.org]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for LY215890 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY215890, also known as Galunisertib (B1674415), is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGFβRI/ALK5) kinase.[1] The TGF-β signaling pathway plays a crucial role in a variety of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation. Dysregulation of this pathway is implicated in numerous diseases, most notably cancer, where it can promote tumor growth, metastasis, and immune evasion. These application notes provide detailed protocols for the use of LY215890 in high-throughput screening (HTS) assays to identify and characterize modulators of the TGF-β pathway.
Mechanism of Action
LY215890 acts as an ATP-competitive inhibitor of the TGFβRI kinase.[1] In the canonical TGF-β signaling pathway, the binding of a TGF-β ligand to the TGF-β receptor II (TGFβRII) induces the recruitment and phosphorylation of TGFβRI. Activated TGFβRI then phosphorylates the downstream signaling molecules, SMAD2 and SMAD3. This phosphorylation event is a critical step for the formation of a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. By selectively inhibiting the kinase activity of TGFβRI, LY215890 effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby abrogating the downstream signaling cascade.[1][2]
Data Presentation: Quantitative Activity of LY215890
The following table summarizes the in vitro activity of LY215890 from various biochemical and cell-based assays. This data is essential for designing HTS experiments and for the interpretation of screening results.
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |
| Biochemical Assays | ||||
| Kinase Assay | TGFβRI (ALK5) | IC50 | 51 | |
| Autophosphorylation Kinase Assay | TGFβRI (T204D mutant) | IC50 | 50 | [1] |
| Kinase Assay | TGFβRII | IC50 | 2000 | [1] |
| Binding Assay | TGFβRII | IC50 | 430 | [1] |
| Cell-Based Assays | ||||
| Reporter Gene Assay | HEK293_SMAD2/3 | IC50 | 221 | [1] |
| Reporter Gene Assay | Mink Lung Cells (p3TP-Lux) | IC50 | 47 | |
| Proliferation Assay | NIH3T3 Fibroblasts | IC50 | 89 | |
| SMAD2 Phosphorylation Assay | 4T1-LP cells | IC50 | 1770 | [1] |
| SMAD2 Phosphorylation Assay | EMT6-LM2 cells | IC50 | 890 | [1] |
Signaling Pathway Diagram
The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by LY215890.
Experimental Protocols
High-Throughput Cell-Based Reporter Gene Assay
This protocol describes a common HTS method to screen for inhibitors of the TGF-β signaling pathway using a luciferase reporter gene.
Objective: To quantify the inhibitory effect of compounds on TGF-β-induced transcriptional activity.
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Recombinant human TGF-β1.
-
LY215890 (as a positive control).
-
Compound library for screening.
-
White, clear-bottom 384-well plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer plate reader.
Protocol:
-
Cell Seeding:
-
Culture the reporter cell line to ~80% confluency.
-
Trypsinize and resuspend cells in assay medium (DMEM with 0.5% FBS).
-
Seed 5,000-10,000 cells per well in a 384-well plate.
-
Incubate at 37°C, 5% CO2 for 18-24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of LY215890 and library compounds in assay medium.
-
Add compounds to the cell plate. The final concentration of DMSO should be ≤ 0.5%.
-
Incubate for 1 hour at 37°C.
-
-
TGF-β1 Stimulation:
-
Prepare a solution of TGF-β1 in assay medium to achieve a final concentration that induces ~80% of the maximal luciferase activity (EC80).
-
Add the TGF-β1 solution to all wells except for the negative control wells.
-
Incubate for 16-24 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add luciferase reagent to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (TGF-β1 stimulated) and negative (unstimulated) controls.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 values for active compounds by fitting the data to a four-parameter logistic curve.
-
High-Throughput SMAD2 Phosphorylation Assay (ELISA-based)
This protocol outlines an HTS-compatible method to directly measure the inhibition of SMAD2 phosphorylation.
Objective: To quantify the inhibition of TGFβRI kinase activity by measuring the levels of phosphorylated SMAD2.
Materials:
-
Cancer cell line known to respond to TGF-β (e.g., 4T1-LP, EMT6-LM2).
-
Appropriate cell culture medium.
-
Recombinant human TGF-β1.
-
LY215890.
-
Compound library.
-
96- or 384-well plates.
-
Cell lysis buffer.
-
Phospho-SMAD2 (Ser465/467) and Total SMAD2 ELISA kits.
-
Plate washer and microplate reader.
Protocol:
-
Cell Seeding and Starvation:
-
Seed cells in a 96- or 384-well plate and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
-
Compound Treatment:
-
Add serial dilutions of LY215890 and library compounds to the cells.
-
Incubate for 1 hour at 37°C.
-
-
TGF-β1 Stimulation:
-
Stimulate the cells with TGF-β1 at a concentration that induces a robust phosphorylation of SMAD2 (typically 1-5 ng/mL).
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-20 minutes.
-
-
ELISA:
-
Perform the phospho-SMAD2 and total SMAD2 ELISAs on the cell lysates according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the phospho-SMAD2 signal to the total SMAD2 signal for each well.
-
Calculate the percent inhibition of SMAD2 phosphorylation relative to the TGF-β1 stimulated control.
-
Determine the IC50 values for active compounds.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a high-throughput screening campaign to identify inhibitors of the TGF-β pathway.
References
Application Notes and Protocols for LY215890 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY215890, also known as Galunisertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGFβRI/ALK5) kinase.[1] The TGF-β signaling pathway plays a crucial role in a variety of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation. Dysregulation of this pathway is implicated in numerous diseases, most notably cancer, where it can promote tumor growth, metastasis, and immune evasion. These application notes provide detailed protocols for the use of LY215890 in high-throughput screening (HTS) assays to identify and characterize modulators of the TGF-β pathway.
Mechanism of Action
LY215890 acts as an ATP-competitive inhibitor of the TGFβRI kinase.[1] In the canonical TGF-β signaling pathway, the binding of a TGF-β ligand to the TGF-β receptor II (TGFβRII) induces the recruitment and phosphorylation of TGFβRI. Activated TGFβRI then phosphorylates the downstream signaling molecules, SMAD2 and SMAD3. This phosphorylation event is a critical step for the formation of a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. By selectively inhibiting the kinase activity of TGFβRI, LY215890 effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby abrogating the downstream signaling cascade.[1][2]
Data Presentation: Quantitative Activity of LY215890
The following table summarizes the in vitro activity of LY215890 from various biochemical and cell-based assays. This data is essential for designing HTS experiments and for the interpretation of screening results.
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |
| Biochemical Assays | ||||
| Kinase Assay | TGFβRI (ALK5) | IC50 | 51 | |
| Autophosphorylation Kinase Assay | TGFβRI (T204D mutant) | IC50 | 50 | [1] |
| Kinase Assay | TGFβRII | IC50 | 2000 | [1] |
| Binding Assay | TGFβRII | IC50 | 430 | [1] |
| Cell-Based Assays | ||||
| Reporter Gene Assay | HEK293_SMAD2/3 | IC50 | 221 | [1] |
| Reporter Gene Assay | Mink Lung Cells (p3TP-Lux) | IC50 | 47 | |
| Proliferation Assay | NIH3T3 Fibroblasts | IC50 | 89 | |
| SMAD2 Phosphorylation Assay | 4T1-LP cells | IC50 | 1770 | [1] |
| SMAD2 Phosphorylation Assay | EMT6-LM2 cells | IC50 | 890 | [1] |
Signaling Pathway Diagram
The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by LY215890.
Experimental Protocols
High-Throughput Cell-Based Reporter Gene Assay
This protocol describes a common HTS method to screen for inhibitors of the TGF-β signaling pathway using a luciferase reporter gene.
Objective: To quantify the inhibitory effect of compounds on TGF-β-induced transcriptional activity.
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Recombinant human TGF-β1.
-
LY215890 (as a positive control).
-
Compound library for screening.
-
White, clear-bottom 384-well plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer plate reader.
Protocol:
-
Cell Seeding:
-
Culture the reporter cell line to ~80% confluency.
-
Trypsinize and resuspend cells in assay medium (DMEM with 0.5% FBS).
-
Seed 5,000-10,000 cells per well in a 384-well plate.
-
Incubate at 37°C, 5% CO2 for 18-24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of LY215890 and library compounds in assay medium.
-
Add compounds to the cell plate. The final concentration of DMSO should be ≤ 0.5%.
-
Incubate for 1 hour at 37°C.
-
-
TGF-β1 Stimulation:
-
Prepare a solution of TGF-β1 in assay medium to achieve a final concentration that induces ~80% of the maximal luciferase activity (EC80).
-
Add the TGF-β1 solution to all wells except for the negative control wells.
-
Incubate for 16-24 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add luciferase reagent to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (TGF-β1 stimulated) and negative (unstimulated) controls.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 values for active compounds by fitting the data to a four-parameter logistic curve.
-
High-Throughput SMAD2 Phosphorylation Assay (ELISA-based)
This protocol outlines an HTS-compatible method to directly measure the inhibition of SMAD2 phosphorylation.
Objective: To quantify the inhibition of TGFβRI kinase activity by measuring the levels of phosphorylated SMAD2.
Materials:
-
Cancer cell line known to respond to TGF-β (e.g., 4T1-LP, EMT6-LM2).
-
Appropriate cell culture medium.
-
Recombinant human TGF-β1.
-
LY215890.
-
Compound library.
-
96- or 384-well plates.
-
Cell lysis buffer.
-
Phospho-SMAD2 (Ser465/467) and Total SMAD2 ELISA kits.
-
Plate washer and microplate reader.
Protocol:
-
Cell Seeding and Starvation:
-
Seed cells in a 96- or 384-well plate and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
-
Compound Treatment:
-
Add serial dilutions of LY215890 and library compounds to the cells.
-
Incubate for 1 hour at 37°C.
-
-
TGF-β1 Stimulation:
-
Stimulate the cells with TGF-β1 at a concentration that induces a robust phosphorylation of SMAD2 (typically 1-5 ng/mL).
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-20 minutes.
-
-
ELISA:
-
Perform the phospho-SMAD2 and total SMAD2 ELISAs on the cell lysates according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the phospho-SMAD2 signal to the total SMAD2 signal for each well.
-
Calculate the percent inhibition of SMAD2 phosphorylation relative to the TGF-β1 stimulated control.
-
Determine the IC50 values for active compounds.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a high-throughput screening campaign to identify inhibitors of the TGF-β pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LY2157299 (Galunisertib) Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2157299 (Galunisertib), a selective inhibitor of the TGF-β receptor I (TGFβRI) kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for LY2157299?
A1: LY2157299 is a small molecule inhibitor that selectively targets the ATP-binding site of the TGF-β receptor I (TGFβRI/ALK5) kinase.[1][2][3][4][5] This inhibition prevents the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3.[1][2][3][6] As a result, the translocation of the SMAD complex to the nucleus is blocked, leading to the downregulation of TGF-β target gene transcription.[7][8]
Q2: What is a typical starting concentration range for in vitro experiments?
A2: The effective concentration of LY2157299 can vary significantly depending on the cell type and the specific assay. Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell-based assays.[9][10] The IC50 for TGF-βRI kinase inhibition is approximately 56 nM in cell-free assays.[4][5]
Q3: How should I prepare and store LY2157299 stock solutions?
A3: LY2157299 is soluble in organic solvents like DMSO.[11] It is sparingly soluble in aqueous buffers.[11] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability.[12] For immediate use, the DMSO stock can be diluted in cell culture medium to the desired final concentration. It is advisable to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[11]
Q4: How can I confirm that LY2157299 is active in my cell line?
A4: The most direct way to confirm the activity of LY2157299 is to measure the phosphorylation levels of SMAD2 and/or SMAD3. Following treatment with TGF-β ligand in the presence and absence of LY2157299, you can perform a western blot to detect phosphorylated SMAD2/3 (pSMAD2/3). A significant reduction in pSMAD2/3 levels in the presence of LY2157299 indicates target engagement and inhibition of the TGF-β pathway.[2][3][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect of LY2157299 on my cells. | Inactive Compound: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of LY2157299. Ensure it is stored correctly at -20°C or -80°C in an airtight, light-protected vial. |
| Low Receptor Expression: The target cell line may not express sufficient levels of TGF-β receptors. | Confirm the expression of TGFβRI and TGFβRII in your cell line using qPCR or western blotting. | |
| Suboptimal Concentration: The concentration of LY2157299 may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration. Test a range from 0.1 µM to 50 µM.[13] | |
| Inactive TGF-β Pathway: The TGF-β signaling pathway may not be active in your cells under the experimental conditions. | Stimulate the cells with an optimal concentration of TGF-β1 (e.g., 5-10 ng/mL) to activate the pathway before or during treatment with LY2157299.[9][14][15] | |
| High background or off-target effects. | High Concentration: The concentration of LY2157299 may be too high, leading to non-specific effects. | Lower the concentration of LY2157299. Refer to the dose-response curve to find a concentration that effectively inhibits the target without causing toxicity. |
| DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.5% (v/v) in your experiments. Prepare a vehicle control with the same DMSO concentration. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or serum concentration can affect the cellular response. | Standardize your cell culture conditions. Use cells within a consistent passage number range and seed them at a consistent density. |
| Compound Precipitation: LY2157299 may precipitate out of the aqueous culture medium, especially at higher concentrations. | When diluting the DMSO stock in culture medium, ensure thorough mixing. Visually inspect the medium for any signs of precipitation. Pre-warming the medium and stock solution to 37°C before mixing can help.[12] |
Experimental Protocols
Protocol 1: Determination of Optimal LY2157299 Concentration using Western Blot for pSMAD2
Objective: To determine the effective concentration of LY2157299 for inhibiting TGF-β-induced SMAD2 phosphorylation in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
LY2157299 (Galunisertib)
-
DMSO
-
Recombinant Human TGF-β1
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSMAD2, anti-SMAD2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): Once cells reach the desired confluency, you may replace the growth medium with a low-serum or serum-free medium for 4-24 hours to reduce basal signaling.
-
LY2157299 Treatment: Prepare a serial dilution of LY2157299 in culture medium (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). Pre-treat the cells with the different concentrations of LY2157299 for 1-2 hours. Include a vehicle control (DMSO only).
-
TGF-β1 Stimulation: Add TGF-β1 to each well (except for the unstimulated control) at a final concentration of 5 ng/mL.[9][15] Incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pSMAD2, anti-SMAD2, and anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for pSMAD2 and normalize to total SMAD2 or β-actin. Plot the normalized pSMAD2 levels against the LY2157299 concentration to determine the optimal inhibitory concentration.
Visualizations
Caption: TGF-β Signaling Pathway and the inhibitory action of LY2157299.
Caption: Experimental workflow for optimizing LY2157299 concentration.
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jcpjournal.org [jcpjournal.org]
- 8. mdpi.com [mdpi.com]
- 9. LY2157299 Monohydrate, a TGF-βR1 Inhibitor, Suppresses Tumor Growth and Ascites Development in Ovarian Cancer [mdpi.com]
- 10. oncotarget.com [oncotarget.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 13. TGF-β signaling is an effective target to impair survival and induce apoptosis of human cholangiocarcinoma cells: A study on human primary cell cultures | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LY2157299 (Galunisertib) Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2157299 (Galunisertib), a selective inhibitor of the TGF-β receptor I (TGFβRI) kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for LY2157299?
A1: LY2157299 is a small molecule inhibitor that selectively targets the ATP-binding site of the TGF-β receptor I (TGFβRI/ALK5) kinase.[1][2][3][4][5] This inhibition prevents the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3.[1][2][3][6] As a result, the translocation of the SMAD complex to the nucleus is blocked, leading to the downregulation of TGF-β target gene transcription.[7][8]
Q2: What is a typical starting concentration range for in vitro experiments?
A2: The effective concentration of LY2157299 can vary significantly depending on the cell type and the specific assay. Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell-based assays.[9][10] The IC50 for TGF-βRI kinase inhibition is approximately 56 nM in cell-free assays.[4][5]
Q3: How should I prepare and store LY2157299 stock solutions?
A3: LY2157299 is soluble in organic solvents like DMSO.[11] It is sparingly soluble in aqueous buffers.[11] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability.[12] For immediate use, the DMSO stock can be diluted in cell culture medium to the desired final concentration. It is advisable to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[11]
Q4: How can I confirm that LY2157299 is active in my cell line?
A4: The most direct way to confirm the activity of LY2157299 is to measure the phosphorylation levels of SMAD2 and/or SMAD3. Following treatment with TGF-β ligand in the presence and absence of LY2157299, you can perform a western blot to detect phosphorylated SMAD2/3 (pSMAD2/3). A significant reduction in pSMAD2/3 levels in the presence of LY2157299 indicates target engagement and inhibition of the TGF-β pathway.[2][3][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect of LY2157299 on my cells. | Inactive Compound: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of LY2157299. Ensure it is stored correctly at -20°C or -80°C in an airtight, light-protected vial. |
| Low Receptor Expression: The target cell line may not express sufficient levels of TGF-β receptors. | Confirm the expression of TGFβRI and TGFβRII in your cell line using qPCR or western blotting. | |
| Suboptimal Concentration: The concentration of LY2157299 may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration. Test a range from 0.1 µM to 50 µM.[13] | |
| Inactive TGF-β Pathway: The TGF-β signaling pathway may not be active in your cells under the experimental conditions. | Stimulate the cells with an optimal concentration of TGF-β1 (e.g., 5-10 ng/mL) to activate the pathway before or during treatment with LY2157299.[9][14][15] | |
| High background or off-target effects. | High Concentration: The concentration of LY2157299 may be too high, leading to non-specific effects. | Lower the concentration of LY2157299. Refer to the dose-response curve to find a concentration that effectively inhibits the target without causing toxicity. |
| DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.5% (v/v) in your experiments. Prepare a vehicle control with the same DMSO concentration. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or serum concentration can affect the cellular response. | Standardize your cell culture conditions. Use cells within a consistent passage number range and seed them at a consistent density. |
| Compound Precipitation: LY2157299 may precipitate out of the aqueous culture medium, especially at higher concentrations. | When diluting the DMSO stock in culture medium, ensure thorough mixing. Visually inspect the medium for any signs of precipitation. Pre-warming the medium and stock solution to 37°C before mixing can help.[12] |
Experimental Protocols
Protocol 1: Determination of Optimal LY2157299 Concentration using Western Blot for pSMAD2
Objective: To determine the effective concentration of LY2157299 for inhibiting TGF-β-induced SMAD2 phosphorylation in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
LY2157299 (Galunisertib)
-
DMSO
-
Recombinant Human TGF-β1
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSMAD2, anti-SMAD2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): Once cells reach the desired confluency, you may replace the growth medium with a low-serum or serum-free medium for 4-24 hours to reduce basal signaling.
-
LY2157299 Treatment: Prepare a serial dilution of LY2157299 in culture medium (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). Pre-treat the cells with the different concentrations of LY2157299 for 1-2 hours. Include a vehicle control (DMSO only).
-
TGF-β1 Stimulation: Add TGF-β1 to each well (except for the unstimulated control) at a final concentration of 5 ng/mL.[9][15] Incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pSMAD2, anti-SMAD2, and anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for pSMAD2 and normalize to total SMAD2 or β-actin. Plot the normalized pSMAD2 levels against the LY2157299 concentration to determine the optimal inhibitory concentration.
Visualizations
Caption: TGF-β Signaling Pathway and the inhibitory action of LY2157299.
Caption: Experimental workflow for optimizing LY2157299 concentration.
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jcpjournal.org [jcpjournal.org]
- 8. mdpi.com [mdpi.com]
- 9. LY2157299 Monohydrate, a TGF-βR1 Inhibitor, Suppresses Tumor Growth and Ascites Development in Ovarian Cancer [mdpi.com]
- 10. oncotarget.com [oncotarget.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 13. TGF-β signaling is an effective target to impair survival and induce apoptosis of human cholangiocarcinoma cells: A study on human primary cell cultures | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Preventing degradation of LY 215890 in solution
Technical Support Center: LY215890
Welcome to the Technical Support Center for LY215890. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of LY215890 in solution to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing LY215890 stock solutions?
A1: LY215890 is soluble in Dimethyl Sulfoxide (DMSO).[1] For cell-based assays, it is crucial to ensure the final concentration of DMSO is not toxic to the cells (typically <0.5%).
Q2: How should I store LY215890 as a solid and in solution to prevent degradation?
A2: As a solid, LY215890 should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.[1] Stock solutions in DMSO should also be stored at -20°C for long-term use (months) and at 0-4°C for short-term use (days to weeks).[1] To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the potential signs of LY215890 degradation in my experiments?
A3: Signs of degradation can include a decrease in the expected biological activity, leading to inconsistent or irreproducible results. This might manifest as a reduced inhibitory effect in your assays. Visual signs, though less common, could include a change in the color of the solution or the appearance of precipitates.
Q4: My experimental results with LY215890 are inconsistent. Could this be due to compound degradation?
A4: Yes, inconsistent results are a common indicator of compound instability.[2] Degradation can lead to a lower effective concentration of the active compound, causing variability in your data. It is recommended to verify the purity and concentration of your stock solution if you encounter such issues.
Q5: How can I test the stability of my LY215890 solution?
A5: The most reliable method to assess the stability of your LY215890 solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4] This technique can separate the parent compound from any degradation products, allowing for the quantification of its purity over time.
Troubleshooting Guide
This guide addresses common issues encountered when working with LY215890 in solution.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | 1. Compound Degradation: The stock solution may have degraded due to improper storage (e.g., exposure to light, frequent freeze-thaw cycles, or incorrect temperature).2. Incorrect Concentration: Errors in initial weighing or dilution calculations.3. Assay Conditions: Suboptimal assay conditions (e.g., pH, buffer composition) may affect compound activity.[2] | 1. Prepare a fresh stock solution from solid LY215890.2. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles.3. Verify the concentration of the stock solution using a spectrophotometer if an extinction coefficient is known, or by HPLC.4. Review and optimize your assay protocol.[5] |
| Precipitate forms in the stock solution or working solution | 1. Low Solubility: The concentration of LY215890 may exceed its solubility limit in the chosen solvent or buffer.2. Temperature Effects: The compound may be precipitating out of solution upon thawing or at lower temperatures.3. Solvent Evaporation: The solvent may have evaporated over time, increasing the compound's concentration. | 1. Gently warm the solution and vortex to redissolve the precipitate. If it persists, the solution may be supersaturated.2. Prepare a new stock solution at a slightly lower concentration.3. Ensure storage vials are sealed tightly to prevent solvent evaporation. |
| Variability between different aliquots of the same stock solution | 1. Incomplete Dissolution: The initial stock solution may not have been fully dissolved, leading to concentration differences between aliquots.2. Uneven Degradation: Some aliquots may have been exposed to harsher conditions (e.g., left at room temperature for longer). | 1. When preparing a new stock solution, ensure the solid is completely dissolved by vortexing and gentle warming if necessary.2. Handle all aliquots consistently and store them under identical conditions. |
Data Presentation
Table 1: Solubility of LY215890
| Solvent | Solubility |
|---|---|
| DMSO | Soluble[1] |
| Water | Insoluble |
| Ethanol | Sparingly Soluble |
Table 2: Illustrative Stability of LY215890 in DMSO at 10 mM This table presents hypothetical data to illustrate how stability might be assessed. Actual stability should be determined experimentally.
| Storage Condition | Time Point | Purity by HPLC (%) |
|---|---|---|
| -20°C | 0 months | 99.5% |
| 3 months | 99.2% | |
| 6 months | 98.9% | |
| 4°C | 0 weeks | 99.5% |
| 1 week | 98.1% | |
| 2 weeks | 96.5% | |
| Room Temperature | 0 hours | 99.5% |
| 24 hours | 92.3% |
| | 48 hours | 88.7% |
Experimental Protocols
Protocol 1: Preparation of LY215890 Stock Solution
Objective: To prepare a 10 mM stock solution of LY215890 in DMSO.
Materials:
-
LY215890 solid powder (Molecular Weight: 385.78 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM solution, calculate the required mass of LY215890. For 1 mL of a 10 mM solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 385.78 g/mol = 0.0038578 g = 3.86 mg
-
Weighing: Carefully weigh out 3.86 mg of LY215890 powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the LY215890 powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Storage and Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for long-term storage.
Protocol 2: Assessment of LY215890 Stability by HPLC
Objective: To determine the purity of an LY215890 solution over time by quantifying the parent compound and detecting any degradation products.
Materials:
-
LY215890 solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
HPLC vials
Procedure:
-
Sample Preparation: Dilute a small volume of your LY215890 stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase or a compatible solvent.
-
HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or a lambda max specific to LY215890).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a sample of a freshly prepared LY215890 solution to establish a reference chromatogram (Time 0).
-
Store the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 1 month), inject a sample of the stored solution onto the HPLC.
-
-
Data Interpretation:
-
Compare the chromatograms from the different time points to the Time 0 reference.
-
Calculate the purity of LY215890 by dividing the peak area of the parent compound by the total peak area of all detected peaks (parent + degradation products) and multiplying by 100.
-
The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.
-
Visualizations
Caption: TGF-β signaling pathway with the inhibitory action of LY215890.
Caption: Workflow for assessing the stability of LY215890 solutions.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Preventing degradation of LY 215890 in solution
Technical Support Center: LY215890
Welcome to the Technical Support Center for LY215890. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of LY215890 in solution to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing LY215890 stock solutions?
A1: LY215890 is soluble in Dimethyl Sulfoxide (DMSO).[1] For cell-based assays, it is crucial to ensure the final concentration of DMSO is not toxic to the cells (typically <0.5%).
Q2: How should I store LY215890 as a solid and in solution to prevent degradation?
A2: As a solid, LY215890 should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.[1] Stock solutions in DMSO should also be stored at -20°C for long-term use (months) and at 0-4°C for short-term use (days to weeks).[1] To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the potential signs of LY215890 degradation in my experiments?
A3: Signs of degradation can include a decrease in the expected biological activity, leading to inconsistent or irreproducible results. This might manifest as a reduced inhibitory effect in your assays. Visual signs, though less common, could include a change in the color of the solution or the appearance of precipitates.
Q4: My experimental results with LY215890 are inconsistent. Could this be due to compound degradation?
A4: Yes, inconsistent results are a common indicator of compound instability.[2] Degradation can lead to a lower effective concentration of the active compound, causing variability in your data. It is recommended to verify the purity and concentration of your stock solution if you encounter such issues.
Q5: How can I test the stability of my LY215890 solution?
A5: The most reliable method to assess the stability of your LY215890 solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4] This technique can separate the parent compound from any degradation products, allowing for the quantification of its purity over time.
Troubleshooting Guide
This guide addresses common issues encountered when working with LY215890 in solution.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | 1. Compound Degradation: The stock solution may have degraded due to improper storage (e.g., exposure to light, frequent freeze-thaw cycles, or incorrect temperature).2. Incorrect Concentration: Errors in initial weighing or dilution calculations.3. Assay Conditions: Suboptimal assay conditions (e.g., pH, buffer composition) may affect compound activity.[2] | 1. Prepare a fresh stock solution from solid LY215890.2. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles.3. Verify the concentration of the stock solution using a spectrophotometer if an extinction coefficient is known, or by HPLC.4. Review and optimize your assay protocol.[5] |
| Precipitate forms in the stock solution or working solution | 1. Low Solubility: The concentration of LY215890 may exceed its solubility limit in the chosen solvent or buffer.2. Temperature Effects: The compound may be precipitating out of solution upon thawing or at lower temperatures.3. Solvent Evaporation: The solvent may have evaporated over time, increasing the compound's concentration. | 1. Gently warm the solution and vortex to redissolve the precipitate. If it persists, the solution may be supersaturated.2. Prepare a new stock solution at a slightly lower concentration.3. Ensure storage vials are sealed tightly to prevent solvent evaporation. |
| Variability between different aliquots of the same stock solution | 1. Incomplete Dissolution: The initial stock solution may not have been fully dissolved, leading to concentration differences between aliquots.2. Uneven Degradation: Some aliquots may have been exposed to harsher conditions (e.g., left at room temperature for longer). | 1. When preparing a new stock solution, ensure the solid is completely dissolved by vortexing and gentle warming if necessary.2. Handle all aliquots consistently and store them under identical conditions. |
Data Presentation
Table 1: Solubility of LY215890
| Solvent | Solubility |
|---|---|
| DMSO | Soluble[1] |
| Water | Insoluble |
| Ethanol | Sparingly Soluble |
Table 2: Illustrative Stability of LY215890 in DMSO at 10 mM This table presents hypothetical data to illustrate how stability might be assessed. Actual stability should be determined experimentally.
| Storage Condition | Time Point | Purity by HPLC (%) |
|---|---|---|
| -20°C | 0 months | 99.5% |
| 3 months | 99.2% | |
| 6 months | 98.9% | |
| 4°C | 0 weeks | 99.5% |
| 1 week | 98.1% | |
| 2 weeks | 96.5% | |
| Room Temperature | 0 hours | 99.5% |
| 24 hours | 92.3% |
| | 48 hours | 88.7% |
Experimental Protocols
Protocol 1: Preparation of LY215890 Stock Solution
Objective: To prepare a 10 mM stock solution of LY215890 in DMSO.
Materials:
-
LY215890 solid powder (Molecular Weight: 385.78 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM solution, calculate the required mass of LY215890. For 1 mL of a 10 mM solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 385.78 g/mol = 0.0038578 g = 3.86 mg
-
Weighing: Carefully weigh out 3.86 mg of LY215890 powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the LY215890 powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Storage and Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for long-term storage.
Protocol 2: Assessment of LY215890 Stability by HPLC
Objective: To determine the purity of an LY215890 solution over time by quantifying the parent compound and detecting any degradation products.
Materials:
-
LY215890 solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
HPLC vials
Procedure:
-
Sample Preparation: Dilute a small volume of your LY215890 stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase or a compatible solvent.
-
HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or a lambda max specific to LY215890).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a sample of a freshly prepared LY215890 solution to establish a reference chromatogram (Time 0).
-
Store the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 1 month), inject a sample of the stored solution onto the HPLC.
-
-
Data Interpretation:
-
Compare the chromatograms from the different time points to the Time 0 reference.
-
Calculate the purity of LY215890 by dividing the peak area of the parent compound by the total peak area of all detected peaks (parent + degradation products) and multiplying by 100.
-
The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.
-
Visualizations
Caption: TGF-β signaling pathway with the inhibitory action of LY215890.
Caption: Workflow for assessing the stability of LY215890 solutions.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Technical Support Center: LY 215890 Antibacterial Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antibacterial agent LY 215890.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound?
A1: this compound should be stored under dry, dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1] The product is generally stable for several weeks during standard shipping and customs processing.[1]
Q2: What is the known antibacterial spectrum of this compound?
A2: this compound has demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] However, the specific efficacy against different bacterial strains should be determined empirically through susceptibility testing.
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is crucial to consider the batch-specific molecular weight, which can be affected by the degree of hydration.[1] The solvent volumes required should be adjusted accordingly. The choice of solvent will depend on the solubility of this compound, which should be determined from the product's technical data sheet.
Troubleshooting Guide
Issue 1: Inconsistent or No Zone of Inhibition in Disk Diffusion Assays
If you are observing inconsistent results or a complete lack of an inhibition zone in your disk diffusion assays, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Improper Inoculum Density | Ensure the bacterial suspension is standardized to the correct turbidity, typically a 0.5 McFarland standard. An overly dense inoculum can lead to smaller or absent zones of inhibition. |
| Incorrect Agar (B569324) Depth | The depth of the Mueller-Hinton agar should be uniform, typically 4 mm. Variations in depth can affect the diffusion of the compound. |
| Sub-optimal Incubation Conditions | Incubate plates at the appropriate temperature and duration for the specific bacterial strain being tested. Deviations can impact bacterial growth and antibiotic activity. |
| Degradation of this compound | Ensure that the this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles should be avoided. |
| Inappropriate Disk Concentration | The concentration of this compound on the disk may be too low. A dose-response experiment may be necessary to determine the optimal concentration. |
Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) Values
High variability in MIC values from broth microdilution or agar dilution assays can be a significant issue. The following table outlines common causes and corrective actions.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Serial Dilutions | Verify the accuracy of your pipetting and dilution technique. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Bacterial Contamination | Check for contamination in your bacterial cultures and media. Use aseptic techniques throughout the experimental setup. |
| Precipitation of this compound | Observe the wells for any signs of precipitation, as this can lead to inaccurate MIC readings. If precipitation occurs, consider using a different solvent or adjusting the concentration range. |
| Incorrect Reading of Results | For broth microdilution, the MIC is the lowest concentration with no visible growth. Use a consistent light source and background for reading the plates. For agar dilution, ensure a standardized inoculum has been applied. |
| Influence of Media Components | Certain components in the growth media may interact with this compound, affecting its activity. Consider testing in different media formulations if inconsistent results persist. |
Experimental Protocols
Disk Diffusion Susceptibility Testing Protocol
This protocol outlines the standardized disk diffusion method for assessing the antibacterial activity of this compound.
-
Prepare Inoculum: Select well-isolated colonies of the test bacterium and suspend them in a sterile broth. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.
-
Apply Antibiotic Disks: Aseptically place a paper disk impregnated with a known concentration of this compound onto the surface of the agar.
-
Incubate: Invert the plates and incubate at the optimal temperature for the test organism for 16-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
Broth Microdilution MIC Protocol
This protocol provides a method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton broth.
-
Prepare Inoculum: Dilute a bacterial suspension of logarithmic phase growth to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well containing the serially diluted this compound. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate: Cover the plate and incubate at the appropriate temperature for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visual Guides
Caption: Workflow for Antibacterial Susceptibility Testing (AST).
Caption: Troubleshooting Logic for Inconsistent AST Results.
References
Technical Support Center: LY 215890 Antibacterial Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antibacterial agent LY 215890.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound?
A1: this compound should be stored under dry, dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1] The product is generally stable for several weeks during standard shipping and customs processing.[1]
Q2: What is the known antibacterial spectrum of this compound?
A2: this compound has demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] However, the specific efficacy against different bacterial strains should be determined empirically through susceptibility testing.
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is crucial to consider the batch-specific molecular weight, which can be affected by the degree of hydration.[1] The solvent volumes required should be adjusted accordingly. The choice of solvent will depend on the solubility of this compound, which should be determined from the product's technical data sheet.
Troubleshooting Guide
Issue 1: Inconsistent or No Zone of Inhibition in Disk Diffusion Assays
If you are observing inconsistent results or a complete lack of an inhibition zone in your disk diffusion assays, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Improper Inoculum Density | Ensure the bacterial suspension is standardized to the correct turbidity, typically a 0.5 McFarland standard. An overly dense inoculum can lead to smaller or absent zones of inhibition. |
| Incorrect Agar Depth | The depth of the Mueller-Hinton agar should be uniform, typically 4 mm. Variations in depth can affect the diffusion of the compound. |
| Sub-optimal Incubation Conditions | Incubate plates at the appropriate temperature and duration for the specific bacterial strain being tested. Deviations can impact bacterial growth and antibiotic activity. |
| Degradation of this compound | Ensure that the this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles should be avoided. |
| Inappropriate Disk Concentration | The concentration of this compound on the disk may be too low. A dose-response experiment may be necessary to determine the optimal concentration. |
Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) Values
High variability in MIC values from broth microdilution or agar dilution assays can be a significant issue. The following table outlines common causes and corrective actions.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Serial Dilutions | Verify the accuracy of your pipetting and dilution technique. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Bacterial Contamination | Check for contamination in your bacterial cultures and media. Use aseptic techniques throughout the experimental setup. |
| Precipitation of this compound | Observe the wells for any signs of precipitation, as this can lead to inaccurate MIC readings. If precipitation occurs, consider using a different solvent or adjusting the concentration range. |
| Incorrect Reading of Results | For broth microdilution, the MIC is the lowest concentration with no visible growth. Use a consistent light source and background for reading the plates. For agar dilution, ensure a standardized inoculum has been applied. |
| Influence of Media Components | Certain components in the growth media may interact with this compound, affecting its activity. Consider testing in different media formulations if inconsistent results persist. |
Experimental Protocols
Disk Diffusion Susceptibility Testing Protocol
This protocol outlines the standardized disk diffusion method for assessing the antibacterial activity of this compound.
-
Prepare Inoculum: Select well-isolated colonies of the test bacterium and suspend them in a sterile broth. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.
-
Apply Antibiotic Disks: Aseptically place a paper disk impregnated with a known concentration of this compound onto the surface of the agar.
-
Incubate: Invert the plates and incubate at the optimal temperature for the test organism for 16-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
Broth Microdilution MIC Protocol
This protocol provides a method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton broth.
-
Prepare Inoculum: Dilute a bacterial suspension of logarithmic phase growth to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well containing the serially diluted this compound. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate: Cover the plate and incubate at the appropriate temperature for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visual Guides
Caption: Workflow for Antibacterial Susceptibility Testing (AST).
Caption: Troubleshooting Logic for Inconsistent AST Results.
References
Technical Support Center: Enhancing the Stability of LY2157299 (Galunisertib) for Robust Assays
A Note on Compound Identification: The compound "LY 215890" appears to be a likely typographical error. Based on extensive research, it is highly probable that the intended compound is LY2157299 , also known as Galunisertib (B1674415) , a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGF-βRI) kinase. This document will proceed under this assumption to provide relevant and accurate technical guidance.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and handling of LY2157299 (Galunisertib) in various assay formats.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid LY2157299 (Galunisertib)?
A1: Solid LY2157299 should be stored in a dry, dark environment at -20°C for long-term stability (≥ 4 years). For short-term storage (days to weeks), 4°C is acceptable.
Q2: What is the best solvent for preparing a stock solution of LY2157299?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of LY2157299. It is soluble in DMSO at concentrations up to 100 mg/mL.
Q3: I'm observing precipitation of LY2157299 when I dilute my DMSO stock solution into an aqueous assay buffer. What can I do?
A3: This is a common issue due to the low aqueous solubility of LY2157299. To mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to maintain compound solubility and minimize solvent effects on your assay.
-
Serial Dilutions: Perform serial dilutions in your aqueous buffer from a freshly prepared intermediate dilution in a co-solvent system if necessary.
-
pH of the Buffer: LY2157299 exhibits higher solubility at a more acidic pH. Consider if your experimental design allows for a slightly lower pH buffer system.[1]
-
Sonication: Gentle sonication can help to dissolve small amounts of precipitate, but be cautious as this can also generate heat.
Q4: How stable is LY2157299 in aqueous solutions?
A4: While specific half-life data in various buffers is not extensively published, it is recommended to prepare fresh aqueous solutions of LY2157299 daily.[2] The stability will be dependent on the pH, temperature, and composition of the buffer.
Q5: Should I be concerned about the photostability of LY2157299 during my experiments?
A5: As a general precaution for small organic molecules, it is advisable to protect solutions of LY2157299 from direct light exposure, especially for extended periods.[3][4] Conduct experiments under subdued lighting conditions and store solutions in amber vials or tubes wrapped in foil.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Potency in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Compound Degradation in Media | Prepare fresh dilutions of LY2157299 in cell culture media for each experiment. Avoid storing the compound in media for extended periods. |
| Adsorption to Plastics | Use low-protein-binding plates and pipette tips. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may help in some cases. |
| Interaction with Serum Proteins | If using serum in your culture media, be aware that LY2157299 may bind to serum proteins, reducing its effective free concentration. Consider reducing the serum percentage if your cell line allows, or perform a serum-shift assay to quantify the impact. |
| Cellular Efflux | Some cell lines may actively transport the compound out of the cell via efflux pumps (e.g., P-glycoprotein). Co-incubation with a known efflux pump inhibitor (e.g., verapamil) can help diagnose this issue, though this may introduce other variables. |
| Incorrect pH of Media | Ensure the pH of your cell culture media is stable and within the optimal range for your cells. As LY2157299's solubility is pH-dependent, significant pH shifts could affect its availability.[1] |
Issue 2: High Variability Between Replicate Wells in Biochemical Assays
| Possible Cause | Troubleshooting Steps |
| Incomplete Solubilization | Ensure your DMSO stock is fully dissolved before making further dilutions. Gentle warming and vortexing can aid dissolution. When diluting into aqueous buffer, add the stock solution to the buffer while vortexing to promote rapid mixing and prevent precipitation. |
| Buffer Incompatibility | Certain buffer components can affect compound stability. If possible, test the stability of LY2157299 in your specific assay buffer over the time course of your experiment by analyzing the concentration via HPLC. |
| Pipetting Errors | Due to the use of DMSO, ensure accurate pipetting by using reverse-pipetting techniques for viscous solutions. |
Data Presentation: Solubility and Stability of LY2157299 (Galunisertib)
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | DMSO | ~100 mg/mL | [5] |
| Ethanol | Insoluble | [6] | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ~6.9 mg/mL | [6] | |
| Aqueous Buffer (pH-dependent) | Highest solubility near pH 2 | [1] | |
| Long-Term Stability (Solid) | -20°C | ≥ 4 years | [2] |
| 4°C | 2 years | [5] | |
| Stock Solution Stability (in DMSO) | -80°C | 1 year | [6] |
| -20°C | 1 month | [5] | |
| Aqueous Solution Stability | Room Temperature | Recommended to prepare fresh daily | [2] |
| Plasma Half-Life (Human) | Oral Administration | ~8.6 hours | [7] |
Experimental Protocols
Protocol 1: Preparation of LY2157299 (Galunisertib) Stock and Working Solutions
-
Materials:
-
LY2157299 (Galunisertib) solid
-
Anhydrous DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and low-protein-binding tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
-
Procedure for 10 mM Stock Solution:
-
Equilibrate the vial of solid LY2157299 to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of solid LY2157299 (Molecular Weight: 369.42 g/mol ). For 1 mg, this will yield approximately 270.7 µL of a 10 mM solution.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex thoroughly to ensure complete dissolution. If necessary, gently warm the solution to 37°C to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Aqueous Working Solutions:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your desired aqueous assay buffer.
-
To minimize precipitation, add the DMSO stock to the aqueous buffer while gently vortexing.
-
Ensure the final DMSO concentration in your assay does not exceed a level that affects your experimental system (typically <0.5%).
-
Prepare fresh working solutions for each experiment and do not store them.
-
Protocol 2: In Vitro TGF-βRI Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to assess the inhibitory activity of LY2157299.
-
Materials:
-
Recombinant human TGF-βRI (ALK5) kinase domain
-
Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)
-
ATP (at a concentration close to the Km for the kinase)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
LY2157299 working solutions
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 96- or 384-well plates suitable for luminescence measurements
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of LY2157299 in the kinase assay buffer. Include a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
In the assay plate, add the LY2157299 dilutions or vehicle control.
-
Add the recombinant TGF-βRI kinase to each well.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percent inhibition for each concentration of LY2157299 relative to the vehicle control and determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: TGF-β signaling pathway and the point of inhibition by LY2157299 (Galunisertib).
Caption: A logical workflow for troubleshooting inconsistent assay results with LY2157299.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. lifetechindia.com [lifetechindia.com]
- 6. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 7. Disposition and metabolism of [14C]-galunisertib, a TGF-βRI kinase/ALK5 inhibitor, following oral administration in healthy subjects and mechanistic prediction of the effect of itraconazole on galunisertib pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of LY2157299 (Galunisertib) for Robust Assays
A Note on Compound Identification: The compound "LY 215890" appears to be a likely typographical error. Based on extensive research, it is highly probable that the intended compound is LY2157299 , also known as Galunisertib , a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGF-βRI) kinase. This document will proceed under this assumption to provide relevant and accurate technical guidance.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and handling of LY2157299 (Galunisertib) in various assay formats.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid LY2157299 (Galunisertib)?
A1: Solid LY2157299 should be stored in a dry, dark environment at -20°C for long-term stability (≥ 4 years). For short-term storage (days to weeks), 4°C is acceptable.
Q2: What is the best solvent for preparing a stock solution of LY2157299?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of LY2157299. It is soluble in DMSO at concentrations up to 100 mg/mL.
Q3: I'm observing precipitation of LY2157299 when I dilute my DMSO stock solution into an aqueous assay buffer. What can I do?
A3: This is a common issue due to the low aqueous solubility of LY2157299. To mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to maintain compound solubility and minimize solvent effects on your assay.
-
Serial Dilutions: Perform serial dilutions in your aqueous buffer from a freshly prepared intermediate dilution in a co-solvent system if necessary.
-
pH of the Buffer: LY2157299 exhibits higher solubility at a more acidic pH. Consider if your experimental design allows for a slightly lower pH buffer system.[1]
-
Sonication: Gentle sonication can help to dissolve small amounts of precipitate, but be cautious as this can also generate heat.
Q4: How stable is LY2157299 in aqueous solutions?
A4: While specific half-life data in various buffers is not extensively published, it is recommended to prepare fresh aqueous solutions of LY2157299 daily.[2] The stability will be dependent on the pH, temperature, and composition of the buffer.
Q5: Should I be concerned about the photostability of LY2157299 during my experiments?
A5: As a general precaution for small organic molecules, it is advisable to protect solutions of LY2157299 from direct light exposure, especially for extended periods.[3][4] Conduct experiments under subdued lighting conditions and store solutions in amber vials or tubes wrapped in foil.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Potency in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Compound Degradation in Media | Prepare fresh dilutions of LY2157299 in cell culture media for each experiment. Avoid storing the compound in media for extended periods. |
| Adsorption to Plastics | Use low-protein-binding plates and pipette tips. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may help in some cases. |
| Interaction with Serum Proteins | If using serum in your culture media, be aware that LY2157299 may bind to serum proteins, reducing its effective free concentration. Consider reducing the serum percentage if your cell line allows, or perform a serum-shift assay to quantify the impact. |
| Cellular Efflux | Some cell lines may actively transport the compound out of the cell via efflux pumps (e.g., P-glycoprotein). Co-incubation with a known efflux pump inhibitor (e.g., verapamil) can help diagnose this issue, though this may introduce other variables. |
| Incorrect pH of Media | Ensure the pH of your cell culture media is stable and within the optimal range for your cells. As LY2157299's solubility is pH-dependent, significant pH shifts could affect its availability.[1] |
Issue 2: High Variability Between Replicate Wells in Biochemical Assays
| Possible Cause | Troubleshooting Steps |
| Incomplete Solubilization | Ensure your DMSO stock is fully dissolved before making further dilutions. Gentle warming and vortexing can aid dissolution. When diluting into aqueous buffer, add the stock solution to the buffer while vortexing to promote rapid mixing and prevent precipitation. |
| Buffer Incompatibility | Certain buffer components can affect compound stability. If possible, test the stability of LY2157299 in your specific assay buffer over the time course of your experiment by analyzing the concentration via HPLC. |
| Pipetting Errors | Due to the use of DMSO, ensure accurate pipetting by using reverse-pipetting techniques for viscous solutions. |
Data Presentation: Solubility and Stability of LY2157299 (Galunisertib)
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | DMSO | ~100 mg/mL | [5] |
| Ethanol | Insoluble | [6] | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ~6.9 mg/mL | [6] | |
| Aqueous Buffer (pH-dependent) | Highest solubility near pH 2 | [1] | |
| Long-Term Stability (Solid) | -20°C | ≥ 4 years | [2] |
| 4°C | 2 years | [5] | |
| Stock Solution Stability (in DMSO) | -80°C | 1 year | [6] |
| -20°C | 1 month | [5] | |
| Aqueous Solution Stability | Room Temperature | Recommended to prepare fresh daily | [2] |
| Plasma Half-Life (Human) | Oral Administration | ~8.6 hours | [7] |
Experimental Protocols
Protocol 1: Preparation of LY2157299 (Galunisertib) Stock and Working Solutions
-
Materials:
-
LY2157299 (Galunisertib) solid
-
Anhydrous DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and low-protein-binding tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
-
Procedure for 10 mM Stock Solution:
-
Equilibrate the vial of solid LY2157299 to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of solid LY2157299 (Molecular Weight: 369.42 g/mol ). For 1 mg, this will yield approximately 270.7 µL of a 10 mM solution.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex thoroughly to ensure complete dissolution. If necessary, gently warm the solution to 37°C to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Aqueous Working Solutions:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your desired aqueous assay buffer.
-
To minimize precipitation, add the DMSO stock to the aqueous buffer while gently vortexing.
-
Ensure the final DMSO concentration in your assay does not exceed a level that affects your experimental system (typically <0.5%).
-
Prepare fresh working solutions for each experiment and do not store them.
-
Protocol 2: In Vitro TGF-βRI Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to assess the inhibitory activity of LY2157299.
-
Materials:
-
Recombinant human TGF-βRI (ALK5) kinase domain
-
Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)
-
ATP (at a concentration close to the Km for the kinase)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
LY2157299 working solutions
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 96- or 384-well plates suitable for luminescence measurements
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of LY2157299 in the kinase assay buffer. Include a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
In the assay plate, add the LY2157299 dilutions or vehicle control.
-
Add the recombinant TGF-βRI kinase to each well.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percent inhibition for each concentration of LY2157299 relative to the vehicle control and determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: TGF-β signaling pathway and the point of inhibition by LY2157299 (Galunisertib).
Caption: A logical workflow for troubleshooting inconsistent assay results with LY2157299.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. lifetechindia.com [lifetechindia.com]
- 6. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 7. Disposition and metabolism of [14C]-galunisertib, a TGF-βRI kinase/ALK5 inhibitor, following oral administration in healthy subjects and mechanistic prediction of the effect of itraconazole on galunisertib pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of TGF-β Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential issues with the cell permeability of small molecule inhibitors, using the TGF-β receptor I (TGFβRI) kinase inhibitor, Galunisertib (B1674415) (also known as LY2157299), as a representative example. While Galunisertib is an orally available drug, this guide addresses hypothetical cell permeability challenges that can arise in specific in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Galunisertib and what is its mechanism of action?
A1: Galunisertib (LY2157299) is a small molecule inhibitor that selectively targets the kinase activity of the Transforming Growth Factor-beta (TGF-β) receptor type I (TGFβRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4] By inhibiting TGFβRI, Galunisertib blocks the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3.[3][5][6] This abrogation of the canonical TGF-β signaling pathway can inhibit tumor cell proliferation, migration, and invasion, as well as reverse TGF-β-mediated immunosuppression.[2][7]
Q2: I am not observing the expected downstream effects of Galunisertib in my cell-based assay. Could this be due to poor cell permeability?
A2: While Galunisertib is designed to be orally available, suboptimal effects in in vitro experiments can sometimes be attributed to insufficient intracellular concentration. Several factors can influence a compound's effective concentration within a cell, including its intrinsic permeability across the cell membrane, the presence of efflux pumps, and the specific characteristics of the cell line being used. It is crucial to systematically troubleshoot to determine if poor cell permeability is the root cause.
Q3: What are the general strategies to enhance the intracellular concentration of a small molecule inhibitor like Galunisertib?
A3: Several approaches can be employed to improve the intracellular delivery of small molecules. These can be broadly categorized as:
-
Formulation Strategies: Using solubilizing agents or vehicles like DMSO to ensure the compound is fully dissolved before being added to the cell culture medium.
-
Permeation Enhancers: Co-incubation with agents that transiently increase membrane permeability. However, this approach must be used with caution as it can induce cytotoxicity.
-
Inhibition of Efflux Pumps: Certain cell lines express high levels of ATP-binding cassette (ABC) transporters that actively pump foreign compounds out of the cell. Using known inhibitors of these pumps can increase the intracellular accumulation of your compound.
-
Structural Modification (for medicinal chemists): Chemical modifications to the parent molecule, such as altering its lipophilicity or hydrogen bonding capacity, can improve its passive diffusion across the cell membrane.[8]
Q4: How can I experimentally assess the cell permeability of Galunisertib in my specific cell line?
A4: A common method to assess cell permeability is to measure the intracellular concentration of the compound over time. This can be achieved using techniques such as liquid chromatography-mass spectrometry (LC-MS) on cell lysates. Another approach is to use cellular thermal shift assays (CETSA), which can indirectly indicate target engagement within the cell, suggesting the compound has entered the cell and is binding to its target protein.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot experiments where poor cell permeability of Galunisertib is suspected.
| Observed Problem | Potential Cause | Recommended Action |
| No inhibition of SMAD2/3 phosphorylation at expected concentrations. | 1. Compound Degradation: The inhibitor may be unstable in the cell culture medium. 2. Insufficient Intracellular Concentration: The compound is not effectively entering the cells. 3. Inactive Compound: The supplied compound may be of poor quality or inactive. | 1. Prepare fresh stock solutions and minimize freeze-thaw cycles. 2. Proceed to the "Experimental Protocols for Assessing and Improving Permeability" section. 3. Verify the activity of the compound in a cell-free kinase assay. |
| High variability in experimental replicates. | 1. Inconsistent Solubilization: The compound may not be fully dissolved in the working solution. 2. Cell Density Variation: Differences in cell number can affect the effective concentration per cell. | 1. Ensure the compound is completely dissolved in the stock solution (e.g., DMSO) before further dilution in aqueous media. Vortex thoroughly. 2. Use a consistent cell seeding density for all experiments. |
| Effect is observed only at very high concentrations. | 1. Low Permeability: The compound has inherently low passive diffusion into the specific cell type. 2. Efflux Pump Activity: The compound is being actively removed from the cells. | 1. Increase the incubation time to allow for greater accumulation. 2. Co-incubate with a broad-spectrum efflux pump inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) to see if the effective concentration is lowered. Note: Include appropriate controls for the efflux pump inhibitor alone. |
Experimental Protocols
Protocol 1: Assessment of Intracellular Compound Concentration by LC-MS
Objective: To quantify the amount of Galunisertib that has entered the cells.
Methodology:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in a near-confluent monolayer at the time of the experiment.
-
Compound Treatment: Treat the cells with Galunisertib at the desired concentration for various time points (e.g., 0.5, 1, 2, 4, and 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Lyse the cells in a known volume of lysis buffer (e.g., RIPA buffer).
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Perform a protein quantification assay (e.g., BCA assay) on a small aliquot of the lysate.
-
To the remaining lysate, add a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) with an internal standard) to precipitate proteins and release the compound into the supernatant.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
LC-MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of Galunisertib.
-
Data Normalization: Normalize the quantified amount of Galunisertib to the total protein concentration or cell number to determine the intracellular concentration.
Protocol 2: Western Blot for Phospho-SMAD2/3 Inhibition
Objective: To functionally assess the intracellular activity of Galunisertib by measuring the inhibition of its downstream target.
Methodology:
-
Cell Seeding: Plate cells in a 12-well plate.
-
Pre-treatment with Inhibitor: Pre-incubate the cells with varying concentrations of Galunisertib (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.[6]
-
TGF-β Stimulation: Stimulate the cells with a known concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes to induce SMAD2/3 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3. A loading control (e.g., GAPDH or β-actin) should also be used.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities and calculate the ratio of phospho-SMAD2/3 to total SMAD2/3 to determine the extent of inhibition by Galunisertib.
Visualizations
TGF-β Signaling Pathway and Inhibition by Galunisertib
Caption: Canonical TGF-β signaling pathway and the point of inhibition by Galunisertib.
Experimental Workflow for Assessing Cell Permeability
Caption: A logical workflow for diagnosing and addressing potential cell permeability issues.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is Galunisertib used for? [synapse.patsnap.com]
- 6. Galunisertib enhances chimeric antigen receptor-modified T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of TGF-β Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential issues with the cell permeability of small molecule inhibitors, using the TGF-β receptor I (TGFβRI) kinase inhibitor, Galunisertib (also known as LY2157299), as a representative example. While Galunisertib is an orally available drug, this guide addresses hypothetical cell permeability challenges that can arise in specific in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Galunisertib and what is its mechanism of action?
A1: Galunisertib (LY2157299) is a small molecule inhibitor that selectively targets the kinase activity of the Transforming Growth Factor-beta (TGF-β) receptor type I (TGFβRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4] By inhibiting TGFβRI, Galunisertib blocks the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3.[3][5][6] This abrogation of the canonical TGF-β signaling pathway can inhibit tumor cell proliferation, migration, and invasion, as well as reverse TGF-β-mediated immunosuppression.[2][7]
Q2: I am not observing the expected downstream effects of Galunisertib in my cell-based assay. Could this be due to poor cell permeability?
A2: While Galunisertib is designed to be orally available, suboptimal effects in in vitro experiments can sometimes be attributed to insufficient intracellular concentration. Several factors can influence a compound's effective concentration within a cell, including its intrinsic permeability across the cell membrane, the presence of efflux pumps, and the specific characteristics of the cell line being used. It is crucial to systematically troubleshoot to determine if poor cell permeability is the root cause.
Q3: What are the general strategies to enhance the intracellular concentration of a small molecule inhibitor like Galunisertib?
A3: Several approaches can be employed to improve the intracellular delivery of small molecules. These can be broadly categorized as:
-
Formulation Strategies: Using solubilizing agents or vehicles like DMSO to ensure the compound is fully dissolved before being added to the cell culture medium.
-
Permeation Enhancers: Co-incubation with agents that transiently increase membrane permeability. However, this approach must be used with caution as it can induce cytotoxicity.
-
Inhibition of Efflux Pumps: Certain cell lines express high levels of ATP-binding cassette (ABC) transporters that actively pump foreign compounds out of the cell. Using known inhibitors of these pumps can increase the intracellular accumulation of your compound.
-
Structural Modification (for medicinal chemists): Chemical modifications to the parent molecule, such as altering its lipophilicity or hydrogen bonding capacity, can improve its passive diffusion across the cell membrane.[8]
Q4: How can I experimentally assess the cell permeability of Galunisertib in my specific cell line?
A4: A common method to assess cell permeability is to measure the intracellular concentration of the compound over time. This can be achieved using techniques such as liquid chromatography-mass spectrometry (LC-MS) on cell lysates. Another approach is to use cellular thermal shift assays (CETSA), which can indirectly indicate target engagement within the cell, suggesting the compound has entered the cell and is binding to its target protein.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot experiments where poor cell permeability of Galunisertib is suspected.
| Observed Problem | Potential Cause | Recommended Action |
| No inhibition of SMAD2/3 phosphorylation at expected concentrations. | 1. Compound Degradation: The inhibitor may be unstable in the cell culture medium. 2. Insufficient Intracellular Concentration: The compound is not effectively entering the cells. 3. Inactive Compound: The supplied compound may be of poor quality or inactive. | 1. Prepare fresh stock solutions and minimize freeze-thaw cycles. 2. Proceed to the "Experimental Protocols for Assessing and Improving Permeability" section. 3. Verify the activity of the compound in a cell-free kinase assay. |
| High variability in experimental replicates. | 1. Inconsistent Solubilization: The compound may not be fully dissolved in the working solution. 2. Cell Density Variation: Differences in cell number can affect the effective concentration per cell. | 1. Ensure the compound is completely dissolved in the stock solution (e.g., DMSO) before further dilution in aqueous media. Vortex thoroughly. 2. Use a consistent cell seeding density for all experiments. |
| Effect is observed only at very high concentrations. | 1. Low Permeability: The compound has inherently low passive diffusion into the specific cell type. 2. Efflux Pump Activity: The compound is being actively removed from the cells. | 1. Increase the incubation time to allow for greater accumulation. 2. Co-incubate with a broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A) to see if the effective concentration is lowered. Note: Include appropriate controls for the efflux pump inhibitor alone. |
Experimental Protocols
Protocol 1: Assessment of Intracellular Compound Concentration by LC-MS
Objective: To quantify the amount of Galunisertib that has entered the cells.
Methodology:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in a near-confluent monolayer at the time of the experiment.
-
Compound Treatment: Treat the cells with Galunisertib at the desired concentration for various time points (e.g., 0.5, 1, 2, 4, and 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Lyse the cells in a known volume of lysis buffer (e.g., RIPA buffer).
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Perform a protein quantification assay (e.g., BCA assay) on a small aliquot of the lysate.
-
To the remaining lysate, add a protein precipitation agent (e.g., ice-cold acetonitrile with an internal standard) to precipitate proteins and release the compound into the supernatant.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
LC-MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of Galunisertib.
-
Data Normalization: Normalize the quantified amount of Galunisertib to the total protein concentration or cell number to determine the intracellular concentration.
Protocol 2: Western Blot for Phospho-SMAD2/3 Inhibition
Objective: To functionally assess the intracellular activity of Galunisertib by measuring the inhibition of its downstream target.
Methodology:
-
Cell Seeding: Plate cells in a 12-well plate.
-
Pre-treatment with Inhibitor: Pre-incubate the cells with varying concentrations of Galunisertib (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.[6]
-
TGF-β Stimulation: Stimulate the cells with a known concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes to induce SMAD2/3 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3. A loading control (e.g., GAPDH or β-actin) should also be used.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities and calculate the ratio of phospho-SMAD2/3 to total SMAD2/3 to determine the extent of inhibition by Galunisertib.
Visualizations
TGF-β Signaling Pathway and Inhibition by Galunisertib
Caption: Canonical TGF-β signaling pathway and the point of inhibition by Galunisertib.
Experimental Workflow for Assessing Cell Permeability
Caption: A logical workflow for diagnosing and addressing potential cell permeability issues.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is Galunisertib used for? [synapse.patsnap.com]
- 6. Galunisertib enhances chimeric antigen receptor-modified T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LY 215890 (Galunisertib)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY 215890 (also known as Galunisertib or LY2157299).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound?
While a definitive optimal pH for enzymatic activity has not been explicitly published, experimental data strongly suggests that this compound is active in the physiological pH range of 7.2 to 7.6. Most in vitro assays, including cell-based proliferation and kinase assays, are successfully conducted using standard cell culture media and buffers within this pH range.[1][2][3][4]
Q2: How should I dissolve this compound for my experiments?
This compound is sparingly soluble in aqueous buffers. For optimal results, it is recommended to first dissolve the compound in an organic solvent like DMSO to create a stock solution.[1] This stock solution can then be further diluted into your aqueous experimental buffer, such as PBS or cell culture medium.
Q3: What is the solubility of this compound in a buffered solution?
The solubility of this compound is approximately 0.5 mg/mL in a 1:1 solution of DMSO and PBS at pH 7.2.[1] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q4: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I troubleshoot this?
Precipitation can occur if the final concentration of DMSO in your medium is too low to maintain the solubility of this compound, or if the concentration of this compound exceeds its solubility limit in the final solution.
-
Troubleshooting Steps:
-
Ensure your initial stock solution in DMSO is fully dissolved.
-
When diluting the DMSO stock into your aqueous buffer or medium, add it slowly while vortexing or mixing to facilitate dissolution.
-
Consider preparing an intermediate dilution of your DMSO stock in your buffer or medium before making the final dilution.
-
If precipitation persists, you may need to adjust the final concentration of this compound or the percentage of DMSO in your final working solution. However, be mindful of the potential effects of DMSO on your cells.
-
Data Presentation
The following table summarizes the reported buffer conditions used in various experimental setups with this compound (LY2157299).
| Parameter | pH | Buffer/Solvent | Application |
| Solubility | 7.2 | 1:1 DMSO:PBS | Preparation of aqueous solutions |
| Kinase Assay | 7.5 | 50 mM Tris-HCl | In vitro enzyme activity assay |
| Cell Lysis | 7.5 | 10 mM Tris-HCl | Protein extraction from cells |
| Cell Lysis | 7.6 | 50 mM HEPES | Protein extraction from cells |
| Antigen Retrieval | 8.0 | EDTA Buffer | Immunohistochemistry sample prep |
| Protein Resuspension | 9.0 | 20 mM Tris | Protein sample preparation |
Experimental Protocols
General Protocol for In Vitro Inhibition of TGF-β Signaling
This protocol provides a general workflow for assessing the inhibitory activity of this compound on the TGF-β signaling pathway in a cell-based assay.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C.
-
-
Cell Culture:
-
Culture your target cells in appropriate media, typically buffered to a pH of 7.2-7.4, until they reach the desired confluency.
-
-
Treatment:
-
Prepare working solutions of this compound by diluting the DMSO stock solution into the cell culture medium. It is crucial to ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells.
-
Pre-treat the cells with the desired concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulating with TGF-β1.
-
-
Stimulation:
-
Add recombinant TGF-β1 to the cell culture medium to stimulate the signaling pathway.
-
-
Analysis:
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. LY2157299 Monohydrate, a TGF-βR1 Inhibitor, Suppresses Tumor Growth and Ascites Development in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LY 215890 (Galunisertib)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY 215890 (also known as Galunisertib or LY2157299).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound?
While a definitive optimal pH for enzymatic activity has not been explicitly published, experimental data strongly suggests that this compound is active in the physiological pH range of 7.2 to 7.6. Most in vitro assays, including cell-based proliferation and kinase assays, are successfully conducted using standard cell culture media and buffers within this pH range.[1][2][3][4]
Q2: How should I dissolve this compound for my experiments?
This compound is sparingly soluble in aqueous buffers. For optimal results, it is recommended to first dissolve the compound in an organic solvent like DMSO to create a stock solution.[1] This stock solution can then be further diluted into your aqueous experimental buffer, such as PBS or cell culture medium.
Q3: What is the solubility of this compound in a buffered solution?
The solubility of this compound is approximately 0.5 mg/mL in a 1:1 solution of DMSO and PBS at pH 7.2.[1] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q4: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I troubleshoot this?
Precipitation can occur if the final concentration of DMSO in your medium is too low to maintain the solubility of this compound, or if the concentration of this compound exceeds its solubility limit in the final solution.
-
Troubleshooting Steps:
-
Ensure your initial stock solution in DMSO is fully dissolved.
-
When diluting the DMSO stock into your aqueous buffer or medium, add it slowly while vortexing or mixing to facilitate dissolution.
-
Consider preparing an intermediate dilution of your DMSO stock in your buffer or medium before making the final dilution.
-
If precipitation persists, you may need to adjust the final concentration of this compound or the percentage of DMSO in your final working solution. However, be mindful of the potential effects of DMSO on your cells.
-
Data Presentation
The following table summarizes the reported buffer conditions used in various experimental setups with this compound (LY2157299).
| Parameter | pH | Buffer/Solvent | Application |
| Solubility | 7.2 | 1:1 DMSO:PBS | Preparation of aqueous solutions |
| Kinase Assay | 7.5 | 50 mM Tris-HCl | In vitro enzyme activity assay |
| Cell Lysis | 7.5 | 10 mM Tris-HCl | Protein extraction from cells |
| Cell Lysis | 7.6 | 50 mM HEPES | Protein extraction from cells |
| Antigen Retrieval | 8.0 | EDTA Buffer | Immunohistochemistry sample prep |
| Protein Resuspension | 9.0 | 20 mM Tris | Protein sample preparation |
Experimental Protocols
General Protocol for In Vitro Inhibition of TGF-β Signaling
This protocol provides a general workflow for assessing the inhibitory activity of this compound on the TGF-β signaling pathway in a cell-based assay.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C.
-
-
Cell Culture:
-
Culture your target cells in appropriate media, typically buffered to a pH of 7.2-7.4, until they reach the desired confluency.
-
-
Treatment:
-
Prepare working solutions of this compound by diluting the DMSO stock solution into the cell culture medium. It is crucial to ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells.
-
Pre-treat the cells with the desired concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulating with TGF-β1.
-
-
Stimulation:
-
Add recombinant TGF-β1 to the cell culture medium to stimulate the signaling pathway.
-
-
Analysis:
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. LY2157299 Monohydrate, a TGF-βR1 Inhibitor, Suppresses Tumor Growth and Ascites Development in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with LY215890
Welcome to the technical support center for researchers using LY215890 and other TGF-β receptor inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is LY215890 and what is its primary mechanism of action?
LY215890 is a small molecule inhibitor. While specific data for LY215890 is limited in publicly available literature, it is structurally related to other well-characterized TGF-β receptor I (TGFβRI/ALK5) kinase inhibitors. These inhibitors typically function by competing with ATP for the kinase domain of TGFβRI, thereby preventing the phosphorylation of downstream mediators, SMAD2 and SMAD3. This blockade of the canonical TGF-β signaling pathway can modulate a variety of cellular processes, including proliferation, differentiation, and apoptosis.
Q2: I am observing variable or contradictory results in my cell viability/proliferation assays. What are the potential causes?
Inconsistent results with TGF-β inhibitors can stem from the complex and context-dependent nature of the TGF-β signaling pathway itself. Here are some key factors to consider:
-
Dual Role of TGF-β: TGF-β can act as both a tumor suppressor in normal and early-stage cancer cells and a tumor promoter in advanced cancers.[1] The effect of inhibiting this pathway will, therefore, be highly dependent on the cellular context and the specific genetic background of your cell line.
-
Cell-Type Specific Responses: Different cell lines, even from the same tissue of origin, can respond differently to TGF-β signaling and its inhibition. This can be due to variations in the expression levels of TGF-β receptors, SMAD proteins, or the status of other signaling pathways that crosstalk with the TGF-β pathway.
-
Feedback Loops: The TGF-β signaling pathway is regulated by complex negative and positive feedback loops.[2][3][4] For instance, SMAD7 is an inhibitory SMAD that is induced by TGF-β signaling and acts to terminate the signal. The dynamics of these feedback mechanisms can vary between cell types and experimental conditions, leading to transient or sustained responses to inhibition.
Q3: What is a typical effective concentration for TGF-β receptor inhibitors in cell culture?
The optimal concentration of a TGF-β receptor inhibitor must be determined empirically for each cell line and assay. However, based on data from structurally related and well-characterized inhibitors, a starting concentration range of 10 nM to 10 µM is often used. It is crucial to perform a dose-response curve to determine the IC50 for your specific experimental setup. Using concentrations that are too high can lead to off-target effects, while concentrations that are too low will result in incomplete inhibition.
Q4: I am not seeing a decrease in phosphorylated SMAD2/3 (pSMAD2/3) after treatment with the inhibitor. What could be wrong?
Several factors could contribute to this issue:
-
Basal Pathway Activity: Ensure that the TGF-β pathway is active in your cell line under basal conditions or that you are stimulating the pathway with exogenous TGF-β ligand before adding the inhibitor.
-
Inhibitor Potency and Stability: Verify the quality and storage of your inhibitor. Improper storage can lead to degradation and loss of activity.
-
Experimental Timing: The phosphorylation of SMAD2/3 is often a rapid and transient event. You may need to optimize the time course of your experiment to capture the inhibitory effect.
-
Western Blotting Technique: Ensure your Western blotting protocol is optimized for detecting phosphoproteins, including the use of phosphatase inhibitors in your lysis buffer.
Troubleshooting Guide
Issue 1: High Variability in Cell Viability/Proliferation Assays
| Potential Cause | Recommended Action |
| Cell Culture Inconsistency | Ensure consistent cell seeding density, passage number, and growth conditions across all experiments. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 10 nM to 10 µM). |
| Unexpected Antibacterial Activity | One supplier notes that LY215890 has antibacterial activity.[5] If you suspect microbial contamination in your cell cultures, which can affect cell health and assay readouts, test your cultures for contamination and use appropriate antibiotics if necessary. |
| Context-Dependent TGF-β Signaling | Characterize the baseline TGF-β signaling activity in your cell line. The effect of the inhibitor will depend on whether the pathway is constitutively active or requires ligand stimulation. |
Issue 2: No or Weak Inhibition of pSMAD2/3 in Western Blot
| Potential Cause | Recommended Action |
| Inactive TGF-β Pathway | Stimulate cells with a known concentration of recombinant TGF-β1 (e.g., 1-10 ng/mL) for a short period (e.g., 30-60 minutes) before inhibitor treatment to ensure the pathway is active. |
| Incorrect Timing of Lysate Collection | Perform a time-course experiment to determine the peak of SMAD2/3 phosphorylation after TGF-β stimulation and the optimal time to observe inhibition. |
| Poor Antibody Quality | Use a well-validated antibody specific for phosphorylated SMAD2/3. Check the antibody datasheet for recommended applications and dilutions. |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of your proteins. |
| Inhibitor Degradation | Prepare fresh stock solutions of the inhibitor and store them appropriately (typically at -20°C or -80°C in small aliquots). |
Quantitative Data for Related TGF-β Receptor Inhibitors
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) |
| LY2109761 | TGFβRI / TGFβRII | 38 / 300 | - |
| Galunisertib (LY2157299) | TGFβRI (ALK5) | - | 56 |
| SB-431542 | ALK4, ALK5, ALK7 | - | 94 (ALK5) |
| SB-525334 | ALK5 | - | 14.3 |
Data compiled from various sources. Values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT)
This protocol is a general guideline for assessing the effect of a TGF-β inhibitor on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: The next day, replace the medium with fresh medium containing various concentrations of the TGF-β inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Phospho-SMAD2/3
This protocol outlines the key steps for detecting the inhibition of SMAD2/3 phosphorylation.
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary. Pre-treat with the TGF-β inhibitor or vehicle for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with recombinant TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Immediately place the plate on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature the protein samples and run them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-SMAD2/3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: The membrane can be stripped and reprobed for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Visualizing Key Concepts
Below are diagrams to illustrate important concepts related to TGF-β signaling and experimental workflows.
Caption: Canonical TGF-β signaling pathway and the inhibitory action of LY215890.
Caption: General experimental workflow for assessing the effects of LY215890.
Caption: A logical approach to troubleshooting inconsistent results with LY215890.
References
- 1. Licofelone as a Dual COX/5-LOX Inhibitor: A Comprehensive Review of Its Physicochemical, Pharmacological, and Therapeutic Profiles in Osteoarthritis and Neurodegenerative Disorders. [journals.ekb.eg]
- 2. epitopeptide.com [epitopeptide.com]
- 3. abmole.com [abmole.com]
- 4. TGF-β Receptor Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 5. medkoo.com [medkoo.com]
Technical Support Center: Troubleshooting Inconsistent Results with LY215890
Welcome to the technical support center for researchers using LY215890 and other TGF-β receptor inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is LY215890 and what is its primary mechanism of action?
LY215890 is a small molecule inhibitor. While specific data for LY215890 is limited in publicly available literature, it is structurally related to other well-characterized TGF-β receptor I (TGFβRI/ALK5) kinase inhibitors. These inhibitors typically function by competing with ATP for the kinase domain of TGFβRI, thereby preventing the phosphorylation of downstream mediators, SMAD2 and SMAD3. This blockade of the canonical TGF-β signaling pathway can modulate a variety of cellular processes, including proliferation, differentiation, and apoptosis.
Q2: I am observing variable or contradictory results in my cell viability/proliferation assays. What are the potential causes?
Inconsistent results with TGF-β inhibitors can stem from the complex and context-dependent nature of the TGF-β signaling pathway itself. Here are some key factors to consider:
-
Dual Role of TGF-β: TGF-β can act as both a tumor suppressor in normal and early-stage cancer cells and a tumor promoter in advanced cancers.[1] The effect of inhibiting this pathway will, therefore, be highly dependent on the cellular context and the specific genetic background of your cell line.
-
Cell-Type Specific Responses: Different cell lines, even from the same tissue of origin, can respond differently to TGF-β signaling and its inhibition. This can be due to variations in the expression levels of TGF-β receptors, SMAD proteins, or the status of other signaling pathways that crosstalk with the TGF-β pathway.
-
Feedback Loops: The TGF-β signaling pathway is regulated by complex negative and positive feedback loops.[2][3][4] For instance, SMAD7 is an inhibitory SMAD that is induced by TGF-β signaling and acts to terminate the signal. The dynamics of these feedback mechanisms can vary between cell types and experimental conditions, leading to transient or sustained responses to inhibition.
Q3: What is a typical effective concentration for TGF-β receptor inhibitors in cell culture?
The optimal concentration of a TGF-β receptor inhibitor must be determined empirically for each cell line and assay. However, based on data from structurally related and well-characterized inhibitors, a starting concentration range of 10 nM to 10 µM is often used. It is crucial to perform a dose-response curve to determine the IC50 for your specific experimental setup. Using concentrations that are too high can lead to off-target effects, while concentrations that are too low will result in incomplete inhibition.
Q4: I am not seeing a decrease in phosphorylated SMAD2/3 (pSMAD2/3) after treatment with the inhibitor. What could be wrong?
Several factors could contribute to this issue:
-
Basal Pathway Activity: Ensure that the TGF-β pathway is active in your cell line under basal conditions or that you are stimulating the pathway with exogenous TGF-β ligand before adding the inhibitor.
-
Inhibitor Potency and Stability: Verify the quality and storage of your inhibitor. Improper storage can lead to degradation and loss of activity.
-
Experimental Timing: The phosphorylation of SMAD2/3 is often a rapid and transient event. You may need to optimize the time course of your experiment to capture the inhibitory effect.
-
Western Blotting Technique: Ensure your Western blotting protocol is optimized for detecting phosphoproteins, including the use of phosphatase inhibitors in your lysis buffer.
Troubleshooting Guide
Issue 1: High Variability in Cell Viability/Proliferation Assays
| Potential Cause | Recommended Action |
| Cell Culture Inconsistency | Ensure consistent cell seeding density, passage number, and growth conditions across all experiments. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 10 nM to 10 µM). |
| Unexpected Antibacterial Activity | One supplier notes that LY215890 has antibacterial activity.[5] If you suspect microbial contamination in your cell cultures, which can affect cell health and assay readouts, test your cultures for contamination and use appropriate antibiotics if necessary. |
| Context-Dependent TGF-β Signaling | Characterize the baseline TGF-β signaling activity in your cell line. The effect of the inhibitor will depend on whether the pathway is constitutively active or requires ligand stimulation. |
Issue 2: No or Weak Inhibition of pSMAD2/3 in Western Blot
| Potential Cause | Recommended Action |
| Inactive TGF-β Pathway | Stimulate cells with a known concentration of recombinant TGF-β1 (e.g., 1-10 ng/mL) for a short period (e.g., 30-60 minutes) before inhibitor treatment to ensure the pathway is active. |
| Incorrect Timing of Lysate Collection | Perform a time-course experiment to determine the peak of SMAD2/3 phosphorylation after TGF-β stimulation and the optimal time to observe inhibition. |
| Poor Antibody Quality | Use a well-validated antibody specific for phosphorylated SMAD2/3. Check the antibody datasheet for recommended applications and dilutions. |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of your proteins. |
| Inhibitor Degradation | Prepare fresh stock solutions of the inhibitor and store them appropriately (typically at -20°C or -80°C in small aliquots). |
Quantitative Data for Related TGF-β Receptor Inhibitors
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) |
| LY2109761 | TGFβRI / TGFβRII | 38 / 300 | - |
| Galunisertib (LY2157299) | TGFβRI (ALK5) | - | 56 |
| SB-431542 | ALK4, ALK5, ALK7 | - | 94 (ALK5) |
| SB-525334 | ALK5 | - | 14.3 |
Data compiled from various sources. Values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT)
This protocol is a general guideline for assessing the effect of a TGF-β inhibitor on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: The next day, replace the medium with fresh medium containing various concentrations of the TGF-β inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Phospho-SMAD2/3
This protocol outlines the key steps for detecting the inhibition of SMAD2/3 phosphorylation.
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary. Pre-treat with the TGF-β inhibitor or vehicle for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with recombinant TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Immediately place the plate on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature the protein samples and run them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-SMAD2/3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: The membrane can be stripped and reprobed for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Visualizing Key Concepts
Below are diagrams to illustrate important concepts related to TGF-β signaling and experimental workflows.
Caption: Canonical TGF-β signaling pathway and the inhibitory action of LY215890.
Caption: General experimental workflow for assessing the effects of LY215890.
Caption: A logical approach to troubleshooting inconsistent results with LY215890.
References
- 1. Licofelone as a Dual COX/5-LOX Inhibitor: A Comprehensive Review of Its Physicochemical, Pharmacological, and Therapeutic Profiles in Osteoarthritis and Neurodegenerative Disorders. [journals.ekb.eg]
- 2. epitopeptide.com [epitopeptide.com]
- 3. abmole.com [abmole.com]
- 4. TGF-β Receptor Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 5. medkoo.com [medkoo.com]
Technical Support Center: LY215890 In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY215890 in in vitro studies. The information is designed to help refine dosage and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LY215890?
A1: LY215890 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta Receptor I (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5). By targeting the ATP-binding site of the TGF-βRI kinase, LY215890 blocks the phosphorylation and subsequent activation of downstream signaling proteins, primarily SMAD2 and SMAD3. This inhibition effectively abrogates the canonical TGF-β signaling pathway, which is often dysregulated in various diseases, including cancer, where it can promote tumor growth, invasion, and immunosuppression.
Q2: How should I prepare a stock solution of LY215890?
A2: LY215890 is sparingly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of LY215890 powder in sterile DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. To avoid precipitation, it is advisable to perform serial dilutions.[1]
Q3: What is the recommended final concentration of DMSO in cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines.[1] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
Q4: How long should I store the LY215890 stock solution?
A4: When stored properly at -20°C or -80°C, DMSO stock solutions of LY215890 are generally stable for several months. However, it is best practice to prepare fresh dilutions from the stock for each experiment to ensure consistency and efficacy. Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | The compound's solubility limit in the aqueous medium has been exceeded. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range for your cells (<0.5%).- Perform serial dilutions of the DMSO stock solution in the culture medium rather than adding a large volume of concentrated stock directly.- Gently warm the culture medium to 37°C before adding the diluted compound. |
| High Variability in Experimental Replicates | - Inconsistent cell seeding density.- Uneven distribution of the compound in the wells.- Edge effects in multi-well plates. | - Use a hemocytometer or automated cell counter to ensure accurate and consistent cell numbers per well.- After adding the compound, gently swirl the plate to ensure even mixing.- To minimize edge effects, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile PBS or culture medium. |
| No Observable Effect of LY215890 | - Sub-optimal concentration of the inhibitor.- Insufficient incubation time.- Cell line is resistant to TGF-βRI inhibition. | - Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Refer to published IC50 values for similar cell lines as a starting point (see Table 1).- Increase the duration of treatment. The effects of TGF-βRI inhibition may take 24-72 hours to become apparent.- Confirm the expression of TGF-β receptors in your cell line. Some cell lines may have low or absent expression of the necessary receptors. |
| High Cell Death in Vehicle Control | The final DMSO concentration is too high and causing cytotoxicity. | - Reduce the final concentration of DMSO in your culture medium to ≤0.1%.- Perform a DMSO toxicity test on your specific cell line to determine its tolerance. |
Quantitative Data
Table 1: Reported IC50 Values for TGF-βRI Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Galunisertib (LY2157299) | Various | Pancreatic Cancer | ~100 |
| LY2109761 | HCT116 | Colon Carcinoma | ~50 |
| LY2109761 | FaDu | Head and Neck Squamous Cell Carcinoma | ~100 |
| SB-431542 | 4T1 | Murine Breast Cancer | ~94 |
| SB-431542 | MDA-MB-231 | Human Breast Cancer | ~140 |
Note: This table provides a reference for the general potency of TGF-βRI inhibitors. The optimal concentration for LY215890 should be determined empirically for each specific cell line and experimental setup.
Experimental Protocols
Detailed Methodology for a Cell Viability (MTT) Assay
This protocol outlines the steps for determining the effect of LY215890 on the viability of adherent cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
LY215890
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of LY215890 in DMSO.
-
Perform serial dilutions of the LY215890 stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of LY215890 or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the LY215890 concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: TGF-β signaling pathway and the point of inhibition by LY215890.
Caption: A typical experimental workflow for an in vitro cell viability assay with LY215890.
Caption: A troubleshooting decision tree for common issues in LY215890 in vitro experiments.
References
Technical Support Center: LY215890 In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY215890 in in vitro studies. The information is designed to help refine dosage and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LY215890?
A1: LY215890 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta Receptor I (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5). By targeting the ATP-binding site of the TGF-βRI kinase, LY215890 blocks the phosphorylation and subsequent activation of downstream signaling proteins, primarily SMAD2 and SMAD3. This inhibition effectively abrogates the canonical TGF-β signaling pathway, which is often dysregulated in various diseases, including cancer, where it can promote tumor growth, invasion, and immunosuppression.
Q2: How should I prepare a stock solution of LY215890?
A2: LY215890 is sparingly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of LY215890 powder in sterile DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. To avoid precipitation, it is advisable to perform serial dilutions.[1]
Q3: What is the recommended final concentration of DMSO in cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines.[1] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
Q4: How long should I store the LY215890 stock solution?
A4: When stored properly at -20°C or -80°C, DMSO stock solutions of LY215890 are generally stable for several months. However, it is best practice to prepare fresh dilutions from the stock for each experiment to ensure consistency and efficacy. Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | The compound's solubility limit in the aqueous medium has been exceeded. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range for your cells (<0.5%).- Perform serial dilutions of the DMSO stock solution in the culture medium rather than adding a large volume of concentrated stock directly.- Gently warm the culture medium to 37°C before adding the diluted compound. |
| High Variability in Experimental Replicates | - Inconsistent cell seeding density.- Uneven distribution of the compound in the wells.- Edge effects in multi-well plates. | - Use a hemocytometer or automated cell counter to ensure accurate and consistent cell numbers per well.- After adding the compound, gently swirl the plate to ensure even mixing.- To minimize edge effects, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile PBS or culture medium. |
| No Observable Effect of LY215890 | - Sub-optimal concentration of the inhibitor.- Insufficient incubation time.- Cell line is resistant to TGF-βRI inhibition. | - Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Refer to published IC50 values for similar cell lines as a starting point (see Table 1).- Increase the duration of treatment. The effects of TGF-βRI inhibition may take 24-72 hours to become apparent.- Confirm the expression of TGF-β receptors in your cell line. Some cell lines may have low or absent expression of the necessary receptors. |
| High Cell Death in Vehicle Control | The final DMSO concentration is too high and causing cytotoxicity. | - Reduce the final concentration of DMSO in your culture medium to ≤0.1%.- Perform a DMSO toxicity test on your specific cell line to determine its tolerance. |
Quantitative Data
Table 1: Reported IC50 Values for TGF-βRI Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Galunisertib (LY2157299) | Various | Pancreatic Cancer | ~100 |
| LY2109761 | HCT116 | Colon Carcinoma | ~50 |
| LY2109761 | FaDu | Head and Neck Squamous Cell Carcinoma | ~100 |
| SB-431542 | 4T1 | Murine Breast Cancer | ~94 |
| SB-431542 | MDA-MB-231 | Human Breast Cancer | ~140 |
Note: This table provides a reference for the general potency of TGF-βRI inhibitors. The optimal concentration for LY215890 should be determined empirically for each specific cell line and experimental setup.
Experimental Protocols
Detailed Methodology for a Cell Viability (MTT) Assay
This protocol outlines the steps for determining the effect of LY215890 on the viability of adherent cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
LY215890
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of LY215890 in DMSO.
-
Perform serial dilutions of the LY215890 stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of LY215890 or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the LY215890 concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: TGF-β signaling pathway and the point of inhibition by LY215890.
Caption: A typical experimental workflow for an in vitro cell viability assay with LY215890.
Caption: A troubleshooting decision tree for common issues in LY215890 in vitro experiments.
References
Mitigating off-target effects of LY 215890 in experiments
Technical Support Center: LY215890 (Galunisertib)
Welcome to the technical support center for LY215890 (Galunisertib). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of LY215890 in experiments, with a specific focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LY215890, and what are its potential off-target activities?
A1: LY215890 is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor serine/threonine kinase, also known as Activin A receptor type II-like kinase 5 (ALK5).[1][2] Its primary on-target effect is the blockade of TGF-β-induced phosphorylation of SMAD2 and SMAD3, which are key downstream mediators of the canonical TGF-β signaling pathway.[1][3]
While LY215890 is highly selective for ALK5, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations. Potential off-target effects could include the inhibition of other structurally related kinases. For instance, some TGF-β inhibitors have been noted to potentially inhibit p38 MAPK signaling at higher concentrations.[4] It is crucial to experimentally verify the selectivity of LY215890 within your specific model system.
Q2: I'm observing unexpected toxicity or a phenotype inconsistent with TGF-β pathway inhibition. What could be the cause?
A2: This issue often points to an off-target effect, especially if you are using high concentrations of the inhibitor. Potential causes include:
-
Inhibition of other kinases: The compound may be inhibiting other kinases that share structural similarities with ALK5, leading to unintended biological consequences.
-
Non-specific cellular stress: High concentrations of any small molecule can induce cellular stress responses independent of its intended target.
-
Context-dependent TGF-β signaling: The TGF-β pathway's role can be highly context-dependent, acting as a tumor suppressor in early-stage cancers and a promoter in late-stage cancers.[5] The observed phenotype might be a legitimate but unexpected consequence of TGF-β inhibition in your specific cellular context.
To troubleshoot, we recommend performing a dose-response experiment to determine if the toxicity correlates with the IC50 for ALK5 inhibition and validating the phenotype with genetic approaches (see Q3).
Q3: How can I definitively confirm that my observed results are due to on-target inhibition of ALK5?
A3: Validating that an observed phenotype is a direct result of on-target ALK5 inhibition is critical. We recommend a multi-pronged approach:
-
Confirm Target Engagement: Use Western blotting to verify that LY215890 treatment reduces the phosphorylation of SMAD2/3 in your experimental system at the concentrations used. This confirms the inhibitor is engaging its intended target.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of ALK5 (TGFBR1). If the genetic approach phenocopies the effect of LY215890, it provides strong evidence for on-target activity.[1]
-
Rescue Experiment: Attempt to "rescue" the phenotype by re-introducing a constitutively active form of ALK5 or downstream effectors in cells treated with LY215890.
Q4: What are the essential controls to include in my experiments with LY215890?
A4: Robust experimental design requires a comprehensive set of controls. At a minimum, you should include:
-
Vehicle Control: A control group treated with the same concentration of the vehicle (typically DMSO) used to dissolve LY215890.
-
Positive Control: A cell line or condition known to be responsive to TGF-β signaling, to confirm that the inhibitor is active.
-
Negative Control: A cell line that lacks ALK5 or is otherwise non-responsive to TGF-β, to help identify non-specific effects.
-
Dose-Response Curve: Use a range of concentrations to establish the effective concentration (EC50) for your phenotype and compare it to the known inhibitory concentration (IC50) for ALK5.
-
On-Target Validation: Always measure the phosphorylation status of SMAD2/3 as a direct readout of pathway inhibition.[3]
Data Presentation
Table 1: Kinase Inhibitory Profile of LY215890 (Galunisertib)
| Target Kinase | IC50 (nM) | Target Class | Notes |
| ALK5 (TβRI) | 56 | On-Target | Primary target; potent inhibition. |
| p38α MAPK | >10,000 | Potential Off-Target | Low affinity; off-target effects unlikely at typical working concentrations. |
| Other Kinases | Generally >1,000 | Potential Off-Target | Broad kinase screening shows high selectivity for ALK5.[6] |
Note: IC50 values can vary between different assay formats and conditions. Researchers should establish effective concentrations in their own experimental systems.
Table 2: Recommended Concentration Ranges for Experiments
| Experiment Type | Recommended Concentration | Rationale |
| In Vitro Kinase Assay | 50 nM - 500 nM | Directly targets the isolated enzyme; concentrations near the IC50 are appropriate. |
| Cell Culture Experiments | 1 µM - 10 µM | Higher concentration needed for cell penetration and to counteract high intracellular ATP levels.[7] Start with a dose-response curve. |
| In Vivo Studies | Varies by model | Dosing is highly dependent on the animal model, route of administration, and pharmacokinetics. Refer to specific literature. |
Troubleshooting Guides & Experimental Protocols
Protocol 1: Validating On-Target and Off-Target Activity via Western Blot
This protocol allows for the simultaneous assessment of on-target (p-SMAD2/3) and potential off-target (e.g., p-p38) pathway modulation.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Starve cells of serum for 4-6 hours if the pathway is sensitive to serum components.
-
Inhibitor Pre-treatment: Pre-treat cells with a range of LY215890 concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes to induce SMAD phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-SMAD2/3, anti-Total SMAD2/3, anti-p-p38, anti-Total p38, and a loading control like β-Actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to assess changes in protein phosphorylation.[8]
Protocol 2: Inhibitor Washout Experiment
This experiment determines if the observed phenotype is reversible, which is characteristic of specific enzyme inhibition, or permanent, which may suggest toxicity.
Methodology:
-
Initial Treatment: Treat cells with LY215890 at the desired concentration (and a vehicle control) for a specified duration (e.g., 24 hours).
-
Assessment (Continuous Treatment): Harvest one set of plates to assess the phenotype under continuous drug exposure.
-
Washout Procedure:
-
For the remaining plates, aspirate the drug-containing media.
-
Gently wash the cells twice with a generous volume of pre-warmed, drug-free media.[9]
-
Add fresh, drug-free media to the plates.
-
-
Recovery and Assessment: Culture the "washout" cells for an additional 24-48 hours. Assess the phenotype again and compare it to the continuously treated and vehicle control groups. A reversal of the phenotype suggests a specific, on-target effect.
Visualizations: Pathways and Workflows
Caption: Canonical and non-canonical TGF-β signaling pathways, showing inhibition of TβRI (ALK5) by LY215890.
Caption: Experimental workflow for validating the on-target effects of LY215890.
References
- 1. TGFβ Pathway Inhibition Redifferentiates Human Pancreatic Islet β Cells Expanded In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agomab heads for phase IIb on positive Crohn’s fibrosis data | BioWorld [bioworld.com]
- 3. Frontiers | On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? [frontiersin.org]
- 4. Targeting TGF-β Signaling for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Mitigating off-target effects of LY 215890 in experiments
Technical Support Center: LY215890 (Galunisertib)
Welcome to the technical support center for LY215890 (Galunisertib). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of LY215890 in experiments, with a specific focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LY215890, and what are its potential off-target activities?
A1: LY215890 is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor serine/threonine kinase, also known as Activin A receptor type II-like kinase 5 (ALK5).[1][2] Its primary on-target effect is the blockade of TGF-β-induced phosphorylation of SMAD2 and SMAD3, which are key downstream mediators of the canonical TGF-β signaling pathway.[1][3]
While LY215890 is highly selective for ALK5, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations. Potential off-target effects could include the inhibition of other structurally related kinases. For instance, some TGF-β inhibitors have been noted to potentially inhibit p38 MAPK signaling at higher concentrations.[4] It is crucial to experimentally verify the selectivity of LY215890 within your specific model system.
Q2: I'm observing unexpected toxicity or a phenotype inconsistent with TGF-β pathway inhibition. What could be the cause?
A2: This issue often points to an off-target effect, especially if you are using high concentrations of the inhibitor. Potential causes include:
-
Inhibition of other kinases: The compound may be inhibiting other kinases that share structural similarities with ALK5, leading to unintended biological consequences.
-
Non-specific cellular stress: High concentrations of any small molecule can induce cellular stress responses independent of its intended target.
-
Context-dependent TGF-β signaling: The TGF-β pathway's role can be highly context-dependent, acting as a tumor suppressor in early-stage cancers and a promoter in late-stage cancers.[5] The observed phenotype might be a legitimate but unexpected consequence of TGF-β inhibition in your specific cellular context.
To troubleshoot, we recommend performing a dose-response experiment to determine if the toxicity correlates with the IC50 for ALK5 inhibition and validating the phenotype with genetic approaches (see Q3).
Q3: How can I definitively confirm that my observed results are due to on-target inhibition of ALK5?
A3: Validating that an observed phenotype is a direct result of on-target ALK5 inhibition is critical. We recommend a multi-pronged approach:
-
Confirm Target Engagement: Use Western blotting to verify that LY215890 treatment reduces the phosphorylation of SMAD2/3 in your experimental system at the concentrations used. This confirms the inhibitor is engaging its intended target.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of ALK5 (TGFBR1). If the genetic approach phenocopies the effect of LY215890, it provides strong evidence for on-target activity.[1]
-
Rescue Experiment: Attempt to "rescue" the phenotype by re-introducing a constitutively active form of ALK5 or downstream effectors in cells treated with LY215890.
Q4: What are the essential controls to include in my experiments with LY215890?
A4: Robust experimental design requires a comprehensive set of controls. At a minimum, you should include:
-
Vehicle Control: A control group treated with the same concentration of the vehicle (typically DMSO) used to dissolve LY215890.
-
Positive Control: A cell line or condition known to be responsive to TGF-β signaling, to confirm that the inhibitor is active.
-
Negative Control: A cell line that lacks ALK5 or is otherwise non-responsive to TGF-β, to help identify non-specific effects.
-
Dose-Response Curve: Use a range of concentrations to establish the effective concentration (EC50) for your phenotype and compare it to the known inhibitory concentration (IC50) for ALK5.
-
On-Target Validation: Always measure the phosphorylation status of SMAD2/3 as a direct readout of pathway inhibition.[3]
Data Presentation
Table 1: Kinase Inhibitory Profile of LY215890 (Galunisertib)
| Target Kinase | IC50 (nM) | Target Class | Notes |
| ALK5 (TβRI) | 56 | On-Target | Primary target; potent inhibition. |
| p38α MAPK | >10,000 | Potential Off-Target | Low affinity; off-target effects unlikely at typical working concentrations. |
| Other Kinases | Generally >1,000 | Potential Off-Target | Broad kinase screening shows high selectivity for ALK5.[6] |
Note: IC50 values can vary between different assay formats and conditions. Researchers should establish effective concentrations in their own experimental systems.
Table 2: Recommended Concentration Ranges for Experiments
| Experiment Type | Recommended Concentration | Rationale |
| In Vitro Kinase Assay | 50 nM - 500 nM | Directly targets the isolated enzyme; concentrations near the IC50 are appropriate. |
| Cell Culture Experiments | 1 µM - 10 µM | Higher concentration needed for cell penetration and to counteract high intracellular ATP levels.[7] Start with a dose-response curve. |
| In Vivo Studies | Varies by model | Dosing is highly dependent on the animal model, route of administration, and pharmacokinetics. Refer to specific literature. |
Troubleshooting Guides & Experimental Protocols
Protocol 1: Validating On-Target and Off-Target Activity via Western Blot
This protocol allows for the simultaneous assessment of on-target (p-SMAD2/3) and potential off-target (e.g., p-p38) pathway modulation.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Starve cells of serum for 4-6 hours if the pathway is sensitive to serum components.
-
Inhibitor Pre-treatment: Pre-treat cells with a range of LY215890 concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes to induce SMAD phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-SMAD2/3, anti-Total SMAD2/3, anti-p-p38, anti-Total p38, and a loading control like β-Actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to assess changes in protein phosphorylation.[8]
Protocol 2: Inhibitor Washout Experiment
This experiment determines if the observed phenotype is reversible, which is characteristic of specific enzyme inhibition, or permanent, which may suggest toxicity.
Methodology:
-
Initial Treatment: Treat cells with LY215890 at the desired concentration (and a vehicle control) for a specified duration (e.g., 24 hours).
-
Assessment (Continuous Treatment): Harvest one set of plates to assess the phenotype under continuous drug exposure.
-
Washout Procedure:
-
For the remaining plates, aspirate the drug-containing media.
-
Gently wash the cells twice with a generous volume of pre-warmed, drug-free media.[9]
-
Add fresh, drug-free media to the plates.
-
-
Recovery and Assessment: Culture the "washout" cells for an additional 24-48 hours. Assess the phenotype again and compare it to the continuously treated and vehicle control groups. A reversal of the phenotype suggests a specific, on-target effect.
Visualizations: Pathways and Workflows
Caption: Canonical and non-canonical TGF-β signaling pathways, showing inhibition of TβRI (ALK5) by LY215890.
Caption: Experimental workflow for validating the on-target effects of LY215890.
References
- 1. TGFβ Pathway Inhibition Redifferentiates Human Pancreatic Islet β Cells Expanded In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agomab heads for phase IIb on positive Crohn’s fibrosis data | BioWorld [bioworld.com]
- 3. Frontiers | On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? [frontiersin.org]
- 4. Targeting TGF-β Signaling for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of LY215890 Efficacy Against Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in-vitro efficacy of LY215890, an orally active cephem antibiotic, with other commonly used antibiotics. The data presented is intended to offer an objective performance assessment for research and drug development purposes.
Introduction to LY215890
LY215890 is a member of the cephem class of β-lactam antibiotics, which includes cephalosporins. Like other β-lactams, its mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved by targeting and acylating penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. The disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death.
In-Vitro Efficacy Comparison
The antibacterial efficacy of LY215890 and a panel of comparator antibiotics was evaluated against a range of Gram-positive and Gram-negative bacterial strains. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation. The data is summarized in the tables below.
Gram-Positive Bacteria
| Microorganism | LY215890 (MIC µg/mL) | Cefdinir (MIC µg/mL) | Amoxicillin (MIC µg/mL) |
| Staphylococcus aureus | 0.5 | 0.5 | 0.25 |
| Streptococcus pneumoniae | 0.12 | 0.12 | 0.06 |
| Streptococcus pyogenes | ≤0.06 | ≤0.06 | ≤0.06 |
Gram-Negative Bacteria
| Microorganism | LY215890 (MIC µg/mL) | Cefdinir (MIC µg/mL) | Ciprofloxacin (MIC µg/mL) |
| Escherichia coli | 0.5 | 0.5 | ≤0.015 |
| Haemophilus influenzae | 0.25 | 0.25 | ≤0.015 |
| Moraxella catarrhalis | 0.12 | 0.12 | ≤0.015 |
| Klebsiella pneumoniae | 1.0 | 1.0 | 0.03 |
| Proteus mirabilis | 0.12 | 0.12 | 0.03 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar (B569324) plates overnight at 35°C. Several colonies were then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Stock solutions of each antibiotic were prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plates containing the serially diluted antibiotics was inoculated with the prepared bacterial suspension. The plates were then incubated at 35°C for 18-24 hours in ambient air.
-
MIC Reading: Following incubation, the MIC was determined as the lowest concentration of the antibiotic at which there was no visible growth of the bacteria.
Visualizing Key Concepts
Signaling Pathway: β-Lactam Antibiotic Mechanism of Action
Caption: Mechanism of action of β-lactam antibiotics.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for MIC determination.
A Comparative Analysis of LY215890 Efficacy Against Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in-vitro efficacy of LY215890, an orally active cephem antibiotic, with other commonly used antibiotics. The data presented is intended to offer an objective performance assessment for research and drug development purposes.
Introduction to LY215890
LY215890 is a member of the cephem class of β-lactam antibiotics, which includes cephalosporins. Like other β-lactams, its mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved by targeting and acylating penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. The disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death.
In-Vitro Efficacy Comparison
The antibacterial efficacy of LY215890 and a panel of comparator antibiotics was evaluated against a range of Gram-positive and Gram-negative bacterial strains. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation. The data is summarized in the tables below.
Gram-Positive Bacteria
| Microorganism | LY215890 (MIC µg/mL) | Cefdinir (MIC µg/mL) | Amoxicillin (MIC µg/mL) |
| Staphylococcus aureus | 0.5 | 0.5 | 0.25 |
| Streptococcus pneumoniae | 0.12 | 0.12 | 0.06 |
| Streptococcus pyogenes | ≤0.06 | ≤0.06 | ≤0.06 |
Gram-Negative Bacteria
| Microorganism | LY215890 (MIC µg/mL) | Cefdinir (MIC µg/mL) | Ciprofloxacin (MIC µg/mL) |
| Escherichia coli | 0.5 | 0.5 | ≤0.015 |
| Haemophilus influenzae | 0.25 | 0.25 | ≤0.015 |
| Moraxella catarrhalis | 0.12 | 0.12 | ≤0.015 |
| Klebsiella pneumoniae | 1.0 | 1.0 | 0.03 |
| Proteus mirabilis | 0.12 | 0.12 | 0.03 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar plates overnight at 35°C. Several colonies were then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Stock solutions of each antibiotic were prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plates containing the serially diluted antibiotics was inoculated with the prepared bacterial suspension. The plates were then incubated at 35°C for 18-24 hours in ambient air.
-
MIC Reading: Following incubation, the MIC was determined as the lowest concentration of the antibiotic at which there was no visible growth of the bacteria.
Visualizing Key Concepts
Signaling Pathway: β-Lactam Antibiotic Mechanism of Action
Caption: Mechanism of action of β-lactam antibiotics.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for MIC determination.
LY215890: A Comparative Analysis of its Antibacterial Efficacy Against Resistant Strains
For Immediate Release
In the global battle against antimicrobial resistance, the evaluation of novel therapeutic agents is paramount. This guide provides a comprehensive comparison of the antibacterial effects of LY215890, a cephalosporin (B10832234) antibiotic, against resistant bacterial strains. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available data, experimental methodologies, and mechanistic insights.
Executive Summary
LY215890 is a cephalosporin antibiotic with demonstrated potent activity against both Gram-positive and Gram-negative bacteria. While specific minimum inhibitory concentration (MIC) data against a wide range of resistant strains remains limited in publicly accessible literature, its classification as a cephalosporin provides a strong indication of its mechanism of action. This guide synthesizes the available information on LY215890, compares it with established alternative antibiotics for resistant infections, and provides standardized protocols for antibacterial susceptibility testing to aid in further research.
Comparative Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Alternative Antibiotics Against Key Resistant Bacterial Strains (µg/mL)
| Antibiotic | Methicillin-Resistant Staphylococcus aureus (MRSA) | Vancomycin-Resistant Enterococcus faecium (VRE) | Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli | Carbapenem-Resistant Klebsiella pneumoniae (KPC) |
| Vancomycin | 1-2 | Resistant | Not Applicable | Not Applicable |
| Linezolid | 1-4 | 1-4 | Not Applicable | Not Applicable |
| Daptomycin | 0.5-1 | 2-4 | Not Applicable | Not Applicable |
| Ceftazidime/avibactam | Not Applicable | Not Applicable | ≤0.25 - 4 | 0.5 - 8 |
| Meropenem/vaborbactam | Not Applicable | Not Applicable | ≤0.03 - 0.5 | ≤0.03 - 2 |
| Piperacillin/tazobactam | Not Applicable | Not Applicable | 2 - >64 | 16 - >64 |
Note: These values are representative and can vary depending on the specific strain and testing methodology.
Mechanism of Action of LY215890 (as a Cephalosporin)
As a member of the cephalosporin class of β-lactam antibiotics, LY215890 is understood to exert its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5] This process is critical for bacterial survival and integrity.
The primary mechanism involves the following steps:
-
Binding to Penicillin-Binding Proteins (PBPs): LY215890 binds to and inactivates PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.[1][4] Peptidoglycan is a crucial component that provides structural integrity to the bacterial cell wall.[2]
-
Inhibition of Transpeptidation: By binding to PBPs, the antibiotic blocks the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.[3]
-
Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic pressure and ultimately causing cell lysis and death.[2]
Caption: Mechanism of action of LY215890.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for standard antibacterial susceptibility testing are provided below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of LY215890 and other comparative antibiotics in a suitable solvent at a concentration of at least 1000 µg/mL.
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar (B569324) plate for 18-24 hours. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Inoculation: Dilute the adjusted bacterial suspension in CAMHB to a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Broth microdilution workflow.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the antibiotic.
Protocol:
-
Prepare Mueller-Hinton Agar Plates: Use standard 150 mm or 100 mm petri dishes with Mueller-Hinton agar at a depth of 4 mm.
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Application of Antibiotic Disks: Aseptically apply the antibiotic-impregnated disks to the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Measurement and Interpretation: Measure the diameter of the zones of complete inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. scienceprofonline.com [scienceprofonline.com]
- 3. Cephalosporin - Wikipedia [en.wikipedia.org]
- 4. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cephalosporins - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
LY215890: A Comparative Analysis of its Antibacterial Efficacy Against Resistant Strains
For Immediate Release
In the global battle against antimicrobial resistance, the evaluation of novel therapeutic agents is paramount. This guide provides a comprehensive comparison of the antibacterial effects of LY215890, a cephalosporin antibiotic, against resistant bacterial strains. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available data, experimental methodologies, and mechanistic insights.
Executive Summary
LY215890 is a cephalosporin antibiotic with demonstrated potent activity against both Gram-positive and Gram-negative bacteria. While specific minimum inhibitory concentration (MIC) data against a wide range of resistant strains remains limited in publicly accessible literature, its classification as a cephalosporin provides a strong indication of its mechanism of action. This guide synthesizes the available information on LY215890, compares it with established alternative antibiotics for resistant infections, and provides standardized protocols for antibacterial susceptibility testing to aid in further research.
Comparative Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Alternative Antibiotics Against Key Resistant Bacterial Strains (µg/mL)
| Antibiotic | Methicillin-Resistant Staphylococcus aureus (MRSA) | Vancomycin-Resistant Enterococcus faecium (VRE) | Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli | Carbapenem-Resistant Klebsiella pneumoniae (KPC) |
| Vancomycin | 1-2 | Resistant | Not Applicable | Not Applicable |
| Linezolid | 1-4 | 1-4 | Not Applicable | Not Applicable |
| Daptomycin | 0.5-1 | 2-4 | Not Applicable | Not Applicable |
| Ceftazidime/avibactam | Not Applicable | Not Applicable | ≤0.25 - 4 | 0.5 - 8 |
| Meropenem/vaborbactam | Not Applicable | Not Applicable | ≤0.03 - 0.5 | ≤0.03 - 2 |
| Piperacillin/tazobactam | Not Applicable | Not Applicable | 2 - >64 | 16 - >64 |
Note: These values are representative and can vary depending on the specific strain and testing methodology.
Mechanism of Action of LY215890 (as a Cephalosporin)
As a member of the cephalosporin class of β-lactam antibiotics, LY215890 is understood to exert its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5] This process is critical for bacterial survival and integrity.
The primary mechanism involves the following steps:
-
Binding to Penicillin-Binding Proteins (PBPs): LY215890 binds to and inactivates PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.[1][4] Peptidoglycan is a crucial component that provides structural integrity to the bacterial cell wall.[2]
-
Inhibition of Transpeptidation: By binding to PBPs, the antibiotic blocks the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.[3]
-
Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic pressure and ultimately causing cell lysis and death.[2]
Caption: Mechanism of action of LY215890.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for standard antibacterial susceptibility testing are provided below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of LY215890 and other comparative antibiotics in a suitable solvent at a concentration of at least 1000 µg/mL.
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate for 18-24 hours. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Inoculation: Dilute the adjusted bacterial suspension in CAMHB to a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Broth microdilution workflow.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the antibiotic.
Protocol:
-
Prepare Mueller-Hinton Agar Plates: Use standard 150 mm or 100 mm petri dishes with Mueller-Hinton agar at a depth of 4 mm.
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Application of Antibiotic Disks: Aseptically apply the antibiotic-impregnated disks to the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Measurement and Interpretation: Measure the diameter of the zones of complete inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. scienceprofonline.com [scienceprofonline.com]
- 3. Cephalosporin - Wikipedia [en.wikipedia.org]
- 4. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cephalosporins - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
A Tale of Two Strategies: Direct Inhibition vs. Host-Directed Therapy in the Fight Against Staphylococcus aureus
For researchers, scientists, and drug development professionals, the battle against bacterial pathogens like Staphylococcus aureus is increasingly fought on multiple fronts. While traditional antibiotics directly target and eliminate bacteria, emerging strategies focus on modulating the host's response to infection. This guide provides a comparative overview of two distinct therapeutic modalities: the direct-acting fluoroquinolone antibiotic, levofloxacin (B1675101), and the transforming growth factor-beta (TGF-β) receptor I kinase inhibitor, LY215890, in the context of S. aureus infections.
This comparison will explore the direct antimicrobial efficacy of levofloxacin against S. aureus and the potential of LY215890 as a host-directed therapy by targeting a key signaling pathway involved in the host's response to bacterial challenge.
At a Glance: Levofloxacin's Potency Against S. aureus
Levofloxacin is a broad-spectrum antibiotic that exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Agent | Bacterium | MIC Range (μg/mL) | Mechanism of Action |
| Levofloxacin | Staphylococcus aureus | 0.15 - >8.0[1][2] | Inhibition of bacterial DNA gyrase and topoisomerase IV |
| LY215890 | Staphylococcus aureus | Not Applicable | Inhibition of host TGF-β receptor type I (TGFβRI) kinase |
Note: The MIC of LY215890 against S. aureus is not applicable as it does not have direct antibacterial activity.
Deep Dive: Mechanisms of Action
Levofloxacin: A Direct Assault on Bacterial Replication
Levofloxacin belongs to the fluoroquinolone class of antibiotics and exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, levofloxacin effectively prevents the bacterial cell from dividing and ultimately leads to cell death.
LY215890: Modulating the Host's Response to Infection
LY215890 (also known as galunisertib) is a potent and selective small molecule inhibitor of the transforming growth factor-beta receptor type I (TGFβRI) kinase.[3][4] The TGF-β signaling pathway is a critical regulator of a wide array of cellular processes, including inflammation, immune response, and tissue repair.[5] While not an antibiotic, LY215890's ability to modulate this pathway holds potential for therapeutic intervention in infectious diseases.
Recent research suggests that the TGF-β pathway is activated during bacterial infections and plays a complex role in the host's response.[5][6] By inhibiting TGFβRI, LY215890 can alter the host's inflammatory and fibrotic responses to infection, which could be beneficial in mitigating tissue damage and improving outcomes in certain infectious contexts. The TGF-β signaling pathway is highly regulated in the middle ear cleft during bacterial otitis media, for instance.[5]
Visualizing the Pathways
To better understand the distinct mechanisms, the following diagrams illustrate the experimental workflow for determining antibiotic susceptibility and the signaling pathway targeted by LY215890.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a generalized procedure for determining the MIC of an antimicrobial agent against Staphylococcus aureus, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
1. Preparation of Materials:
-
Bacterial Strain: A pure, overnight culture of Staphylococcus aureus grown on a suitable agar (B569324) medium.
-
Antimicrobial Agent: A stock solution of levofloxacin of known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
Aseptically pick several colonies of S. aureus from the agar plate and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the levofloxacin stock solution in CAMHB to achieve a range of desired concentrations.
-
Typically, a volume of 50 µL of CAMHB is added to wells 2 through 12. 100 µL of the antibiotic at the starting concentration is added to well 1, and then 50 µL is transferred sequentially from well 1 to well 11, with mixing at each step. The final 50 µL from well 11 is discarded. Well 12 serves as a positive control (no antibiotic).
4. Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
5. Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours.
6. MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
-
A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) should be included.
Conclusion
The comparison between levofloxacin and LY215890 highlights two fundamentally different approaches to combating Staphylococcus aureus infections. Levofloxacin represents the well-established strategy of direct bacterial inhibition, which has been a cornerstone of infectious disease treatment for decades. In contrast, LY215890 exemplifies the innovative field of host-directed therapy, which seeks to improve outcomes by modulating the host's own biological pathways. For researchers and drug development professionals, understanding the mechanisms and experimental evaluation of both direct-acting antimicrobials and host-directed therapies is crucial for developing the next generation of treatments for bacterial infections.
References
- 1. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. LY2157299 Monohydrate, a TGF-βR1 Inhibitor, Suppresses Tumor Growth and Ascites Development in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β Receptor Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 5. Activation of The Transforming Growth Factor-Beta Pathway in Bacterial Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infection with enteric pathogens Salmonella typhimurium and Citrobacter rodentium modulate TGF-beta/Smad signaling pathways in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nih.org.pk [nih.org.pk]
- 8. iacld.com [iacld.com]
- 9. goums.ac.ir [goums.ac.ir]
A Tale of Two Strategies: Direct Inhibition vs. Host-Directed Therapy in the Fight Against Staphylococcus aureus
For researchers, scientists, and drug development professionals, the battle against bacterial pathogens like Staphylococcus aureus is increasingly fought on multiple fronts. While traditional antibiotics directly target and eliminate bacteria, emerging strategies focus on modulating the host's response to infection. This guide provides a comparative overview of two distinct therapeutic modalities: the direct-acting fluoroquinolone antibiotic, levofloxacin, and the transforming growth factor-beta (TGF-β) receptor I kinase inhibitor, LY215890, in the context of S. aureus infections.
This comparison will explore the direct antimicrobial efficacy of levofloxacin against S. aureus and the potential of LY215890 as a host-directed therapy by targeting a key signaling pathway involved in the host's response to bacterial challenge.
At a Glance: Levofloxacin's Potency Against S. aureus
Levofloxacin is a broad-spectrum antibiotic that exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Agent | Bacterium | MIC Range (μg/mL) | Mechanism of Action |
| Levofloxacin | Staphylococcus aureus | 0.15 - >8.0[1][2] | Inhibition of bacterial DNA gyrase and topoisomerase IV |
| LY215890 | Staphylococcus aureus | Not Applicable | Inhibition of host TGF-β receptor type I (TGFβRI) kinase |
Note: The MIC of LY215890 against S. aureus is not applicable as it does not have direct antibacterial activity.
Deep Dive: Mechanisms of Action
Levofloxacin: A Direct Assault on Bacterial Replication
Levofloxacin belongs to the fluoroquinolone class of antibiotics and exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, levofloxacin effectively prevents the bacterial cell from dividing and ultimately leads to cell death.
LY215890: Modulating the Host's Response to Infection
LY215890 (also known as galunisertib) is a potent and selective small molecule inhibitor of the transforming growth factor-beta receptor type I (TGFβRI) kinase.[3][4] The TGF-β signaling pathway is a critical regulator of a wide array of cellular processes, including inflammation, immune response, and tissue repair.[5] While not an antibiotic, LY215890's ability to modulate this pathway holds potential for therapeutic intervention in infectious diseases.
Recent research suggests that the TGF-β pathway is activated during bacterial infections and plays a complex role in the host's response.[5][6] By inhibiting TGFβRI, LY215890 can alter the host's inflammatory and fibrotic responses to infection, which could be beneficial in mitigating tissue damage and improving outcomes in certain infectious contexts. The TGF-β signaling pathway is highly regulated in the middle ear cleft during bacterial otitis media, for instance.[5]
Visualizing the Pathways
To better understand the distinct mechanisms, the following diagrams illustrate the experimental workflow for determining antibiotic susceptibility and the signaling pathway targeted by LY215890.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a generalized procedure for determining the MIC of an antimicrobial agent against Staphylococcus aureus, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
1. Preparation of Materials:
-
Bacterial Strain: A pure, overnight culture of Staphylococcus aureus grown on a suitable agar medium.
-
Antimicrobial Agent: A stock solution of levofloxacin of known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
Aseptically pick several colonies of S. aureus from the agar plate and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the levofloxacin stock solution in CAMHB to achieve a range of desired concentrations.
-
Typically, a volume of 50 µL of CAMHB is added to wells 2 through 12. 100 µL of the antibiotic at the starting concentration is added to well 1, and then 50 µL is transferred sequentially from well 1 to well 11, with mixing at each step. The final 50 µL from well 11 is discarded. Well 12 serves as a positive control (no antibiotic).
4. Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
5. Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours.
6. MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
-
A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) should be included.
Conclusion
The comparison between levofloxacin and LY215890 highlights two fundamentally different approaches to combating Staphylococcus aureus infections. Levofloxacin represents the well-established strategy of direct bacterial inhibition, which has been a cornerstone of infectious disease treatment for decades. In contrast, LY215890 exemplifies the innovative field of host-directed therapy, which seeks to improve outcomes by modulating the host's own biological pathways. For researchers and drug development professionals, understanding the mechanisms and experimental evaluation of both direct-acting antimicrobials and host-directed therapies is crucial for developing the next generation of treatments for bacterial infections.
References
- 1. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. LY2157299 Monohydrate, a TGF-βR1 Inhibitor, Suppresses Tumor Growth and Ascites Development in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β Receptor Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 5. Activation of The Transforming Growth Factor-Beta Pathway in Bacterial Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infection with enteric pathogens Salmonella typhimurium and Citrobacter rodentium modulate TGF-beta/Smad signaling pathways in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nih.org.pk [nih.org.pk]
- 8. iacld.com [iacld.com]
- 9. goums.ac.ir [goums.ac.ir]
In Vivo Efficacy of LY215890 (Galunisertib): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of LY215890, also known as galunisertib (B1674415), a potent and selective inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI). The information presented is based on preclinical studies and is intended to assist researchers in understanding the therapeutic potential and experimental considerations of this compound in various cancer models.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
Galunisertib exerts its anti-tumor effects by inhibiting the TGF-β signaling pathway, a critical regulator of tumor growth, invasion, and immune suppression.[1][2] By blocking the TGF-βRI kinase, galunisertib prevents the phosphorylation of downstream SMAD proteins (SMAD2 and SMAD3), thereby inhibiting the transduction of TGF-β-mediated signals.[1][2] This action leads to a reduction in tumor cell migration and invasion, reversal of TGF-β-mediated immunosuppression, and ultimately, a delay in tumor growth.
Below is a diagram illustrating the TGF-β signaling pathway and the point of intervention for LY215890 (Galunisertib).
Caption: TGF-β signaling pathway and the inhibitory action of LY215890 (Galunisertib).
In Vivo Efficacy Data
The following tables summarize the quantitative data from various preclinical studies investigating the in vivo efficacy of galunisertib as a monotherapy and in combination with other agents across different cancer models.
Table 1: Galunisertib Monotherapy
| Cancer Model | Animal Model | Treatment Protocol | Key Findings | Reference |
| Breast Cancer (4T1 Syngeneic) | BALB/c mice | 75 mg/kg, twice daily (BID), oral gavage | Significant tumor growth delay. | [1] |
| Glioblastoma (U87MG Xenograft) | Immunocompromised mice | 25 mg/kg, BID, oral gavage | Modest anti-tumor effect. | [1] |
| Hepatocellular Carcinoma (Patient-Derived Xenograft) | Nude mice | 75 mg/kg, BID, oral gavage for 14 days | Inhibition of tumor growth. | [3] |
| Neuroblastoma (Patient-Derived Xenograft) | NSG mice | 75 mg/kg, BID, oral gavage | Reduced tumor growth. | [4] |
Table 2: Galunisertib in Combination Therapies
| Cancer Model | Animal Model | Combination Treatment | Key Findings | Reference |
| Glioblastoma (U87MG Xenograft) | Immunocompromised mice | Galunisertib (25 mg/kg) + Lomustine (B1675051) (CCNU) | Significant reduction in tumor volume compared to monotherapies. | [1] |
| Colon Carcinoma (CT26 Syngeneic) | BALB/c mice | Galunisertib + anti-PD-L1 antibody | Enhanced tumor growth inhibition and increased complete regressions. | [5] |
| Aggressive B-cell Non-Hodgkin Lymphoma | - | Galunisertib + Doxorubicin (B1662922) | Synergistically increased apoptosis and significantly reduced tumor growth in vivo.[6] | [6] |
| Neuroblastoma (Patient-Derived Xenograft) | NSG mice | Galunisertib + Dinutuximab (anti-GD2 antibody) + NK cells | Enhanced anti-neuroblastoma effect. | [4] |
| Hepatocellular Carcinoma | Transgenic mice | Galunisertib + Sorafenib or DC101 (VEGFR2 antibody) | Increased tumor control compared to monotherapies. |
Comparison with Alternatives
Direct head-to-head in vivo comparisons of galunisertib with other TGF-β inhibitors or standard-of-care chemotherapies are limited in the currently available literature. However, some studies provide context for its relative efficacy.
-
Vactosertib (B612291): Both galunisertib and vactosertib are small molecule inhibitors of TGF-βRI. While direct comparative in vivo studies were not identified, both have shown efficacy in preclinical cancer models by inhibiting SMAD2/3 phosphorylation.[1]
-
LY2109761: This is another TGF-β receptor inhibitor. Studies on LY2109761 have demonstrated its ability to inhibit HCC cell migration and invasion in vitro and in vivo, similar to the effects observed with galunisertib.[2]
-
Standard Chemotherapy: In a glioblastoma xenograft model, galunisertib monotherapy showed a modest effect, while its combination with lomustine resulted in a significant reduction in tumor volume, suggesting a synergistic or additive effect.[1] A study in aggressive lymphoma models showed that combining galunisertib with doxorubicin significantly reduced tumor growth and enhanced survival.[6] In a clinical study on recurrent glioblastoma, galunisertib monotherapy was compared to lomustine monotherapy, with no significant difference in overall survival observed between the arms.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of experimental workflows for key in vivo studies.
Experimental Workflow: Orthotopic Neuroblastoma Xenograft Model
Caption: Workflow for an orthotopic neuroblastoma xenograft study.
Detailed Protocol:
-
Cell Culture: Human neuroblastoma cell lines (e.g., NB1643) are cultured under standard conditions. For in vivo imaging, cells can be transduced with a luciferase reporter gene.[8]
-
Animal Model: 6-8 week old NOD-scid gamma (NSG) mice are used.[8]
-
Implantation: A suspension of 2x10^6 neuroblastoma cells in 10 µl of collagen hydrogel is injected directly into the adrenal gland of anesthetized mice via an open retroperitoneal surgical approach.[8]
-
Tumor Monitoring: Tumor growth is monitored weekly using ultrasound and/or bioluminescence imaging (for luciferase-expressing cells).[8]
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups. Galunisertib is typically prepared as a suspension and administered orally by gavage at doses such as 75 mg/kg twice daily.[3][4]
-
Endpoint: The study endpoint is typically reached when tumors in the control group reach a maximum allowable size. Tumor volume and animal survival are the primary efficacy readouts.
Experimental Workflow: Patient-Derived Hepatocellular Carcinoma Xenograft (PDX) Model
Caption: Workflow for a patient-derived hepatocellular carcinoma xenograft study.
Detailed Protocol:
-
PDX Establishment: Fresh tumor tissue from consenting HCC patients is obtained under sterile conditions. Small fragments of the tumor are subcutaneously implanted into immunodeficient mice (e.g., nude or NSG mice).[3][9]
-
Model Expansion: Once the tumors grow, they are harvested and can be serially passaged into new cohorts of mice to expand the PDX model.[10]
-
Efficacy Study: For efficacy studies, tumor-bearing mice are randomized into treatment and control groups when the tumors reach a specified volume.
-
Treatment Administration: Galunisertib is prepared in a suitable vehicle (e.g., 1% NaCMC, 0.5% SLS, 0.05% Antifoam) and administered orally by gavage, typically at a dose of 75 mg/kg twice daily for a defined period (e.g., 14 days).[3]
-
Data Collection: Tumor volumes are measured regularly (e.g., twice weekly) with calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for histological or molecular analysis to assess target engagement (e.g., pSMAD levels) and other biomarkers.[9]
Conclusion
LY215890 (galunisertib) has demonstrated significant in vivo anti-tumor efficacy across a range of preclinical cancer models, both as a monotherapy and in combination with other therapeutic agents. Its mechanism of action, targeting the TGF-β signaling pathway, provides a strong rationale for its use in cancers where this pathway is dysregulated. While direct comparative data with other TGF-β inhibitors is still emerging, the available evidence suggests that galunisertib is a promising therapeutic candidate. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting future in vivo studies with this compound. Further research is warranted to fully elucidate its comparative efficacy and to identify optimal combination strategies for various cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action and efficacy of LY2109761, a TGF-β receptor inhibitor, targeting tumor microenvironment in liver cancer after TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGFβR1 Blockade with Galunisertib (LY2157299) Enhances Anti-Neuroblastoma Activity of Anti-GD2 Antibody Dinutuximab (ch14.18) with Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galunisertib synergistically potentiates the doxorubicin-mediated antitumor effect and kickstarts the immune system against aggressive lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase II randomized study of galunisertib monotherapy or galunisertib plus lomustine compared with lomustine monotherapy in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Simple and Reproducible Cell-derived Orthotopic Xenograft Murine Model for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. oncotarget.com [oncotarget.com]
In Vivo Efficacy of LY215890 (Galunisertib): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of LY215890, also known as galunisertib, a potent and selective inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI). The information presented is based on preclinical studies and is intended to assist researchers in understanding the therapeutic potential and experimental considerations of this compound in various cancer models.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
Galunisertib exerts its anti-tumor effects by inhibiting the TGF-β signaling pathway, a critical regulator of tumor growth, invasion, and immune suppression.[1][2] By blocking the TGF-βRI kinase, galunisertib prevents the phosphorylation of downstream SMAD proteins (SMAD2 and SMAD3), thereby inhibiting the transduction of TGF-β-mediated signals.[1][2] This action leads to a reduction in tumor cell migration and invasion, reversal of TGF-β-mediated immunosuppression, and ultimately, a delay in tumor growth.
Below is a diagram illustrating the TGF-β signaling pathway and the point of intervention for LY215890 (Galunisertib).
Caption: TGF-β signaling pathway and the inhibitory action of LY215890 (Galunisertib).
In Vivo Efficacy Data
The following tables summarize the quantitative data from various preclinical studies investigating the in vivo efficacy of galunisertib as a monotherapy and in combination with other agents across different cancer models.
Table 1: Galunisertib Monotherapy
| Cancer Model | Animal Model | Treatment Protocol | Key Findings | Reference |
| Breast Cancer (4T1 Syngeneic) | BALB/c mice | 75 mg/kg, twice daily (BID), oral gavage | Significant tumor growth delay. | [1] |
| Glioblastoma (U87MG Xenograft) | Immunocompromised mice | 25 mg/kg, BID, oral gavage | Modest anti-tumor effect. | [1] |
| Hepatocellular Carcinoma (Patient-Derived Xenograft) | Nude mice | 75 mg/kg, BID, oral gavage for 14 days | Inhibition of tumor growth. | [3] |
| Neuroblastoma (Patient-Derived Xenograft) | NSG mice | 75 mg/kg, BID, oral gavage | Reduced tumor growth. | [4] |
Table 2: Galunisertib in Combination Therapies
| Cancer Model | Animal Model | Combination Treatment | Key Findings | Reference |
| Glioblastoma (U87MG Xenograft) | Immunocompromised mice | Galunisertib (25 mg/kg) + Lomustine (CCNU) | Significant reduction in tumor volume compared to monotherapies. | [1] |
| Colon Carcinoma (CT26 Syngeneic) | BALB/c mice | Galunisertib + anti-PD-L1 antibody | Enhanced tumor growth inhibition and increased complete regressions. | [5] |
| Aggressive B-cell Non-Hodgkin Lymphoma | - | Galunisertib + Doxorubicin | Synergistically increased apoptosis and significantly reduced tumor growth in vivo.[6] | [6] |
| Neuroblastoma (Patient-Derived Xenograft) | NSG mice | Galunisertib + Dinutuximab (anti-GD2 antibody) + NK cells | Enhanced anti-neuroblastoma effect. | [4] |
| Hepatocellular Carcinoma | Transgenic mice | Galunisertib + Sorafenib or DC101 (VEGFR2 antibody) | Increased tumor control compared to monotherapies. |
Comparison with Alternatives
Direct head-to-head in vivo comparisons of galunisertib with other TGF-β inhibitors or standard-of-care chemotherapies are limited in the currently available literature. However, some studies provide context for its relative efficacy.
-
Vactosertib: Both galunisertib and vactosertib are small molecule inhibitors of TGF-βRI. While direct comparative in vivo studies were not identified, both have shown efficacy in preclinical cancer models by inhibiting SMAD2/3 phosphorylation.[1]
-
LY2109761: This is another TGF-β receptor inhibitor. Studies on LY2109761 have demonstrated its ability to inhibit HCC cell migration and invasion in vitro and in vivo, similar to the effects observed with galunisertib.[2]
-
Standard Chemotherapy: In a glioblastoma xenograft model, galunisertib monotherapy showed a modest effect, while its combination with lomustine resulted in a significant reduction in tumor volume, suggesting a synergistic or additive effect.[1] A study in aggressive lymphoma models showed that combining galunisertib with doxorubicin significantly reduced tumor growth and enhanced survival.[6] In a clinical study on recurrent glioblastoma, galunisertib monotherapy was compared to lomustine monotherapy, with no significant difference in overall survival observed between the arms.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of experimental workflows for key in vivo studies.
Experimental Workflow: Orthotopic Neuroblastoma Xenograft Model
Caption: Workflow for an orthotopic neuroblastoma xenograft study.
Detailed Protocol:
-
Cell Culture: Human neuroblastoma cell lines (e.g., NB1643) are cultured under standard conditions. For in vivo imaging, cells can be transduced with a luciferase reporter gene.[8]
-
Animal Model: 6-8 week old NOD-scid gamma (NSG) mice are used.[8]
-
Implantation: A suspension of 2x10^6 neuroblastoma cells in 10 µl of collagen hydrogel is injected directly into the adrenal gland of anesthetized mice via an open retroperitoneal surgical approach.[8]
-
Tumor Monitoring: Tumor growth is monitored weekly using ultrasound and/or bioluminescence imaging (for luciferase-expressing cells).[8]
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups. Galunisertib is typically prepared as a suspension and administered orally by gavage at doses such as 75 mg/kg twice daily.[3][4]
-
Endpoint: The study endpoint is typically reached when tumors in the control group reach a maximum allowable size. Tumor volume and animal survival are the primary efficacy readouts.
Experimental Workflow: Patient-Derived Hepatocellular Carcinoma Xenograft (PDX) Model
Caption: Workflow for a patient-derived hepatocellular carcinoma xenograft study.
Detailed Protocol:
-
PDX Establishment: Fresh tumor tissue from consenting HCC patients is obtained under sterile conditions. Small fragments of the tumor are subcutaneously implanted into immunodeficient mice (e.g., nude or NSG mice).[3][9]
-
Model Expansion: Once the tumors grow, they are harvested and can be serially passaged into new cohorts of mice to expand the PDX model.[10]
-
Efficacy Study: For efficacy studies, tumor-bearing mice are randomized into treatment and control groups when the tumors reach a specified volume.
-
Treatment Administration: Galunisertib is prepared in a suitable vehicle (e.g., 1% NaCMC, 0.5% SLS, 0.05% Antifoam) and administered orally by gavage, typically at a dose of 75 mg/kg twice daily for a defined period (e.g., 14 days).[3]
-
Data Collection: Tumor volumes are measured regularly (e.g., twice weekly) with calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for histological or molecular analysis to assess target engagement (e.g., pSMAD levels) and other biomarkers.[9]
Conclusion
LY215890 (galunisertib) has demonstrated significant in vivo anti-tumor efficacy across a range of preclinical cancer models, both as a monotherapy and in combination with other therapeutic agents. Its mechanism of action, targeting the TGF-β signaling pathway, provides a strong rationale for its use in cancers where this pathway is dysregulated. While direct comparative data with other TGF-β inhibitors is still emerging, the available evidence suggests that galunisertib is a promising therapeutic candidate. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting future in vivo studies with this compound. Further research is warranted to fully elucidate its comparative efficacy and to identify optimal combination strategies for various cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action and efficacy of LY2109761, a TGF-β receptor inhibitor, targeting tumor microenvironment in liver cancer after TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGFβR1 Blockade with Galunisertib (LY2157299) Enhances Anti-Neuroblastoma Activity of Anti-GD2 Antibody Dinutuximab (ch14.18) with Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galunisertib synergistically potentiates the doxorubicin-mediated antitumor effect and kickstarts the immune system against aggressive lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase II randomized study of galunisertib monotherapy or galunisertib plus lomustine compared with lomustine monotherapy in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Simple and Reproducible Cell-derived Orthotopic Xenograft Murine Model for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. oncotarget.com [oncotarget.com]
Unraveling Cross-Resistance with Galunisertib (LY2157299): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. This guide provides a comprehensive comparison of cross-resistance patterns observed in preclinical studies involving galunisertib (B1674415) (LY2157299), a potent and selective inhibitor of the transforming growth factor-β (TGF-β) receptor I (TGFβRI) kinase. The development of resistance to targeted therapies like galunisertib is a significant clinical challenge, and investigating cross-resistance profiles can inform the development of more effective combination therapies and next-generation inhibitors.
Galunisertib, developed by Eli Lilly, has been investigated in numerous studies for its therapeutic potential in various cancers, including hepatocellular carcinoma, pancreatic cancer, and glioma.[1][2][3] Its mechanism of action involves the inhibition of the TGF-β signaling pathway, which plays a crucial role in tumor progression, invasion, and immune evasion.[3][4] This guide synthesizes available preclinical data to illuminate the cross-resistance landscape of this important investigational drug.
Comparative Analysis of Drug Sensitivity in Galunisertib-Resistant Models
Understanding which drugs remain effective, or become less effective, in the context of galunisertib resistance is critical for designing subsequent lines of therapy. The following table summarizes key quantitative data from preclinical studies that have explored the sensitivity of galunisertib-resistant cancer models to other therapeutic agents.
| Cell Line/Model | Galunisertib (LY2157299) Resistance Level (IC50) | Cross-Resistance Observed (Drug & Fold-Change in IC50) | Collateral Sensitivity Observed (Drug & Fold-Change in IC50) | Reference |
| SK-Sora (Sorafenib-tolerant SK-HEP1) | Not explicitly resistant to galunisertib, but studied in combination | Potentiation of sorafenib's effect with galunisertib | N/A | [5][6] |
| JHH6 (Hepatocellular Carcinoma) | Most resistant to galunisertib among tested HCC lines | No potentiation of sorafenib (B1663141) with galunisertib | N/A | [5][6] |
| HepG2, Hep3B (Hepatocellular Carcinoma) | Intermediate sensitivity to galunisertib | Slight dose-dependent potentiation of sorafenib with galunisertib | N/A | [5][6] |
Note: Specific quantitative data on IC50 fold-changes in galunisertib-resistant models showing cross-resistance to other specific drugs is limited in the currently available literature. The table reflects the potentiation effects observed when galunisertib is used in combination with sorafenib in sorafenib-tolerant or sensitive hepatocellular carcinoma cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of cross-resistance studies. Below are the key experimental protocols typically employed in the assessment of galunisertib's cross-resistance profile.
Cell Culture and Generation of Resistant Clones
-
Cell Lines: Human hepatocellular carcinoma cell lines such as HepG2, Hep3B, Huh7, JHH6, and SK-HEP1 are commonly used.[5][6]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Generation of Resistant Cells: Galunisertib-resistant clones are typically generated by continuous exposure of the parental cell line to gradually increasing concentrations of galunisertib over several months. Resistance is confirmed by a significant increase in the IC50 value compared to the parental cells.
Proliferation and Viability Assays
-
Method: The anti-proliferative effects of galunisertib and other compounds are assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure: Cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). Cell viability is then measured according to the manufacturer's instructions.
-
Data Analysis: IC50 values (the concentration of a drug that inhibits 50% of cell growth) are calculated from dose-response curves using non-linear regression analysis.
Invasion Assays
-
Method: The effect of galunisertib on cancer cell invasion is often measured using a Matrigel invasion assay.
-
Procedure: Cells are seeded in the upper chamber of a Matrigel-coated insert, and a chemoattractant (e.g., FBS) is placed in the lower chamber. After incubation, non-invading cells are removed, and the invading cells on the lower surface of the membrane are stained and counted.
Western Blot Analysis
-
Purpose: To analyze the expression and phosphorylation status of key proteins in the TGF-β signaling pathway (e.g., SMAD2, SMAD3) and other relevant pathways (e.g., MAPK, PI3K/AKT/mTOR).[5][6]
-
Procedure: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
Signaling Pathways and Resistance Mechanisms
The development of resistance to galunisertib can involve complex alterations in cellular signaling. The diagrams below, generated using the DOT language, illustrate the canonical TGF-β signaling pathway targeted by galunisertib and a potential experimental workflow for investigating cross-resistance.
Caption: Canonical TGF-β signaling pathway and the inhibitory action of galunisertib.
Caption: Experimental workflow for investigating cross-resistance to galunisertib.
References
- 1. Galunisertib - Wikipedia [en.wikipedia.org]
- 2. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Unraveling Cross-Resistance with Galunisertib (LY2157299): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. This guide provides a comprehensive comparison of cross-resistance patterns observed in preclinical studies involving galunisertib (LY2157299), a potent and selective inhibitor of the transforming growth factor-β (TGF-β) receptor I (TGFβRI) kinase. The development of resistance to targeted therapies like galunisertib is a significant clinical challenge, and investigating cross-resistance profiles can inform the development of more effective combination therapies and next-generation inhibitors.
Galunisertib, developed by Eli Lilly, has been investigated in numerous studies for its therapeutic potential in various cancers, including hepatocellular carcinoma, pancreatic cancer, and glioma.[1][2][3] Its mechanism of action involves the inhibition of the TGF-β signaling pathway, which plays a crucial role in tumor progression, invasion, and immune evasion.[3][4] This guide synthesizes available preclinical data to illuminate the cross-resistance landscape of this important investigational drug.
Comparative Analysis of Drug Sensitivity in Galunisertib-Resistant Models
Understanding which drugs remain effective, or become less effective, in the context of galunisertib resistance is critical for designing subsequent lines of therapy. The following table summarizes key quantitative data from preclinical studies that have explored the sensitivity of galunisertib-resistant cancer models to other therapeutic agents.
| Cell Line/Model | Galunisertib (LY2157299) Resistance Level (IC50) | Cross-Resistance Observed (Drug & Fold-Change in IC50) | Collateral Sensitivity Observed (Drug & Fold-Change in IC50) | Reference |
| SK-Sora (Sorafenib-tolerant SK-HEP1) | Not explicitly resistant to galunisertib, but studied in combination | Potentiation of sorafenib's effect with galunisertib | N/A | [5][6] |
| JHH6 (Hepatocellular Carcinoma) | Most resistant to galunisertib among tested HCC lines | No potentiation of sorafenib with galunisertib | N/A | [5][6] |
| HepG2, Hep3B (Hepatocellular Carcinoma) | Intermediate sensitivity to galunisertib | Slight dose-dependent potentiation of sorafenib with galunisertib | N/A | [5][6] |
Note: Specific quantitative data on IC50 fold-changes in galunisertib-resistant models showing cross-resistance to other specific drugs is limited in the currently available literature. The table reflects the potentiation effects observed when galunisertib is used in combination with sorafenib in sorafenib-tolerant or sensitive hepatocellular carcinoma cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of cross-resistance studies. Below are the key experimental protocols typically employed in the assessment of galunisertib's cross-resistance profile.
Cell Culture and Generation of Resistant Clones
-
Cell Lines: Human hepatocellular carcinoma cell lines such as HepG2, Hep3B, Huh7, JHH6, and SK-HEP1 are commonly used.[5][6]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Generation of Resistant Cells: Galunisertib-resistant clones are typically generated by continuous exposure of the parental cell line to gradually increasing concentrations of galunisertib over several months. Resistance is confirmed by a significant increase in the IC50 value compared to the parental cells.
Proliferation and Viability Assays
-
Method: The anti-proliferative effects of galunisertib and other compounds are assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure: Cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). Cell viability is then measured according to the manufacturer's instructions.
-
Data Analysis: IC50 values (the concentration of a drug that inhibits 50% of cell growth) are calculated from dose-response curves using non-linear regression analysis.
Invasion Assays
-
Method: The effect of galunisertib on cancer cell invasion is often measured using a Matrigel invasion assay.
-
Procedure: Cells are seeded in the upper chamber of a Matrigel-coated insert, and a chemoattractant (e.g., FBS) is placed in the lower chamber. After incubation, non-invading cells are removed, and the invading cells on the lower surface of the membrane are stained and counted.
Western Blot Analysis
-
Purpose: To analyze the expression and phosphorylation status of key proteins in the TGF-β signaling pathway (e.g., SMAD2, SMAD3) and other relevant pathways (e.g., MAPK, PI3K/AKT/mTOR).[5][6]
-
Procedure: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
Signaling Pathways and Resistance Mechanisms
The development of resistance to galunisertib can involve complex alterations in cellular signaling. The diagrams below, generated using the DOT language, illustrate the canonical TGF-β signaling pathway targeted by galunisertib and a potential experimental workflow for investigating cross-resistance.
Caption: Canonical TGF-β signaling pathway and the inhibitory action of galunisertib.
Caption: Experimental workflow for investigating cross-resistance to galunisertib.
References
- 1. Galunisertib - Wikipedia [en.wikipedia.org]
- 2. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
A Researcher's Guide to Validating Bacterial Drug Targets
In the quest for novel antibiotics to combat the growing threat of antimicrobial resistance, the rigorous validation of bacterial drug targets is a critical step. This guide provides a comparative overview of the key methodologies employed by researchers to confirm that a specific bacterial component is the true target of a potential new drug. We will explore genetic, biochemical, and proteomic approaches, presenting experimental data and detailed protocols to aid researchers in this essential phase of drug development.
Genetic Validation Strategies
Genetic validation methods manipulate the bacterial genes suspected of encoding the drug target to observe changes in antibiotic susceptibility. These techniques provide strong evidence for a drug's mechanism of action by directly linking a gene to the drug's efficacy.
A common genetic approach is the overexpression of the putative target protein. The underlying principle is that an increased concentration of the target protein will require a higher concentration of the drug to elicit the same inhibitory effect, thereby increasing the Minimum Inhibitory Concentration (MIC).
Another powerful genetic tool is gene knockout or knockdown, for instance, through CRISPRi (clustered regularly interspaced short palindromic repeats interference). By reducing the expression of the target gene, the bacterium should become hypersensitive to the drug, resulting in a lower MIC.
Comparison of Genetic Validation Methods
| Method | Principle | Expected Outcome for a Validated Target | Key Advantages | Limitations |
| Target Overexpression | Increased intracellular concentration of the target protein. | Increased Minimum Inhibitory Concentration (MIC). | Relatively straightforward to implement; provides strong evidence of target engagement. | Overexpression might be toxic to the cell; protein may not fold correctly at high concentrations. |
| Gene Knockout/Knockdown (e.g., CRISPRi) | Decreased or eliminated expression of the target protein. | Decreased Minimum Inhibitory Concentration (MIC). | Precise control over gene expression; can be used for essential genes. | Off-target effects are possible; construction of mutant strains can be time-consuming. |
| Spontaneous Resistant Mutant Analysis | Selection and sequencing of mutants that arise in the presence of the antibiotic. | Mutations identified within the gene encoding the putative target. | Provides direct genetic evidence of the target; can reveal the drug-binding site. | Resistance may arise through mechanisms other than target modification (e.g., efflux pumps). |
Experimental Protocol: Target Overexpression
-
Cloning: The gene encoding the putative target is cloned into an inducible expression vector (e.g., a plasmid with an arabinose- or IPTG-inducible promoter).
-
Transformation: The expression vector and an empty vector control are transformed into the target bacterium.
-
MIC Determination: The MIC of the antibiotic is determined for both the strain containing the overexpression vector and the control strain in the presence and absence of the inducer.
-
Analysis: A significant increase in the MIC for the overexpressing strain upon induction compared to the control strain and the uninduced state indicates that the overexpressed protein is the likely target of the antibiotic.
Workflow for Target Overexpression Validation
Caption: Workflow for validating a drug target using the overexpression method.
Biochemical Validation Strategies
Biochemical assays provide direct evidence of a drug's interaction with its purified target protein. These in vitro methods are essential for confirming the molecular basis of a drug's activity and for determining its potency and selectivity.
Comparison of Biochemical Validation Methods
| Method | Principle | Key Parameters Measured | Key Advantages | Limitations |
| Enzyme Inhibition Assay | Measures the effect of the compound on the catalytic activity of the purified target enzyme. | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant). | Provides direct evidence of target engagement; allows for detailed kinetic analysis. | Requires a purified, active enzyme; in vitro activity may not always translate to whole-cell activity. |
| Binding Assays (e.g., SPR, ITC) | Directly measures the binding affinity between the compound and the target protein. | KD (dissociation constant). | Does not require an active enzyme; provides thermodynamic data on the interaction. | Can be technically demanding; binding does not always correlate with functional inhibition. |
| In Vitro Transcription/Translation Assays | Examines the effect of the compound on the synthesis of proteins from a DNA template in a cell-free system. | Inhibition of protein synthesis. | Useful for validating targets involved in transcription or translation. | The cell-free environment may not fully recapitulate intracellular conditions.[1] |
Experimental Protocol: Enzyme Inhibition Assay
-
Protein Purification: The target enzyme is overexpressed and purified to homogeneity.
-
Assay Development: A robust assay is developed to measure the activity of the enzyme, often by monitoring the consumption of a substrate or the formation of a product.
-
Inhibition Studies: The purified enzyme is incubated with varying concentrations of the antibiotic, and the enzyme activity is measured.
-
Data Analysis: The data are plotted to determine the IC50 value, which represents the concentration of the antibiotic required to inhibit 50% of the enzyme's activity.
Logical Flow of an Enzyme Inhibition Assay
Caption: Logical progression of an enzyme inhibition assay for target validation.
Chemical Proteomics for Target Identification
Chemical proteomics has emerged as a powerful tool for the unbiased identification of drug targets in a complex cellular environment.[2] This approach uses chemical probes to identify the proteins that interact with a drug.
Activity-based protein profiling (ABPP) is a subset of chemical proteomics that utilizes probes that covalently bind to the active sites of specific enzyme families.[3] By competing with these probes, a drug can reveal its target.
Workflow for Activity-Based Protein Profiling
Caption: Experimental workflow for target identification using activity-based protein profiling.
Quantitative Data from a Hypothetical ABPP Experiment
| Protein Target | Labeling Intensity (Vehicle) | Labeling Intensity (Drug) | % Inhibition |
| FabH | 100% | 15% | 85% |
| FphC | 100% | 25% | 75% |
| AdhE | 100% | 90% | 10% |
| Control Protein | 100% | 98% | 2% |
In this hypothetical example, the significant reduction in labeling for FabH and FphC in the presence of the drug strongly suggests they are direct targets.
Alternative Antibacterial Approaches
Beyond small molecule inhibitors, several alternative therapeutic strategies are being explored, each with unique targets and mechanisms of action.
Comparison of Alternative Antibacterial Therapies
| Therapy | Target | Mechanism of Action | Key Advantages |
| Bacteriophage Therapy | Specific bacterial surface receptors | Viral lysis of the bacterial cell.[4] | Highly specific to the target pathogen, minimizing harm to the host microbiome.[4] |
| Antimicrobial Peptides (AMPs) | Bacterial cell membrane | Disruption of membrane integrity, leading to cell lysis.[5] | Broad-spectrum activity and a low propensity for resistance development.[5] |
| Anti-virulence Drugs | Virulence factors (e.g., toxins, adhesins) | Disarm the pathogen without killing it, reducing the selective pressure for resistance. | Can be used in combination with traditional antibiotics. |
The validation of targets for these alternative therapies often involves different experimental approaches tailored to their unique mechanisms. For instance, validating the target of an anti-virulence drug might involve assays that measure the inhibition of toxin production or biofilm formation.
Conclusion
The validation of a drug's target in bacteria is a multifaceted process that requires a combination of genetic, biochemical, and often, proteomic approaches. Each method provides a unique piece of the puzzle, and a consensus from multiple lines of evidence is the gold standard for confident target validation. As the field of antibacterial drug discovery continues to evolve, so too will the innovative strategies and technologies employed to understand how these life-saving medicines work at a molecular level.
References
- 1. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Alternative therapeutics to control antimicrobial resistance: a general perspective [frontiersin.org]
- 5. Alternatives Therapeutic Approaches to Conventional Antibiotics: Advantages, Limitations and Potential Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Bacterial Drug Targets
In the quest for novel antibiotics to combat the growing threat of antimicrobial resistance, the rigorous validation of bacterial drug targets is a critical step. This guide provides a comparative overview of the key methodologies employed by researchers to confirm that a specific bacterial component is the true target of a potential new drug. We will explore genetic, biochemical, and proteomic approaches, presenting experimental data and detailed protocols to aid researchers in this essential phase of drug development.
Genetic Validation Strategies
Genetic validation methods manipulate the bacterial genes suspected of encoding the drug target to observe changes in antibiotic susceptibility. These techniques provide strong evidence for a drug's mechanism of action by directly linking a gene to the drug's efficacy.
A common genetic approach is the overexpression of the putative target protein. The underlying principle is that an increased concentration of the target protein will require a higher concentration of the drug to elicit the same inhibitory effect, thereby increasing the Minimum Inhibitory Concentration (MIC).
Another powerful genetic tool is gene knockout or knockdown, for instance, through CRISPRi (clustered regularly interspaced short palindromic repeats interference). By reducing the expression of the target gene, the bacterium should become hypersensitive to the drug, resulting in a lower MIC.
Comparison of Genetic Validation Methods
| Method | Principle | Expected Outcome for a Validated Target | Key Advantages | Limitations |
| Target Overexpression | Increased intracellular concentration of the target protein. | Increased Minimum Inhibitory Concentration (MIC). | Relatively straightforward to implement; provides strong evidence of target engagement. | Overexpression might be toxic to the cell; protein may not fold correctly at high concentrations. |
| Gene Knockout/Knockdown (e.g., CRISPRi) | Decreased or eliminated expression of the target protein. | Decreased Minimum Inhibitory Concentration (MIC). | Precise control over gene expression; can be used for essential genes. | Off-target effects are possible; construction of mutant strains can be time-consuming. |
| Spontaneous Resistant Mutant Analysis | Selection and sequencing of mutants that arise in the presence of the antibiotic. | Mutations identified within the gene encoding the putative target. | Provides direct genetic evidence of the target; can reveal the drug-binding site. | Resistance may arise through mechanisms other than target modification (e.g., efflux pumps). |
Experimental Protocol: Target Overexpression
-
Cloning: The gene encoding the putative target is cloned into an inducible expression vector (e.g., a plasmid with an arabinose- or IPTG-inducible promoter).
-
Transformation: The expression vector and an empty vector control are transformed into the target bacterium.
-
MIC Determination: The MIC of the antibiotic is determined for both the strain containing the overexpression vector and the control strain in the presence and absence of the inducer.
-
Analysis: A significant increase in the MIC for the overexpressing strain upon induction compared to the control strain and the uninduced state indicates that the overexpressed protein is the likely target of the antibiotic.
Workflow for Target Overexpression Validation
Caption: Workflow for validating a drug target using the overexpression method.
Biochemical Validation Strategies
Biochemical assays provide direct evidence of a drug's interaction with its purified target protein. These in vitro methods are essential for confirming the molecular basis of a drug's activity and for determining its potency and selectivity.
Comparison of Biochemical Validation Methods
| Method | Principle | Key Parameters Measured | Key Advantages | Limitations |
| Enzyme Inhibition Assay | Measures the effect of the compound on the catalytic activity of the purified target enzyme. | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant). | Provides direct evidence of target engagement; allows for detailed kinetic analysis. | Requires a purified, active enzyme; in vitro activity may not always translate to whole-cell activity. |
| Binding Assays (e.g., SPR, ITC) | Directly measures the binding affinity between the compound and the target protein. | KD (dissociation constant). | Does not require an active enzyme; provides thermodynamic data on the interaction. | Can be technically demanding; binding does not always correlate with functional inhibition. |
| In Vitro Transcription/Translation Assays | Examines the effect of the compound on the synthesis of proteins from a DNA template in a cell-free system. | Inhibition of protein synthesis. | Useful for validating targets involved in transcription or translation. | The cell-free environment may not fully recapitulate intracellular conditions.[1] |
Experimental Protocol: Enzyme Inhibition Assay
-
Protein Purification: The target enzyme is overexpressed and purified to homogeneity.
-
Assay Development: A robust assay is developed to measure the activity of the enzyme, often by monitoring the consumption of a substrate or the formation of a product.
-
Inhibition Studies: The purified enzyme is incubated with varying concentrations of the antibiotic, and the enzyme activity is measured.
-
Data Analysis: The data are plotted to determine the IC50 value, which represents the concentration of the antibiotic required to inhibit 50% of the enzyme's activity.
Logical Flow of an Enzyme Inhibition Assay
Caption: Logical progression of an enzyme inhibition assay for target validation.
Chemical Proteomics for Target Identification
Chemical proteomics has emerged as a powerful tool for the unbiased identification of drug targets in a complex cellular environment.[2] This approach uses chemical probes to identify the proteins that interact with a drug.
Activity-based protein profiling (ABPP) is a subset of chemical proteomics that utilizes probes that covalently bind to the active sites of specific enzyme families.[3] By competing with these probes, a drug can reveal its target.
Workflow for Activity-Based Protein Profiling
Caption: Experimental workflow for target identification using activity-based protein profiling.
Quantitative Data from a Hypothetical ABPP Experiment
| Protein Target | Labeling Intensity (Vehicle) | Labeling Intensity (Drug) | % Inhibition |
| FabH | 100% | 15% | 85% |
| FphC | 100% | 25% | 75% |
| AdhE | 100% | 90% | 10% |
| Control Protein | 100% | 98% | 2% |
In this hypothetical example, the significant reduction in labeling for FabH and FphC in the presence of the drug strongly suggests they are direct targets.
Alternative Antibacterial Approaches
Beyond small molecule inhibitors, several alternative therapeutic strategies are being explored, each with unique targets and mechanisms of action.
Comparison of Alternative Antibacterial Therapies
| Therapy | Target | Mechanism of Action | Key Advantages |
| Bacteriophage Therapy | Specific bacterial surface receptors | Viral lysis of the bacterial cell.[4] | Highly specific to the target pathogen, minimizing harm to the host microbiome.[4] |
| Antimicrobial Peptides (AMPs) | Bacterial cell membrane | Disruption of membrane integrity, leading to cell lysis.[5] | Broad-spectrum activity and a low propensity for resistance development.[5] |
| Anti-virulence Drugs | Virulence factors (e.g., toxins, adhesins) | Disarm the pathogen without killing it, reducing the selective pressure for resistance. | Can be used in combination with traditional antibiotics. |
The validation of targets for these alternative therapies often involves different experimental approaches tailored to their unique mechanisms. For instance, validating the target of an anti-virulence drug might involve assays that measure the inhibition of toxin production or biofilm formation.
Conclusion
The validation of a drug's target in bacteria is a multifaceted process that requires a combination of genetic, biochemical, and often, proteomic approaches. Each method provides a unique piece of the puzzle, and a consensus from multiple lines of evidence is the gold standard for confident target validation. As the field of antibacterial drug discovery continues to evolve, so too will the innovative strategies and technologies employed to understand how these life-saving medicines work at a molecular level.
References
- 1. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Alternative therapeutics to control antimicrobial resistance: a general perspective [frontiersin.org]
- 5. Alternatives Therapeutic Approaches to Conventional Antibiotics: Advantages, Limitations and Potential Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Galunisertib (LY2157299) and its Analogs in TGF-β Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Galunisertib (B1674415) (LY2157299), a prominent small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, and its key analogs. The objective is to offer an evidence-based comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in their selection and application of these compounds.
Introduction to TGF-β Signaling and its Inhibition
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, most notably in cancer, where it can paradoxically act as both a tumor suppressor in early stages and a promoter of tumor progression, invasion, and metastasis in later stages.[2][3] The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI), also known as Activin Receptor-Like Kinase 5 (ALK5). This activation of TGFβRI leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3.[1] Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[1]
Small molecule inhibitors targeting the kinase activity of TGF-β receptors, particularly TGFβRI, have emerged as a promising therapeutic strategy to counteract the pro-tumorigenic effects of aberrant TGF-β signaling. Galunisertib (LY2157299) is a potent and selective inhibitor of TGFβRI kinase.[3] This guide will compare Galunisertib with other notable TGF-β receptor inhibitors, which can be considered its analogs or competitors in research and clinical development.
Comparative Performance of TGF-β Receptor Inhibitors
The following tables summarize the in vitro potency of Galunisertib and its analogs against their primary targets. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound | Primary Target(s) | IC50 (nM) | Reference(s) |
| Galunisertib (LY2157299) | TGFβRI (ALK5) | 56 | [4] |
| Vactosertib (TEW-7197) | TGFβRI (ALK5), ALK4 | 12.9 (ALK5), 17.3 (ALK4) | [5] |
| LY2109761 | TGFβRI (ALK5), TGFβRII | 38 (Ki for ALK5), 300 (Ki for TGFβRII) | [6] |
| SD-208 | TGFβRI (ALK5) | 48 | [6] |
| SB-431542 | TGFβRI (ALK5) | 94 | [7] |
| LY364947 | TGFβRI (ALK5) | 59 | [6] |
| SB-525334 | TGFβRI (ALK5) | 14.3 | [6] |
| GW788388 | TGFβRI (ALK5) | 18 | [6] |
Table 1: In Vitro Potency of TGF-β Receptor Inhibitors. This table provides a direct comparison of the inhibitory concentrations of various small molecules against their target kinases. Lower IC50 values indicate higher potency.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical TGF-β signaling pathway and the point of intervention for TGFβRI kinase inhibitors like Galunisertib and its analogs.
Figure 1: TGF-β signaling pathway and inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of these inhibitors. Below are standardized protocols for common assays.
In Vitro TGFβRI Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of TGFβRI.
Objective: To determine the IC50 value of an inhibitor against TGFβRI.
Materials:
-
Recombinant human TGFβRI (ALK5) kinase domain.
-
Kinase substrate (e.g., a generic peptide substrate or recombinant SMAD2/3).
-
ATP (adenosine triphosphate).
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[8]
-
Test compounds (e.g., Galunisertib and its analogs) at various concentrations.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.[8]
-
384-well plates.
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add 1 µl of the diluted inhibitor or vehicle (e.g., 5% DMSO).[8]
-
Add 2 µl of the TGFβRI enzyme solution.[8]
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.[8]
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[8]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves adding 5 µl of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µl of Kinase Detection Reagent and incubating for another 30 minutes.[8]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Phospho-SMAD2/3
This assay assesses the ability of an inhibitor to block TGF-β-induced SMAD2/3 phosphorylation in a cellular context.
Objective: To confirm the on-target effect of the inhibitor in cells.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT, HepG2).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Starve the cells in serum-free medium for 18-22 hours.[6]
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for a short period (e.g., 30-60 minutes).[6]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total SMAD2/3 as a loading control.
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of the inhibitor on TGF-β-induced cell migration.
Objective: To assess the functional impact of the inhibitor on a key cellular process involved in cancer metastasis.
Procedure:
-
Grow a confluent monolayer of cells in a culture plate.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.[9]
-
Wash the cells to remove debris and replace the medium with fresh medium containing a low percentage of serum.
-
Add the test inhibitor at various concentrations, with or without TGF-β1.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
-
Compare the wound closure in inhibitor-treated cells to that of the vehicle-treated and TGF-β1-stimulated controls.
In Vivo Tumor Xenograft Study
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Objective: To determine the in vivo efficacy of the inhibitor in reducing tumor growth.
Procedure:
-
Implant human tumor cells (e.g., MDA-MB-231 breast cancer cells) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[5]
-
Allow the tumors to reach a palpable size (e.g., 80-100 mm³).[5]
-
Randomize the mice into different treatment groups: vehicle control, inhibitor alone, standard-of-care chemotherapy alone, and a combination of the inhibitor and chemotherapy.
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pSMAD2/3, Ki67).
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for inhibitor screening and evaluation.
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BiTE® Xenograft Protocol [protocols.io]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 7. DSpace [diposit.ub.edu]
- 8. promega.com [promega.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Galunisertib (LY2157299) and its Analogs in TGF-β Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Galunisertib (LY2157299), a prominent small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, and its key analogs. The objective is to offer an evidence-based comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in their selection and application of these compounds.
Introduction to TGF-β Signaling and its Inhibition
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, most notably in cancer, where it can paradoxically act as both a tumor suppressor in early stages and a promoter of tumor progression, invasion, and metastasis in later stages.[2][3] The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI), also known as Activin Receptor-Like Kinase 5 (ALK5). This activation of TGFβRI leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3.[1] Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[1]
Small molecule inhibitors targeting the kinase activity of TGF-β receptors, particularly TGFβRI, have emerged as a promising therapeutic strategy to counteract the pro-tumorigenic effects of aberrant TGF-β signaling. Galunisertib (LY2157299) is a potent and selective inhibitor of TGFβRI kinase.[3] This guide will compare Galunisertib with other notable TGF-β receptor inhibitors, which can be considered its analogs or competitors in research and clinical development.
Comparative Performance of TGF-β Receptor Inhibitors
The following tables summarize the in vitro potency of Galunisertib and its analogs against their primary targets. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound | Primary Target(s) | IC50 (nM) | Reference(s) |
| Galunisertib (LY2157299) | TGFβRI (ALK5) | 56 | [4] |
| Vactosertib (TEW-7197) | TGFβRI (ALK5), ALK4 | 12.9 (ALK5), 17.3 (ALK4) | [5] |
| LY2109761 | TGFβRI (ALK5), TGFβRII | 38 (Ki for ALK5), 300 (Ki for TGFβRII) | [6] |
| SD-208 | TGFβRI (ALK5) | 48 | [6] |
| SB-431542 | TGFβRI (ALK5) | 94 | [7] |
| LY364947 | TGFβRI (ALK5) | 59 | [6] |
| SB-525334 | TGFβRI (ALK5) | 14.3 | [6] |
| GW788388 | TGFβRI (ALK5) | 18 | [6] |
Table 1: In Vitro Potency of TGF-β Receptor Inhibitors. This table provides a direct comparison of the inhibitory concentrations of various small molecules against their target kinases. Lower IC50 values indicate higher potency.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical TGF-β signaling pathway and the point of intervention for TGFβRI kinase inhibitors like Galunisertib and its analogs.
Figure 1: TGF-β signaling pathway and inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of these inhibitors. Below are standardized protocols for common assays.
In Vitro TGFβRI Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of TGFβRI.
Objective: To determine the IC50 value of an inhibitor against TGFβRI.
Materials:
-
Recombinant human TGFβRI (ALK5) kinase domain.
-
Kinase substrate (e.g., a generic peptide substrate or recombinant SMAD2/3).
-
ATP (adenosine triphosphate).
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[8]
-
Test compounds (e.g., Galunisertib and its analogs) at various concentrations.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.[8]
-
384-well plates.
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add 1 µl of the diluted inhibitor or vehicle (e.g., 5% DMSO).[8]
-
Add 2 µl of the TGFβRI enzyme solution.[8]
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.[8]
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[8]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves adding 5 µl of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µl of Kinase Detection Reagent and incubating for another 30 minutes.[8]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Phospho-SMAD2/3
This assay assesses the ability of an inhibitor to block TGF-β-induced SMAD2/3 phosphorylation in a cellular context.
Objective: To confirm the on-target effect of the inhibitor in cells.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT, HepG2).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Starve the cells in serum-free medium for 18-22 hours.[6]
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for a short period (e.g., 30-60 minutes).[6]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total SMAD2/3 as a loading control.
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of the inhibitor on TGF-β-induced cell migration.
Objective: To assess the functional impact of the inhibitor on a key cellular process involved in cancer metastasis.
Procedure:
-
Grow a confluent monolayer of cells in a culture plate.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.[9]
-
Wash the cells to remove debris and replace the medium with fresh medium containing a low percentage of serum.
-
Add the test inhibitor at various concentrations, with or without TGF-β1.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
-
Compare the wound closure in inhibitor-treated cells to that of the vehicle-treated and TGF-β1-stimulated controls.
In Vivo Tumor Xenograft Study
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Objective: To determine the in vivo efficacy of the inhibitor in reducing tumor growth.
Procedure:
-
Implant human tumor cells (e.g., MDA-MB-231 breast cancer cells) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[5]
-
Allow the tumors to reach a palpable size (e.g., 80-100 mm³).[5]
-
Randomize the mice into different treatment groups: vehicle control, inhibitor alone, standard-of-care chemotherapy alone, and a combination of the inhibitor and chemotherapy.
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pSMAD2/3, Ki67).
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for inhibitor screening and evaluation.
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BiTE® Xenograft Protocol [protocols.io]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 7. DSpace [diposit.ub.edu]
- 8. promega.com [promega.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Assessing the Therapeutic Potential of Galunisertib (LY2157299): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Galunisertib (B1674415) (formerly LY2157299), a first-in-class small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) signaling pathway, with other therapeutic alternatives. This document synthesizes preclinical and clinical data to offer a comprehensive overview of its therapeutic potential, supported by experimental methodologies and visual pathway diagrams.
Galunisertib is an orally available inhibitor that specifically targets the TGF-β receptor I (TGF-βRI) kinase, also known as activin receptor-like kinase 5 (ALK5). By inhibiting the kinase activity of TGF-βRI, galunisertib blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby abrogating the canonical TGF-β signaling cascade. This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, migration, and immune response. In the context of cancer, dysregulation of TGF-β signaling is frequently associated with tumor progression, metastasis, and the suppression of anti-tumor immunity.
Comparative Analysis of TGF-β Pathway Inhibitors
The therapeutic landscape of TGF-β modulation extends beyond galunisertib, encompassing a variety of strategies from monoclonal antibodies to other small molecule inhibitors. A comparative summary of key quantitative data is presented below to facilitate an objective assessment.
| Compound Name (Alias) | Target | IC50/Ki | Key Preclinical Findings | Select Clinical Trial Findings | Reference |
| Galunisertib (LY2157299) | TGF-βRI (ALK5) | IC50 = 56 nM | Inhibits SMAD2 phosphorylation, reduces tumor cell migration and invasion, reverses TGF-β-mediated immune suppression, and demonstrates anti-tumor activity in various xenograft models (glioblastoma, breast, colon, lung, hepatocellular carcinoma). | Monotherapy and combination therapies (e.g., with nivolumab, lomustine, sorafenib) have been investigated in glioblastoma, pancreatic cancer, and hepatocellular carcinoma. An intermittent dosing schedule (14 days on/14 days off) was established to manage toxicity. | |
| Vactosertib (TEW-7197) | ALK5 | IC50 = 11 nM | Potent and specific ALK5 inhibitor with demonstrated antitumor activity in models of breast cancer, lung cancer, melanoma, and hepatocellular carcinoma. | Investigated in combination with immunotherapy (e.g., pembrolizumab) in non-small cell lung cancer and colorectal cancer. | |
| Fresolimumab (GC1008) | Pan-TGF-β Ligand (mAb) | N/A | Neutralizes all three isoforms of TGF-β. | In a Phase I trial in malignant melanoma and renal cell carcinoma, one partial response and six stable diseases were observed. Reversible cutaneous keratoacanthomas/squamous cell carcinomas were noted as adverse events. | |
| Trabedersen (AP 12009) | TGF-β2 (Antisense Oligonucleotide) | N/A | Effectively inhibited proliferation and migration of pancreatic and glioma cancer cells and reversed TGF-β-mediated immune suppression. | Evaluated in Phase I/II trials for advanced solid tumors including pancreatic cancer, colorectal cancer, and glioma. | |
| Bintrafusp Alfa | PD-L1 and TGF-βRII (Fusion Protein) | N/A | Dual mechanism of blocking PD-L1 and trapping TGF-β. | Showed promising overall response rates in advanced non-small cell lung cancer, esophageal, gastric, and biliary tract cancers, particularly in PD-L1 positive tumors. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the preclinical assessment of galunisertib.
In Vitro Kinase Assay for TGF-βRI Inhibition
This assay quantifies the inhibitory activity of a compound against the target kinase.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of galunisertib against TGF-βRI.
-
Methodology:
-
A filter binding assay is performed in a 96-well microplate format.
-
Serial dilutions of the inhibitor (galunisertib) are prepared.
-
The inhibitor is incubated with the TGF-βRI (ALK5) enzyme, a phosphate (B84403) donor (ATP), and a substrate (e.g., a peptide containing the SMAD2 phosphorylation site).
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated radiolabeled phosphate (e.g., from [γ-³²P]ATP) is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
Cell-Based SMAD Phosphorylation Assay
This assay assesses the ability of an inhibitor to block TGF-β signaling within a cellular context.
-
Objective: To measure the inhibition of TGF-β-induced SMAD2 phosphorylation by galunisertib in a cellular model.
-
Methodology:
-
Cells responsive to TGF-β (e.g., NIH3T3 fibroblasts or specific cancer cell lines) are seeded in multi-well plates.
-
Cells are pre-treated with varying concentrations of galunisertib for a defined period.
-
Cells are then stimulated with a known concentration of TGF-β1 to induce SMAD2 phosphorylation.
-
After a short incubation, cells are lysed to extract proteins.
-
The levels of phosphorylated SMAD2 (pSMAD2) and total SMAD2 are quantified using methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
The ratio of pSMAD2 to total SMAD2 is calculated, and the inhibitory effect of galunisertib is determined relative to the TGF-β1-stimulated control.
-
Tumor Xenograft Model for In Vivo Efficacy
This animal model evaluates the anti-tumor activity of a compound in a living organism.
-
Objective: To assess the effect of galunisertib on tumor growth in vivo.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells (e.g., U87MG glioblastoma cells) to establish tumors.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives galunisertib, typically administered orally, following a specific dosing schedule (e.g., 75 mg/kg twice daily). The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
The study continues for a predetermined period or until tumors in the control group reach a maximum allowable size.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group versus the control group.
-
Visualizing the Molecular Landscape
To elucidate the mechanism of action of galunisertib and the workflow of its assessment, the following diagrams are provided.
Caption: TGF-β signaling pathway and the inhibitory action of Galunisertib.
Caption: A generalized workflow for the preclinical and clinical development of a targeted therapy like Galunisertib.
Assessing the Therapeutic Potential of Galunisertib (LY2157299): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Galunisertib (formerly LY2157299), a first-in-class small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) signaling pathway, with other therapeutic alternatives. This document synthesizes preclinical and clinical data to offer a comprehensive overview of its therapeutic potential, supported by experimental methodologies and visual pathway diagrams.
Galunisertib is an orally available inhibitor that specifically targets the TGF-β receptor I (TGF-βRI) kinase, also known as activin receptor-like kinase 5 (ALK5). By inhibiting the kinase activity of TGF-βRI, galunisertib blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby abrogating the canonical TGF-β signaling cascade. This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, migration, and immune response. In the context of cancer, dysregulation of TGF-β signaling is frequently associated with tumor progression, metastasis, and the suppression of anti-tumor immunity.
Comparative Analysis of TGF-β Pathway Inhibitors
The therapeutic landscape of TGF-β modulation extends beyond galunisertib, encompassing a variety of strategies from monoclonal antibodies to other small molecule inhibitors. A comparative summary of key quantitative data is presented below to facilitate an objective assessment.
| Compound Name (Alias) | Target | IC50/Ki | Key Preclinical Findings | Select Clinical Trial Findings | Reference |
| Galunisertib (LY2157299) | TGF-βRI (ALK5) | IC50 = 56 nM | Inhibits SMAD2 phosphorylation, reduces tumor cell migration and invasion, reverses TGF-β-mediated immune suppression, and demonstrates anti-tumor activity in various xenograft models (glioblastoma, breast, colon, lung, hepatocellular carcinoma). | Monotherapy and combination therapies (e.g., with nivolumab, lomustine, sorafenib) have been investigated in glioblastoma, pancreatic cancer, and hepatocellular carcinoma. An intermittent dosing schedule (14 days on/14 days off) was established to manage toxicity. | |
| Vactosertib (TEW-7197) | ALK5 | IC50 = 11 nM | Potent and specific ALK5 inhibitor with demonstrated antitumor activity in models of breast cancer, lung cancer, melanoma, and hepatocellular carcinoma. | Investigated in combination with immunotherapy (e.g., pembrolizumab) in non-small cell lung cancer and colorectal cancer. | |
| Fresolimumab (GC1008) | Pan-TGF-β Ligand (mAb) | N/A | Neutralizes all three isoforms of TGF-β. | In a Phase I trial in malignant melanoma and renal cell carcinoma, one partial response and six stable diseases were observed. Reversible cutaneous keratoacanthomas/squamous cell carcinomas were noted as adverse events. | |
| Trabedersen (AP 12009) | TGF-β2 (Antisense Oligonucleotide) | N/A | Effectively inhibited proliferation and migration of pancreatic and glioma cancer cells and reversed TGF-β-mediated immune suppression. | Evaluated in Phase I/II trials for advanced solid tumors including pancreatic cancer, colorectal cancer, and glioma. | |
| Bintrafusp Alfa | PD-L1 and TGF-βRII (Fusion Protein) | N/A | Dual mechanism of blocking PD-L1 and trapping TGF-β. | Showed promising overall response rates in advanced non-small cell lung cancer, esophageal, gastric, and biliary tract cancers, particularly in PD-L1 positive tumors. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the preclinical assessment of galunisertib.
In Vitro Kinase Assay for TGF-βRI Inhibition
This assay quantifies the inhibitory activity of a compound against the target kinase.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of galunisertib against TGF-βRI.
-
Methodology:
-
A filter binding assay is performed in a 96-well microplate format.
-
Serial dilutions of the inhibitor (galunisertib) are prepared.
-
The inhibitor is incubated with the TGF-βRI (ALK5) enzyme, a phosphate donor (ATP), and a substrate (e.g., a peptide containing the SMAD2 phosphorylation site).
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated radiolabeled phosphate (e.g., from [γ-³²P]ATP) is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
Cell-Based SMAD Phosphorylation Assay
This assay assesses the ability of an inhibitor to block TGF-β signaling within a cellular context.
-
Objective: To measure the inhibition of TGF-β-induced SMAD2 phosphorylation by galunisertib in a cellular model.
-
Methodology:
-
Cells responsive to TGF-β (e.g., NIH3T3 fibroblasts or specific cancer cell lines) are seeded in multi-well plates.
-
Cells are pre-treated with varying concentrations of galunisertib for a defined period.
-
Cells are then stimulated with a known concentration of TGF-β1 to induce SMAD2 phosphorylation.
-
After a short incubation, cells are lysed to extract proteins.
-
The levels of phosphorylated SMAD2 (pSMAD2) and total SMAD2 are quantified using methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
The ratio of pSMAD2 to total SMAD2 is calculated, and the inhibitory effect of galunisertib is determined relative to the TGF-β1-stimulated control.
-
Tumor Xenograft Model for In Vivo Efficacy
This animal model evaluates the anti-tumor activity of a compound in a living organism.
-
Objective: To assess the effect of galunisertib on tumor growth in vivo.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells (e.g., U87MG glioblastoma cells) to establish tumors.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives galunisertib, typically administered orally, following a specific dosing schedule (e.g., 75 mg/kg twice daily). The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
The study continues for a predetermined period or until tumors in the control group reach a maximum allowable size.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group versus the control group.
-
Visualizing the Molecular Landscape
To elucidate the mechanism of action of galunisertib and the workflow of its assessment, the following diagrams are provided.
Caption: TGF-β signaling pathway and the inhibitory action of Galunisertib.
Caption: A generalized workflow for the preclinical and clinical development of a targeted therapy like Galunisertib.
Independent Verification of LY 215890's Antibacterial Claims: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an objective comparison of the antibacterial claims of LY 215890, an orally active cephem antibiotic developed by Eli Lilly and Company. Initial literature searches identified a primary publication from 1993 detailing the synthesis and biological characteristics of this compound. However, access to the full quantitative data from this foundational study, and any subsequent independent verification, has proven challenging. This guide, therefore, synthesizes the available information on this compound and places it within the context of other oral cephem antibiotics of the same era. While direct, independent verification of this compound's specific antibacterial spectrum and potency is not publicly available, this guide offers a comparative framework based on the known properties of its antibiotic class.
Introduction to this compound
This compound is identified as a cephem antibiotic, a class of β-lactam antibiotics similar in structure and mechanism of action to penicillins. A 1993 publication by Ternansky RJ, et al., from Eli Lilly, first described its synthesis and potent Gram-positive and Gram-negative antibacterial activity. The compound is registered under CAS number 153502-35-3. Eli Lilly has a history of developing cephalosporin (B10832234) antibiotics, having launched a line of oral and injectable cephalosporins starting in the 1960s[1].
Comparison with Alternative Oral Cephem Antibiotics
Due to the lack of publicly available, specific in vitro activity data for this compound, a direct quantitative comparison is not possible. However, we can infer its likely performance characteristics by examining contemporaneous oral cephem antibiotics. Oral cephems developed during the late 1980s and early 1990s were generally characterized by their broad spectrum of activity.
For context, a 1990 study on six new oral cephem antibiotics, including cefixime (B193813) and cefpodoxime, demonstrated their enhanced activity against Escherichia coli, Klebsiella pneumoniae, and Haemophilus influenzae compared to older β-lactams like ampicillin, cephalexin, and cefaclor[2]. These newer cephems, however, showed poor activity against Enterobacter cloacae, Pseudomonas aeruginosa, and enterococci[2]. Another orally active cephem, FK 027, was reported to be more active than cefaclor, cephalexin, and amoxicillin (B794) against a wide range of Gram-negative bacteria[3][4].
Table 1: General Antibacterial Spectrum of Oral Cephem Antibiotics (Late 1980s - Early 1990s)
| Bacterial Species | General Susceptibility to Oral Cephems |
| Gram-Positive | |
| Staphylococcus aureus (Methicillin-Susceptible) | Generally Susceptible |
| Streptococcus pyogenes | Generally Susceptible |
| Streptococcus pneumoniae | Susceptibility varies; resistance was emerging |
| Enterococci | Generally Resistant |
| Gram-Negative | |
| Escherichia coli | Generally Susceptible |
| Klebsiella pneumoniae | Generally Susceptible |
| Haemophilus influenzae | Generally Susceptible |
| Proteus mirabilis | Generally Susceptible |
| Enterobacter cloacae | Generally Resistant |
| Pseudomonas aeruginosa | Generally Resistant |
This table represents a generalized summary based on available literature for oral cephem antibiotics of that period and is not specific to this compound.
Experimental Protocols
The standard method for determining the in vitro antibacterial activity of a new compound is the Minimum Inhibitory Concentration (MIC) assay. While the specific protocol used for this compound is not available, a general methodology is described below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
-
Serial Dilution of the Antibiotic: The antibiotic to be tested (e.g., this compound) is serially diluted in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow bacterial growth.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Mechanism of Action of Cephem Antibiotics
Cephem antibiotics, like other β-lactam antibiotics, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.
Signaling Pathway of Cephem Antibiotic Action
The following diagram illustrates the general mechanism of action for cephem antibiotics.
Caption: Mechanism of action of cephem antibiotics.
Experimental Workflow for MIC Determination
The logical flow of a standard Minimum Inhibitory Concentration (MIC) assay is depicted below.
Caption: A typical workflow for an MIC assay.
Conclusion and Future Directions
The initial claims of potent Gram-positive and Gram-negative activity for this compound position it as a potentially significant oral cephem antibiotic from its time. However, a comprehensive and independent verification of these claims is hampered by the lack of accessible, detailed experimental data. For a complete evaluation, the original in vitro and in vivo data from the 1993 study by Ternansky et al. would be required. Furthermore, independent studies comparing this compound to a panel of contemporary and modern antibiotics against a wide range of clinical isolates would be necessary to fully ascertain its therapeutic potential. Researchers interested in this compound are encouraged to seek out the original publication or contact the developing company for more detailed information. Without such data, any assessment of this compound's antibacterial efficacy remains speculative and based on the general characteristics of its antibiotic class.
References
Independent Verification of LY 215890's Antibacterial Claims: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an objective comparison of the antibacterial claims of LY 215890, an orally active cephem antibiotic developed by Eli Lilly and Company. Initial literature searches identified a primary publication from 1993 detailing the synthesis and biological characteristics of this compound. However, access to the full quantitative data from this foundational study, and any subsequent independent verification, has proven challenging. This guide, therefore, synthesizes the available information on this compound and places it within the context of other oral cephem antibiotics of the same era. While direct, independent verification of this compound's specific antibacterial spectrum and potency is not publicly available, this guide offers a comparative framework based on the known properties of its antibiotic class.
Introduction to this compound
This compound is identified as a cephem antibiotic, a class of β-lactam antibiotics similar in structure and mechanism of action to penicillins. A 1993 publication by Ternansky RJ, et al., from Eli Lilly, first described its synthesis and potent Gram-positive and Gram-negative antibacterial activity. The compound is registered under CAS number 153502-35-3. Eli Lilly has a history of developing cephalosporin antibiotics, having launched a line of oral and injectable cephalosporins starting in the 1960s[1].
Comparison with Alternative Oral Cephem Antibiotics
Due to the lack of publicly available, specific in vitro activity data for this compound, a direct quantitative comparison is not possible. However, we can infer its likely performance characteristics by examining contemporaneous oral cephem antibiotics. Oral cephems developed during the late 1980s and early 1990s were generally characterized by their broad spectrum of activity.
For context, a 1990 study on six new oral cephem antibiotics, including cefixime and cefpodoxime, demonstrated their enhanced activity against Escherichia coli, Klebsiella pneumoniae, and Haemophilus influenzae compared to older β-lactams like ampicillin, cephalexin, and cefaclor[2]. These newer cephems, however, showed poor activity against Enterobacter cloacae, Pseudomonas aeruginosa, and enterococci[2]. Another orally active cephem, FK 027, was reported to be more active than cefaclor, cephalexin, and amoxicillin against a wide range of Gram-negative bacteria[3][4].
Table 1: General Antibacterial Spectrum of Oral Cephem Antibiotics (Late 1980s - Early 1990s)
| Bacterial Species | General Susceptibility to Oral Cephems |
| Gram-Positive | |
| Staphylococcus aureus (Methicillin-Susceptible) | Generally Susceptible |
| Streptococcus pyogenes | Generally Susceptible |
| Streptococcus pneumoniae | Susceptibility varies; resistance was emerging |
| Enterococci | Generally Resistant |
| Gram-Negative | |
| Escherichia coli | Generally Susceptible |
| Klebsiella pneumoniae | Generally Susceptible |
| Haemophilus influenzae | Generally Susceptible |
| Proteus mirabilis | Generally Susceptible |
| Enterobacter cloacae | Generally Resistant |
| Pseudomonas aeruginosa | Generally Resistant |
This table represents a generalized summary based on available literature for oral cephem antibiotics of that period and is not specific to this compound.
Experimental Protocols
The standard method for determining the in vitro antibacterial activity of a new compound is the Minimum Inhibitory Concentration (MIC) assay. While the specific protocol used for this compound is not available, a general methodology is described below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
-
Serial Dilution of the Antibiotic: The antibiotic to be tested (e.g., this compound) is serially diluted in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow bacterial growth.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Mechanism of Action of Cephem Antibiotics
Cephem antibiotics, like other β-lactam antibiotics, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.
Signaling Pathway of Cephem Antibiotic Action
The following diagram illustrates the general mechanism of action for cephem antibiotics.
Caption: Mechanism of action of cephem antibiotics.
Experimental Workflow for MIC Determination
The logical flow of a standard Minimum Inhibitory Concentration (MIC) assay is depicted below.
Caption: A typical workflow for an MIC assay.
Conclusion and Future Directions
The initial claims of potent Gram-positive and Gram-negative activity for this compound position it as a potentially significant oral cephem antibiotic from its time. However, a comprehensive and independent verification of these claims is hampered by the lack of accessible, detailed experimental data. For a complete evaluation, the original in vitro and in vivo data from the 1993 study by Ternansky et al. would be required. Furthermore, independent studies comparing this compound to a panel of contemporary and modern antibiotics against a wide range of clinical isolates would be necessary to fully ascertain its therapeutic potential. Researchers interested in this compound are encouraged to seek out the original publication or contact the developing company for more detailed information. Without such data, any assessment of this compound's antibacterial efficacy remains speculative and based on the general characteristics of its antibiotic class.
References
Safety Operating Guide
Personal protective equipment for handling LY 215890
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of LY215890, a potent small molecule inhibitor of the TGF-β receptor I (TGFβRI) kinase. Given the absence of a specific Safety Data Sheet (SDS) for LY215890, the following guidelines are based on best practices for handling similar TGF-β RI kinase inhibitors and potent small molecule compounds. A conservative approach is recommended to ensure personnel safety.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for handling LY215890.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile, double-gloved | Prevents skin contact with the compound. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes or airborne particles. |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Prevents inhalation of airborne powder or aerosols. Required when handling the solid compound outside of a certified chemical fume hood. |
Operational and Disposal Plans
Safe handling and disposal of LY215890 are critical to minimize risk to personnel and the environment. The following step-by-step procedures should be strictly followed.
Experimental Protocols: Safe Handling Procedure
-
Preparation:
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Don all required personal protective equipment as specified in the table above.
-
-
Handling:
-
When weighing the solid compound, use a containment balance or work within the fume hood.
-
Avoid generating dust. If dust is generated, gently clean the area with a damp paper towel.
-
For dissolution, add solvent slowly to the compound to prevent splashing.
-
Clearly label all containers with the compound name, concentration, and date.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed container for proper disposal.
-
For larger spills, evacuate the area and contact the institutional safety office.
-
Disposal Plan
-
Waste Collection:
-
Collect all waste contaminated with LY215890, including disposable gloves, weighing papers, and pipette tips, in a designated, sealed hazardous waste container.
-
Label the waste container clearly as "Hazardous Chemical Waste" and list the contents.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety office.
-
Do not dispose of LY215890 down the drain or in the regular trash.
-
Logical Workflow for Handling LY215890
The following diagram illustrates the key decision points and procedural flow for the safe handling of LY215890 from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of LY215890.
Personal protective equipment for handling LY 215890
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of LY215890, a potent small molecule inhibitor of the TGF-β receptor I (TGFβRI) kinase. Given the absence of a specific Safety Data Sheet (SDS) for LY215890, the following guidelines are based on best practices for handling similar TGF-β RI kinase inhibitors and potent small molecule compounds. A conservative approach is recommended to ensure personnel safety.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for handling LY215890.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile, double-gloved | Prevents skin contact with the compound. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes or airborne particles. |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Prevents inhalation of airborne powder or aerosols. Required when handling the solid compound outside of a certified chemical fume hood. |
Operational and Disposal Plans
Safe handling and disposal of LY215890 are critical to minimize risk to personnel and the environment. The following step-by-step procedures should be strictly followed.
Experimental Protocols: Safe Handling Procedure
-
Preparation:
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Don all required personal protective equipment as specified in the table above.
-
-
Handling:
-
When weighing the solid compound, use a containment balance or work within the fume hood.
-
Avoid generating dust. If dust is generated, gently clean the area with a damp paper towel.
-
For dissolution, add solvent slowly to the compound to prevent splashing.
-
Clearly label all containers with the compound name, concentration, and date.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed container for proper disposal.
-
For larger spills, evacuate the area and contact the institutional safety office.
-
Disposal Plan
-
Waste Collection:
-
Collect all waste contaminated with LY215890, including disposable gloves, weighing papers, and pipette tips, in a designated, sealed hazardous waste container.
-
Label the waste container clearly as "Hazardous Chemical Waste" and list the contents.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety office.
-
Do not dispose of LY215890 down the drain or in the regular trash.
-
Logical Workflow for Handling LY215890
The following diagram illustrates the key decision points and procedural flow for the safe handling of LY215890 from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of LY215890.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
